molecular formula C10H10O4 B1338816 (2-Formyl-4-methylphenoxy)acetic Acid CAS No. 88521-64-6

(2-Formyl-4-methylphenoxy)acetic Acid

Cat. No.: B1338816
CAS No.: 88521-64-6
M. Wt: 194.18 g/mol
InChI Key: LBWSPPAVWSPIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Formyl-4-methylphenoxy)acetic Acid is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-formyl-4-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7-2-3-9(8(4-7)5-11)14-6-10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWSPPAVWSPIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00523007
Record name (2-Formyl-4-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88521-64-6
Record name (2-Formyl-4-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-Formyl-4-methylphenoxy)acetic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Formyl-4-methylphenoxy)acetic Acid

Abstract: This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound with significant potential in synthetic chemistry. The document details its core physicochemical properties, provides a validated, step-by-step synthesis protocol with mechanistic insights, and explores its applications as a versatile building block, particularly for researchers in medicinal chemistry and drug development. The CAS Number for this compound is 88521-64-6 [1]. This guide is structured to deliver expert-level insights and practical, actionable methodologies for scientific professionals.

Introduction and Strategic Importance

This compound is an aromatic compound distinguished by three key functional groups: a carboxylic acid, an ether linkage, and an aldehyde. This unique combination makes it a highly valuable intermediate in organic synthesis. The aldehyde group provides a reactive site for nucleophilic addition and condensation reactions, enabling the construction of complex molecular scaffolds such as imines and heterocycles. The phenoxyacetic acid moiety is a well-known pharmacophore found in various biologically active molecules. The strategic placement of these groups on the aromatic ring allows for the systematic development of novel compounds with potential therapeutic applications. This guide will elucidate the synthesis, properties, and utility of this compound, providing a foundational resource for its application in advanced research.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is fundamental to its successful application in experimental work. This compound is a solid at room temperature. Its key identifiers and computed properties are summarized below, providing a reliable reference for characterization and quality control.

PropertyValueSource
CAS Number 88521-64-6PubChem[1]
Molecular Formula C₁₀H₁₀O₄PubChem[1]
Molecular Weight 194.18 g/mol PubChem[1]
IUPAC Name 2-(2-formyl-4-methylphenoxy)acetic acidPubChem[1]
Synonyms This compoundPubChem[1]
SMILES CC1=CC(=C(C=C1)OCC(=O)O)C=OPubChem[1]
InChIKey LBWSPPAVWSPIPM-UHFFFAOYSA-NPubChem [see: 2]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is efficiently achieved via a Williamson ether synthesis. This classic and reliable method involves the nucleophilic substitution of a haloacetate by a phenoxide. The protocol described below is adapted from a general method for analogous structures and is designed for high yield and purity[2].

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2-Hydroxy-5-methylbenzaldehyde (1.0 eq)

  • Methyl bromoacetate (1.3 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Sodium Hydroxide (NaOH), 1M solution

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask containing anhydrous DMF, add 2-hydroxy-5-methylbenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq). Stir the suspension under an inert atmosphere (e.g., nitrogen or argon).

    • Expert Rationale: DMF is a polar aprotic solvent, ideal for Sₙ2 reactions as it solvates the potassium cation without hydrogen bonding to the phenoxide nucleophile, thus maximizing its reactivity. K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group to form the reactive potassium phenoxide in situ. Anhydrous conditions are critical to prevent hydrolysis of the ester and other side reactions.

  • Nucleophilic Substitution: Slowly add methyl bromoacetate (1.3 eq) to the stirring suspension. Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Expert Rationale: Heating accelerates the rate of the Sₙ2 reaction. Using a slight excess of the electrophile (methyl bromoacetate) ensures the complete consumption of the starting phenol.

  • Workup and Extraction (Ester Intermediate): After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl (2-formyl-4-methylphenoxy)acetate.

  • Saponification (Hydrolysis): Dissolve the crude ester in a minimal amount of a suitable solvent (e.g., methanol or THF) and add 1M NaOH solution (approx. 2.0 eq). Stir at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

    • Expert Rationale: Saponification is the base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylate salt, which is water-soluble.

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify to a pH of ~2 using 1M HCl. A white precipitate of this compound will form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualization of Synthesis and Mechanism

The overall workflow and underlying chemical mechanism are critical for understanding and troubleshooting the synthesis.

G cluster_reactants Reactants & Reagents cluster_process Process Steps cluster_products Products R1 2-Hydroxy-5-methylbenzaldehyde P1 1. Deprotonation (Phenoxide Formation) R1->P1 R2 Methyl Bromoacetate P2 2. SN2 Attack (Ether Formation at 80°C) R2->P2 R3 K2CO3 in DMF R3->P1 P1->P2 I1 Intermediate: Methyl (2-formyl-4-methylphenoxy)acetate P2->I1 P3 3. Saponification (Ester Hydrolysis with NaOH) P4 4. Acidification & Precipitation (Product Isolation with HCl) P3->P4 FP Final Product: This compound P4->FP I1->P3

Caption: High-level workflow for the synthesis of this compound.

G Phenol Phenolic Precursor (Ar-OH) Phenoxide Phenoxide Nucleophile (Ar-O⁻) Phenol->Phenoxide - H⁺ Base Base (K2CO3) TransitionState [SN2 Transition State] Phenoxide->TransitionState Bromoacetate Methyl Bromoacetate (Br-CH2COOCH3) Bromoacetate->TransitionState ProductEster Product Ester (Ar-O-CH2COOCH3) TransitionState->ProductEster - Br⁻

Caption: Mechanism of the key Sₙ2 ether formation step.

Applications in Research and Drug Development

The structural features of this compound make it a potent precursor for creating diverse chemical libraries.

Synthesis of Bioactive Heterocycles

The aldehyde functional group is a key handle for derivatization. It readily undergoes condensation reactions with amines, hydrazines, and other nucleophiles to form a wide range of azomethine derivatives (Schiff bases). These imines are not merely intermediates; they are often biologically active themselves or can be cyclized to generate important heterocyclic scaffolds like benzothiazoles and benzopyrazines, which are prevalent in modern pharmaceuticals.

Development of Coordination Complexes

The molecule can act as a bi-functional ligand in coordination chemistry. The carboxylate group can coordinate to a metal center, while the aldehyde or a derivative thereof can provide a second coordination site, leading to the formation of stable metal complexes. These complexes are under investigation for their DNA binding activities and potential as novel therapeutic or diagnostic agents.

Building Block for Medicinal Chemistry

The phenoxyacetic acid core is structurally related to fibrates, a class of drugs used to lower blood lipid levels, and certain herbicides. While direct activity is not claimed, its structure serves as a validated starting point for designing new chemical entities. The aldehyde allows for the introduction of diverse side chains and functional groups through reductive amination, Wittig reactions, or other C-C bond-forming reactions, enabling systematic Structure-Activity Relationship (SAR) studies.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

  • Irritation: Causes skin and serious eye irritation[3].

  • Ingestion: May be harmful if swallowed[3].

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

Conclusion

This compound (CAS: 88521-64-6) is a compound of significant synthetic utility. Its straightforward synthesis via the Williamson ether reaction, combined with its bifunctional nature, establishes it as a powerful building block for researchers in organic synthesis, medicinal chemistry, and materials science. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this versatile molecule into their research and development programs.

References

  • PubChem. This compound | C10H10O4 | CID 13156995. National Center for Biotechnology Information. Available at: [Link]. Accessed January 2026.

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]. Accessed January 2026.

  • Lead Sciences. 2-(4-Formylphenoxy)acetic acid. Available at: [Link]. Accessed January 2026.

  • NIST. (4-methylphenoxy)acetic acid. NIST Chemistry WebBook. Available at: [Link]. Accessed January 2026.

  • ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Available at: [Link]. Accessed January 2026.

  • SpectraBase. (2-Formyl-4-methoxyphenoxy)acetic acid. Available at: [Link]. Accessed January 2026.

  • PubChem. (4-Formyl-2-methyl-phenoxy)-acetic acid | C10H10O4 | CID 17953596. National Center for Biotechnology Information. Available at: [Link]. Accessed January 2026.

  • Google Patents. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
  • PubChem. Acetic acid, 2-(2-formylphenoxy)- | C9H8O4 | CID 46533. National Center for Biotechnology Information. Available at: [Link]. Accessed January 2026.

Sources

An In-depth Technical Guide to (2-Formyl-4-methylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Formyl-4-methylphenoxy)acetic acid, a notable member of the phenoxyacetic acid family, is a bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. Its structure, incorporating both a carboxylic acid and an aldehyde functional group, offers a versatile scaffold for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development. Phenoxyacetic acid derivatives, in general, are recognized for their broad spectrum of biological activities, serving as foundational structures in the development of pharmaceuticals, pesticides, and dyes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its solubility, reactivity, and handling requirements.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(2-formyl-4-methylphenoxy)acetic acid[1]
CAS Number 88521-64-6[1]
Molecular Formula C10H10O4[1]
Molecular Weight 194.18 g/mol [1]
Canonical SMILES CC1=CC(=C(C=C1)OCC(=O)O)C=O[1]
InChIKey LBWSPPAVWSPIPM-UHFFFAOYSA-N[1]
Appearance Solid (form may vary)
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]

These computed properties, largely sourced from comprehensive databases like PubChem, provide a foundational dataset for laboratory use.[1] The presence of both a hydrogen bond donor (the carboxylic acid proton) and multiple acceptors (the carbonyl and ether oxygens) suggests its potential for engaging in specific intermolecular interactions, a key consideration in drug design and crystal engineering.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step process, leveraging established organic reactions. A common and logical synthetic pathway starts from a readily available precursor, 4-methylphenol (p-cresol).

Synthetic Pathway Overview

The synthesis can be logically broken down into two primary transformations:

  • Ortho-formylation of p-cresol: This step introduces the aldehyde group at the position ortho to the hydroxyl group. The Reimer-Tiemann reaction is a classic and effective method for this transformation.[2][3]

  • Etherification of the phenolic hydroxyl group: The resulting 2-hydroxy-4-methylbenzaldehyde (4-methylsalicylaldehyde) is then reacted with an acetate synthon to introduce the acetic acid moiety.

Synthesis_Workflow p_cresol 4-Methylphenol (p-Cresol) reimer_tiemann Reimer-Tiemann Reaction (CHCl3, NaOH) p_cresol->reimer_tiemann intermediate 2-Hydroxy-4-methylbenzaldehyde (4-Methylsalicylaldehyde) reimer_tiemann->intermediate williamson_ether Williamson Ether Synthesis (e.g., Chloroacetic acid, NaOH) intermediate->williamson_ether final_product This compound williamson_ether->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols through the reaction with chloroform in a basic solution.[2] The reactive species is dichlorocarbene, which is generated in situ.

Step-by-Step Methodology:

  • Dissolve 4-methylphenol in an aqueous solution of a strong base, such as sodium hydroxide, to form the sodium phenoxide.

  • Slowly add chloroform to the solution with vigorous stirring. The reaction is often biphasic, requiring efficient mixing.[2][3]

  • Heat the mixture to initiate the reaction. The reaction can be exothermic, so careful temperature control is necessary.[3]

  • After the reaction is complete, the mixture is cooled and acidified to protonate the phenoxide and any unreacted base.

  • The product, 2-hydroxy-4-methylbenzaldehyde, can then be isolated through extraction and purified by techniques such as distillation or chromatography.

Causality: The use of a strong base is crucial for deprotonating both the phenol and chloroform, leading to the formation of the highly electrophilic dichlorocarbene. The electron-rich phenoxide ring then attacks the dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group.[2]

Experimental Protocol: Williamson Ether Synthesis

This classic ether synthesis is employed to append the acetic acid side chain.

Step-by-Step Methodology:

  • The 2-hydroxy-4-methylbenzaldehyde is deprotonated with a suitable base (e.g., sodium hydroxide or potassium carbonate) in a polar aprotic solvent like DMF.[4]

  • A haloacetic acid or its ester (e.g., ethyl chloroacetate) is added to the reaction mixture.

  • The reaction is heated to facilitate the nucleophilic substitution.

  • If an ester was used, a subsequent hydrolysis step (e.g., with aqueous NaOH followed by acidification) is required to yield the final carboxylic acid product.

  • The final product is isolated by filtration or extraction and can be purified by recrystallization.

Causality: The phenoxide, being a potent nucleophile, displaces the halide from the haloacetic acid derivative in an SN2 reaction. The choice of a polar aprotic solvent enhances the nucleophilicity of the phenoxide and stabilizes the transition state.

Spectroscopic and Analytical Characterization

Unequivocal identification of this compound is achieved through a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the methyl group protons, the methylene protons of the acetic acid side chain, the aldehyde proton, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns provide definitive structural information.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbons of the aldehyde and carboxylic acid, the aromatic carbons, the methyl carbon, and the methylene carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretches of the aldehyde and carboxylic acid, C-O stretches of the ether and carboxylic acid, and C-H stretches of the aromatic ring and methyl group.[1]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula.[1]

Reactivity Profile

The chemical reactivity of this compound is governed by its two primary functional groups: the aldehyde and the carboxylic acid.

Reactivity cluster_aldehyde Aldehyde Reactions cluster_acid Carboxylic Acid Reactions main This compound oxidation Oxidation to Carboxylic Acid main->oxidation reduction Reduction to Alcohol main->reduction reductive_amination Reductive Amination main->reductive_amination wittig Wittig Reaction main->wittig esterification Esterification main->esterification amide Amide Formation main->amide acid_chloride Acid Chloride Formation main->acid_chloride

Caption: Reactivity map of this compound.

  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a variety of transformations, including oxidation to a dicarboxylic acid, reduction to a hydroxymethyl group, and conversion to imines or oximes. It is also a key handle for carbon-carbon bond-forming reactions such as the Wittig or aldol reactions.

  • Carboxylic Acid Group: The carboxylic acid moiety can be converted into esters, amides, or acid chlorides, providing further avenues for derivatization.

This dual reactivity makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery.

Applications in Research and Drug Development

The structural features of this compound and its derivatives make them attractive candidates for various applications.

  • Synthetic Intermediate: Its primary role is as a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential drug candidates. The aldehyde and carboxylic acid groups can be selectively reacted to build molecular complexity.

  • Ligand Synthesis: The phenoxyacetic acid scaffold is present in various biologically active molecules. This compound can be used to synthesize ligands for various biological targets. For instance, derivatives of phenoxyacetic acid have been investigated as selective COX-2 inhibitors.[5]

  • Antimicrobial and Antifungal Agents: Phenoxyacetic acid derivatives have shown promise as antibacterial and antifungal agents.[6] The specific substitution pattern of this compound could be explored for the development of novel antimicrobial compounds.

  • Plant Growth Regulators: Certain phenoxyacetic acids are known to have auxin-like activity and are used as herbicides or plant growth regulators.[7][8]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. While specific toxicity data for this compound is limited, related compounds can be irritants.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in synthetic chemistry and medicinal chemistry. Its well-defined synthesis and the dual reactivity of its functional groups provide a robust platform for the creation of novel molecules with diverse applications. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in research and development endeavors.

References

  • PubChem. This compound | C10H10O4 | CID 13156995. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Available from: [Link]

  • NIST. (4-methylphenoxy)acetic acid. In NIST Chemistry WebBook. Available from: [Link]

  • PubChem. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651. Available from: [Link]

  • The Good Scents Company. 4-methyl salicylaldehyde 2-hydroxy-4-methylbenzaldehyde. Available from: [Link]

  • Wikipedia. Reimer–Tiemann reaction. Available from: [Link]

  • Sciencemadness.org. the reimer-tiemann reaction. Available from: [Link]

  • ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Available from: [Link]

  • Google Patents. Preparation of 2-methyl-4 chlorophenoxy-acetic acid.
  • L.S.College, Muzaffarpur. Reimer–Tiemann reaction. Available from: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Available from: [Link]

  • PubChem. p-Methylphenoxyacetic acid | C9H10O3 | CID 70329. Available from: [Link]

  • Cheméo. Quinidine (CAS 56-54-2) - Chemical & Physical Properties. Available from: [Link]

  • Jetir.Org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Available from: [Link]

  • NIST. Acetic acid, (2-methylphenoxy)-. In NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. (2-Methylphenoxy)acetic acid. Available from: [Link]

  • PubChem. 3-Methylsalicylaldehyde | C8H8O2 | CID 522777. Available from: [Link]

  • MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Available from: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of (2-Formyl-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Formyl-4-methylphenoxy)acetic acid is a multifaceted organic compound with significant potential in medicinal chemistry and drug development. Its unique structure, incorporating a carboxylic acid, an ether linkage, a methyl group, and a reactive aldehyde on a benzene ring, makes it a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a comprehensive overview of the core physical characteristics of this compound, grounded in established analytical techniques and theoretical principles.

I. Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The following table summarizes the key identifiers for this compound.[1]

IdentifierValue
IUPAC Name This compound
CAS Number 88521-64-6
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Canonical SMILES CC1=CC(=C(C=C1)OCC(=O)O)C=O
InChI Key LBWSPPAVWSPIPM-UHFFFAOYSA-N
Molecular Structure Visualization

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and physical behavior. The structure of this compound is depicted below.

Caption: 2D structure of this compound.

II. Experimentally Determined Physical Properties

The physical state and solubility behavior of a compound are critical parameters in drug development, influencing its handling, formulation, and route of administration.

Melting Point
Protocol for Melting Point Determination: A Self-Validating System

The capillary melting point method is a standard and reliable technique for determining the melting point of a solid organic compound.

Workflow for Melting Point Determination

G start Start prep Sample Preparation: Finely powder the crystalline sample. start->prep load Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. prep->load setup Apparatus Setup: Place the capillary tube in the melting point apparatus. load->setup heat_fast Rapid Heating (Initial Run): Heat rapidly to approximate the melting point. setup->heat_fast cool Cool Down: Allow the apparatus to cool. heat_fast->cool heat_slow Slow Heating (Accurate Measurement): Heat slowly (1-2 °C/min) near the approximate melting point. cool->heat_slow observe Observation: Record the temperature at which melting begins and the temperature at which the sample is completely liquid. heat_slow->observe end End observe->end

Caption: Workflow for determining the melting point of a solid organic compound.

Causality Behind Experimental Choices:

  • Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting point range.

  • Slow Heating Rate: A slow heating rate of 1-2 °C per minute near the expected melting point is crucial. This allows the temperature of the sample and the thermometer to remain in equilibrium, providing a precise measurement. Rapid heating can lead to an erroneously high and broad melting point reading.

Solubility Profile

The solubility of a drug candidate is a critical determinant of its absorption and bioavailability. A qualitative assessment of the solubility of this compound can be performed in a variety of solvents to understand its polarity and potential for formulation.

Protocol for Qualitative Solubility Assessment

This protocol provides a systematic approach to evaluating the solubility of this compound in aqueous and organic solvents.

  • Preparation: Place approximately 10 mg of the compound into separate, labeled test tubes.

  • Solvent Addition: Add 1 mL of the desired solvent to each test tube.

  • Agitation: Vigorously agitate the mixture for 30 seconds.

  • Observation: Observe the mixture to determine if the solid has dissolved completely, partially, or not at all.

Expected Solubility Profile and Rationale:

  • Water: Due to the presence of the polar carboxylic acid group capable of hydrogen bonding, some solubility in water is expected. However, the aromatic ring and methyl group contribute to its lipophilicity, which may limit its aqueous solubility.

  • Aqueous Base (e.g., 5% NaOH): The acidic proton of the carboxylic acid will react with a base to form a highly polar carboxylate salt, which is expected to be readily soluble in water.

  • Aqueous Acid (e.g., 5% HCl): The compound is not expected to be significantly more soluble in aqueous acid than in water, as it lacks a basic functional group that can be protonated.

  • Organic Solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane): The presence of the aromatic ring and other nonpolar moieties suggests that this compound will exhibit good solubility in common organic solvents.

III. Spectral Properties

Spectroscopic analysis provides invaluable information about the molecular structure and functional groups present in a compound. The PubChem database indicates the availability of both ¹H NMR and IR spectra for this compound.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum for this compound was reportedly obtained on a Varian A-60 instrument.[1]

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5Singlet1HAldehyde (-CHO)The proton of the aldehyde group is highly deshielded and typically appears as a singlet in this downfield region.
~7.7Singlet or Doublet1HAromatic (Ar-H)This proton is ortho to the formyl group and is expected to be deshielded.
~7.5Doublet of Doublets1HAromatic (Ar-H)This proton is meta to the formyl group and ortho to the methyl group.
~6.9Doublet1HAromatic (Ar-H)This proton is ortho to the ether linkage and is expected to be the most upfield of the aromatic protons.
~4.7Singlet2HMethylene (-OCH₂-)The two protons of the methylene group adjacent to the ether oxygen are chemically equivalent and appear as a singlet.
~2.3Singlet3HMethyl (-CH₃)The three protons of the methyl group attached to the aromatic ring are equivalent and appear as a singlet.
~11-13Broad Singlet1HCarboxylic Acid (-COOH)The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum for this compound was obtained using a KBr wafer technique.[1]

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2500-3300BroadO-H stretchCarboxylic Acid
~1700Strong, SharpC=O stretchCarboxylic Acid
~1685Strong, SharpC=O stretchAldehyde
~1600, ~1475Medium to WeakC=C stretchAromatic Ring
~1250StrongC-O stretchEther and Carboxylic Acid
2820-2850, 2720-2750Medium, SharpC-H stretchAldehyde

Interpretation of Key Spectral Features:

  • The presence of a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid, would be a key diagnostic feature.

  • Two distinct, strong, and sharp carbonyl (C=O) stretching peaks are expected: one for the carboxylic acid (around 1700 cm⁻¹) and another for the aldehyde (around 1685 cm⁻¹). The exact positions can be influenced by conjugation and electronic effects.

  • The presence of C-H stretching peaks characteristic of the aldehyde functional group (Fermi doublets) around 2830 and 2730 cm⁻¹ would further confirm its presence.

IV. Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. While experimentally determined values for some properties like melting point and solubility are not yet widely published for this specific molecule, a combination of data from close structural analogs and established analytical protocols allows for a robust and scientifically grounded understanding of its expected behavior. The outlined experimental workflows and the interpretation of spectral data provide a solid foundation for researchers and drug development professionals to effectively utilize this promising compound in their scientific endeavors. The availability of spectral data, as indicated in public databases, is a crucial asset for the unambiguous identification and characterization of this molecule.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2013). Supplementary Information for Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. Contents. [Link]

Sources

Spectroscopic Analysis of (2-Formyl-4-methylphenoxy)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Formyl-4-methylphenoxy)acetic acid is a multifaceted organic compound of significant interest in synthetic chemistry and drug discovery. Its structure, featuring a carboxylic acid, an ether linkage, a methyl group, and a reactive aldehyde on an aromatic ring, presents a rich landscape for spectroscopic characterization. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this molecule. The content herein is designed for researchers, scientists, and professionals in drug development, offering not just data, but a framework for understanding the relationship between molecular structure and spectral output. We will delve into the causality behind the observed spectral features and outline robust experimental protocols for data acquisition, ensuring a self-validating approach to structural confirmation.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is paramount to interpreting its spectroscopic data. The interplay of electron-donating and electron-withdrawing groups on the benzene ring, coupled with the aliphatic side chain, gives rise to a unique spectral fingerprint.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, the methyl protons, the aldehyde proton, and the carboxylic acid proton.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.1br s1H-COOH
~10.4s1H-CHO
~7.5d1HAr-H (ortho to CHO)
~7.4dd1HAr-H (meta to CHO)
~7.1d1HAr-H (para to CHO)
~4.8s2H-O-CH₂-COOH
~2.3s3H-CH₃

Note: These are predicted values based on the analysis of similar compounds. Actual experimental values may vary slightly.

Interpretation and Causality
  • Carboxylic Acid Proton (~13.1 ppm): This proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature, resulting in a downfield chemical shift. Its signal is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent.[1]

  • Aldehyde Proton (~10.4 ppm): The proton of the formyl group is also significantly deshielded by the adjacent carbonyl group and the aromatic ring, placing it in a characteristic downfield region.[2]

  • Aromatic Protons (~7.1-7.5 ppm): The three protons on the benzene ring are in distinct chemical environments. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the substituents. The formyl group is electron-withdrawing, deshielding the ortho and para protons, while the ether and methyl groups are electron-donating, having a shielding effect. The splitting patterns (doublet and doublet of doublets) arise from spin-spin coupling with neighboring aromatic protons.

  • Methylene Protons (~4.8 ppm): These protons are adjacent to an oxygen atom and a carbonyl group, both of which are electron-withdrawing. This deshielding effect shifts their signal downfield. They appear as a singlet because there are no adjacent protons to couple with.

  • Methyl Protons (~2.3 ppm): The protons of the methyl group are attached to the aromatic ring and are the most shielded protons in the molecule, resulting in the most upfield signal. They appear as a singlet as there are no vicinal protons.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~190-CHO
~170-COOH
~160Ar-C (ipso to O)
~135Ar-C (ipso to CH₃)
~130Ar-C (para to O)
~128Ar-C (ortho to O)
~125Ar-C (ipso to CHO)
~115Ar-C (meta to O)
~65-O-CH₂-COOH
~20-CH₃

Note: These are predicted values based on tabulated data for similar functional groups and substitution patterns.[3][4][5]

Interpretation and Causality
  • Carbonyl Carbons (~190 and ~170 ppm): The aldehyde and carboxylic acid carbonyl carbons are the most deshielded carbons in the molecule due to the direct attachment of highly electronegative oxygen atoms.[3][5]

  • Aromatic Carbons (~115-160 ppm): The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the oxygen of the ether linkage is significantly deshielded, while the carbons ortho and para to the electron-donating methyl and ether groups are shielded relative to those influenced by the electron-withdrawing formyl group.

  • Aliphatic Carbons (~65 and ~20 ppm): The methylene carbon, being attached to an oxygen atom, is deshielded compared to the methyl carbon, which is in a more electron-rich environment.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500 (broad)StrongO-H stretch (carboxylic acid)
~2950MediumC-H stretch (aliphatic)
~2850, ~2750WeakC-H stretch (aldehyde, Fermi resonance)
~1730StrongC=O stretch (carboxylic acid)
~1680StrongC=O stretch (aldehyde)
~1600, ~1480MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ether)
~900-690MediumC-H bend (aromatic out-of-plane)

Note: These are predicted values based on characteristic functional group absorption frequencies.[6][7][8]

Interpretation and Causality
  • O-H Stretch (3300-2500 cm⁻¹): The broad and strong absorption in this region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[8]

  • C-H Stretches (~2950, ~2850, ~2750 cm⁻¹): The peak around 2950 cm⁻¹ corresponds to the stretching of the sp³ hybridized C-H bonds in the methyl and methylene groups. The pair of weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹ are characteristic of the C-H stretch of an aldehyde, often appearing as a doublet due to Fermi resonance with an overtone of the C-H bending vibration.

  • C=O Stretches (~1730 and ~1680 cm⁻¹): The two strong absorptions in the carbonyl region correspond to the stretching vibrations of the carboxylic acid and aldehyde C=O bonds. The carboxylic acid carbonyl typically appears at a higher frequency.

  • C=C Stretches (~1600, ~1480 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-O Stretch (~1250 cm⁻¹): The strong band in this region is attributed to the asymmetric C-O-C stretching vibration of the ether linkage.

  • C-H Bends (~900-690 cm⁻¹): The pattern of out-of-plane C-H bending vibrations in this "fingerprint" region can provide information about the substitution pattern of the aromatic ring.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following protocols are designed to be self-validating by incorporating internal standards and established procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G A Sample Preparation B Instrument Setup A->B Dissolve ~5-10 mg in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) containing TMS. C Data Acquisition B->C Lock, shim, and tune the instrument. Set acquisition parameters (e.g., pulse angle, relaxation delay). D Data Processing C->D Acquire ¹H and ¹³C spectra. E Spectral Analysis D->E Fourier transform, phase correction, and baseline correction. Calibrate to TMS (0 ppm). G A Sample Preparation (KBr Pellet) B Background Spectrum Acquisition A->B Grind 1-2 mg of sample with ~100 mg of dry KBr. Press into a transparent pellet. C Sample Spectrum Acquisition B->C Acquire a spectrum of the empty sample compartment or a pure KBr pellet. D Data Processing C->D Place the sample pellet in the spectrometer and acquire the spectrum. E Spectral Analysis D->E Ratio the sample spectrum against the background to obtain the final absorbance/transmittance spectrum.

Caption: Workflow for FT-IR data acquisition using the KBr pellet method.

Detailed Protocol (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle. The KBr is transparent to infrared radiation in the mid-IR region. The mixture should be ground to a fine, homogeneous powder to minimize light scattering. [9][10][11]2. Pellet Formation: Transfer the powder to a pellet press die and apply several tons of pressure to form a thin, transparent or translucent pellet. The quality of the pellet is crucial for obtaining a good spectrum.

  • Background Spectrum: Acquire a background spectrum of the empty sample holder or a pure KBr pellet. This is a self-validating step that accounts for absorptions from atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and acquire the spectrum.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic characterization of this compound by NMR and IR provides a comprehensive and self-consistent structural confirmation. Each technique offers complementary information, and a thorough analysis of the data allows for the unambiguous assignment of all key structural features. The protocols outlined in this guide emphasize a systematic and rigorous approach to data acquisition and interpretation, ensuring the generation of reliable and reproducible results, which are essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • Royal Society of Chemistry. (n.d.). Contents. [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Chemistry LibreTexts. (2021, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Wisconsin-Madison. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]

Sources

The Phenoxyacetic Acid Core: A Scaffold of Versatility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Phenoxyacetic Acid Derivatives

Abstract: The phenoxyacetic acid scaffold is a remarkably versatile chemical structure, serving as the foundation for a wide array of biologically active molecules.[1][2] Initially gaining prominence for their role as selective herbicides, derivatives of phenoxyacetic acid have since been extensively investigated and developed for a multitude of therapeutic applications, including anti-inflammatory, anticancer, antidiabetic, antimicrobial, and anticonvulsant agents.[3][4] This technical guide provides a comprehensive exploration of the diverse biological activities of these derivatives. It is designed for researchers, scientists, and drug development professionals, offering in-depth analysis of mechanisms of action, structure-activity relationships (SAR), quantitative biological data, and detailed experimental protocols for their evaluation. Our narrative emphasizes the causal links between molecular structure and biological function, providing a self-validating framework for understanding and advancing research in this dynamic field.

The fundamental structure of phenoxyacetic acid, consisting of a phenyl ring linked to an acetic acid moiety via an ether bond, offers numerous positions for chemical modification.[1] The biological activity of its derivatives is profoundly influenced by the nature, position, and number of substituents on the aromatic ring, as well as alterations to the acetic acid side chain.[1][5] This inherent tunability allows for the fine-tuning of physicochemical and pharmacological properties, enabling the rational design of novel compounds with enhanced potency and selectivity for specific biological targets.

Herbicidal Activity: The Genesis of a Scaffold

The first major application of phenoxyacetic acid derivatives was in agriculture as selective herbicides for broadleaf weeds.[2][6] Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) have been in widespread use since the 1940s.[7][8]

Mechanism of Action

Phenoxyacetic acid herbicides function primarily as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[2][9]

  • Auxin Receptor Binding: These synthetic auxins bind to auxin receptors in plant cells, leading to the persistent stimulation of auxin-responsive genes.[2]

  • Uncontrolled Growth: This overstimulation results in rapid, uncontrolled, and unsustainable cell division and elongation, ultimately causing the plant to "grow to death".[2][7]

  • Downstream Effects: The herbicidal cascade also involves the increased production of ethylene and abscisic acid, which contribute to senescence, epinasty, and oxidative stress.[2]

A distinct class of phenoxy herbicides, known as "fops" (referring to their fenoxy-phenoxy structure), operates through a completely different mechanism: the inhibition of the plant enzyme acetyl-CoA carboxylase (ACCase), which is crucial for lipid biosynthesis.[2][7]

Structure-Activity Relationship (SAR) for Herbicidal Action

The herbicidal efficacy and selectivity of phenoxyacetic acid derivatives are highly dependent on the substitution pattern on the aromatic ring.

  • Chlorine Substitution: The presence and position of chlorine atoms are critical. For instance, 2,4-D, with chlorine atoms at positions 2 and 4, is a potent herbicide.[5][10] The cytotoxic and mutagenic effects in non-target organisms have also been linked to chlorine atoms at the 2 and/or 4 positions.[10]

  • Methyl Group: The addition of a methyl group, as seen in MCPA, also modulates activity.[7]

  • Side Chain Modification: Extending the carboxylic acid side chain can create propesticides. For example, 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) is converted within susceptible plants into the active herbicide 2,4-D.[7]

Anti-inflammatory Activity: Selective COX-2 Inhibition

A major focus of modern research on phenoxyacetic acid derivatives is the development of potent and selective anti-inflammatory agents.[3][11] Many of these compounds function by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is a key mediator of inflammation and pain.[12] This selectivity is paramount as it reduces the gastrointestinal side effects associated with non-selective NSAIDs (like aspirin) that also inhibit the constitutively expressed COX-1 enzyme.[4][11]

Mechanism of Action: Targeting the Inflammatory Cascade

The anti-inflammatory effects are primarily achieved by blocking the conversion of arachidonic acid into prostaglandins (specifically PGE2), which are potent inflammatory mediators.[12] By inhibiting COX-2, these derivatives reduce the levels of pro-inflammatory cytokines like TNF-α and PGE2 at the site of inflammation.[12]

COX2_Inhibition_Pathway

Comparative Efficacy and SAR

Recent studies have synthesized novel phenoxyacetic acid derivatives with COX-2 inhibitory potency comparable or superior to the commercial drug Celecoxib.[4][12]

Table 1: Comparative COX-2 Inhibitory Activity

Compound IC₅₀ for COX-2 (µM) Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) Reference
Celecoxib (Standard) 0.05 298.6 [12]
Compound 5f 0.06 133.34 [12]
Compound 7b 0.07 >1428 [12]
Compound 6a 0.03 365.4 [11]
Compound 6c 0.03 196.9 [11]

| Mefenamic Acid | 1.98 | 0.5 |[12] |

Data presented as mean values from cited studies. IC₅₀ (half maximal inhibitory concentration) indicates the concentration of drug required to inhibit 50% of the enzyme activity.

The structure-activity relationship studies reveal that specific substitutions are key to high potency and selectivity. Coupling a chlorophenyl structural motif with the p-phenoxy acetic acid moiety has been shown to produce potent COX-2 activity.[12]

Anticonvulsant and Antiepileptic Activity

Building on their anti-inflammatory properties, particularly the inhibition of COX-2 which is implicated in neuroinflammation, phenoxyacetic acid derivatives have been investigated as novel anticonvulsant agents.[13] Neuroinflammation is increasingly recognized as a key factor in the pathophysiology of seizures.[13]

Mechanism of Action: A Multifunctional Approach

The antiepileptic effects are not just due to COX-2 inhibition but a broader, multifunctional mechanism:[13][14]

  • Suppression of Neuroinflammation: Reduction of pro-inflammatory cytokines like TNF-α and IL-6 in the hippocampus.

  • Reduction of Oxidative Stress: Lowering levels of oxidative stress markers such as malondialdehyde and nitric oxide.

  • Attenuation of Excitotoxicity: Decreasing the accumulation of the excitatory neurotransmitter glutamate.

  • Downregulation of Glial Activation: Reducing markers of astrocyte (GFAP) and microglia (Iba-1) activation, which are hallmarks of neuroinflammation.

Preclinical Efficacy

Studies using established seizure models have demonstrated the potent antiepileptic potential of certain derivatives, often outperforming standard drugs like valproic acid.[13][14]

Table 2: Anticonvulsant Activity in the PTZ-Induced Seizure Model

Compound Protection from Seizures (%) Mortality (%) Reference
Valproic Acid (Standard) 60% 40% [13]
Compound 7b 100% 0% [13][14]
Compound 5f 90% 10% [13]
Compound 5e 80% 10% [13]

| Compound 10c | 80% | 20% |[13] |

The pentylenetetrazol (PTZ) model is a standard screening method for identifying compounds with potential anticonvulsant activity.

Importantly, effective compounds like 7b have shown favorable safety profiles in preclinical studies, with no observed hepatic, renal, or cardiac toxicity at high doses.[14]

Anticancer Activity

The phenoxyacetic acid scaffold has also been explored for its potential as a source of anticancer agents.[3] Derivatives have been shown to possess cytotoxic activity against various human cancer cell lines.[15][16]

Mechanism of Action: Inducing Cell Death

The primary anticancer mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[15] For example, studies on HepG2 (liver cancer) cells have shown that certain phenoxyacetamide derivatives can induce apoptosis through the inhibition of PARP-1, an enzyme involved in DNA repair.[15] The link between inflammation and cancer, particularly the role of COX-2 in tumorigenesis, also suggests that COX-2 inhibiting derivatives may exert anticancer effects.[16]

In Vitro Cytotoxicity

The efficacy of these derivatives is typically quantified by their IC₅₀ values against specific cancer cell lines.

Table 3: In Vitro Anticancer Activity of Phenoxyacetic Acid Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Reference
5-Fluorouracil (Standard) HepG2 (Liver) 5.32 [15]
Compound I (phenoxy acetamide) HepG2 (Liver) 1.43 [15]
4-Cl-phenoxyacetic acid MCF-7 (Breast) 0.194 (µg/ml) [3]
Rosiglitazone (Standard) Hela (Cervical) 9.8 [3]

| Compound (Structure 30) | Hela (Cervical) | 1.64 |[3] |

Other Notable Biological Activities

The versatility of the phenoxyacetic acid scaffold extends to several other therapeutic areas.[3]

  • Antidiabetic Activity: Certain derivatives act as potent agonists of the Free Fatty Acid Receptor 1 (FFA1 or GPR40).[1][17] Activation of this receptor in pancreatic β-cells amplifies glucose-stimulated insulin secretion, making it a promising target for type 2 diabetes.[1][17] One derivative, compound 18b, was identified as a potent FFA1 agonist (EC₅₀=62.3 nM) that reduced glucose levels in diabetic mice without causing hypoglycemia.[17]

  • Antimicrobial Activity: A broad range of antibacterial, antifungal, and antimycobacterial activities has been reported.[3] Derivatives have shown efficacy against pathogens like Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis H37Rv.[3][18][19] The minimum inhibitory concentration (MIC) is the standard measure of in vitro antimicrobial potency.

  • Antiviral Activity: While some derivatives have been synthesized and tested for antiviral properties, studies have shown that many exhibit significant cytotoxicity at concentrations required for antiviral effects, limiting their therapeutic potential in this area.[20][21][22][23]

Experimental Protocols for Biological Evaluation

To ensure trustworthiness and reproducibility, standardized protocols are essential. Below are methodologies for assessing the key biological activities discussed.

General Workflow for Synthesis and Screening

workflow

Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds like COX-2 inhibitors.[12]

Causality: Carrageenan injection induces a biphasic inflammatory response. The late phase (after 3 hours) is primarily mediated by prostaglandins, making this model highly relevant for assessing inhibitors of the COX pathway.

Methodology:

  • Animal Model: Use male Wistar rats (150-200g). Acclimatize animals for at least one week.

  • Grouping: Divide animals into groups (n=6): Control (vehicle), Standard (e.g., Celecoxib, 10 mg/kg), and Test Compound groups (various doses).

  • Compound Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement: Measure the paw volume (in mL) immediately before the carrageenan injection (V₀) and at specified intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection (Vₜ) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV = Vₜ - V₀.

    • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Tukey's). A p-value < 0.05 is considered statistically significant.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic (cell-killing) potential of a compound on cultured cancer cell lines.[15]

Causality: The assay measures metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Culture: Seed cancer cells (e.g., HepG2, MCF-7) into a 96-well plate at a density of ~5x10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

The phenoxyacetic acid scaffold has proven to be an exceptionally fruitful starting point for the discovery of compounds with a vast range of biological activities. From its origins in agriculture to its current exploration in complex human diseases like cancer, epilepsy, and diabetes, its derivatives continue to demonstrate significant potential. The ease of synthesis and the ability to systematically modify the core structure allow for targeted optimization of potency, selectivity, and pharmacokinetic properties.[3] Future research will likely focus on developing derivatives with multifunctional properties (e.g., combined anti-inflammatory and anticancer activity), optimizing drug delivery, and further elucidating the complex structure-activity relationships that govern their interactions with diverse biological targets. The continued investigation of this remarkable scaffold promises to yield next-generation therapeutic agents for a host of unmet medical needs.

References

  • Annu, A. S. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. International Journal of Emerging Technologies and Innovative Research, 11(3), h164-h198. [Link]

  • Li, Y., et al. (2025-10-13). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Advances. [Link]

  • Wikipedia. (n.d.). Phenoxy herbicide. Wikipedia. [Link]

  • Shahar Yar, M., et al. (2009). Synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 876-882. [Link]

  • Shahar Yar, M., et al. (2009). Synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3). [Link]

  • Semantic Scholar. (n.d.). Synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives. Semantic Scholar. [Link]

  • Ramadan, S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1333. [Link]

  • Shahar Yar, M., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 16(17), 4571-4574. [Link]

  • Ramadan, S., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors... Bioorganic Chemistry, 152, 107727. [Link]

  • Georgieva, M., et al. (1990). Genotoxic effect of substituted phenoxyacetic acids. Mutagenesis, 5(Suppl), 51-54. [Link]

  • Chan, W. Y., et al. (2001). Selective ET(A) Antagonists. 5. Discovery and Structure-Activity Relationships of Phenoxyphenylacetic Acid Derivatives. Journal of Medicinal Chemistry, 44(9), 1367-1377. [Link]

  • Huang, W., et al. (2015). Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry, 23(2), 376-386. [Link]

  • Shahar Yar, M., et al. (2009). Synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 876-882. [Link]

  • Al-Warhi, T., et al. (2024). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 29(14), 3326. [Link]

  • Ramadan, S., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). EP0003586A1 - Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides.
  • JETIR. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives:A Review. JETIR, 11(3). [Link]

  • Michna, J., et al. (2023). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 24(13), 10731. [Link]

  • CliniSciences. (n.d.). Plant Growth Regulators - Auxins - Phenoxyacetic acid. CliniSciences. [Link]

  • Michna, J., et al. (2023). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 24(13), 10731. [Link]

  • Wang, Y., et al. (2022). Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation. Pharmaceuticals, 15(7), 882. [Link]

  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. [Link]

  • CORE. (n.d.). Plant-Growth Regulators as Selective Herbicides. CORE. [Link]

  • Moanţă, A., et al. (2009). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. ResearchGate. [Link]

  • Seńczuk, W., & Pogorzelska, H. (1981). [Chemical structure and toxicodynamic properties of phenoxycarboxylic acid derivatives...]. Roczniki Państwowego Zakładu Higieny, 32(5-6), 419-426. [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. ResearchGate. [Link]

  • Ramadan, S., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]

  • Kumar, D., et al. (2015). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2015, 201032. [Link]

  • Semantic Scholar. (2009). Structure—activity correlations for phenoxyacetic acids and indoleacetic acids used for plant growth regulation. Semantic Scholar. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of (2-Formyl-4-methylphenoxy)acetic acid via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aryloxyacetic Acids

The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery in the 19th century, remains an exceptionally reliable and versatile method for forming the ether linkage.[1][2] Its application in the synthesis of aryloxyacetic acids is particularly significant. These compounds are not merely academic curiosities; they are pivotal structural motifs found in a wide array of biologically active molecules, including well-known herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D).[3][4]

This application note provides a comprehensive, field-tested protocol for the synthesis of (2-Formyl-4-methylphenoxy)acetic acid from 4-hydroxy-3-methylbenzaldehyde. The presence of both a carboxylic acid and an aldehyde group makes the target molecule a valuable bifunctional intermediate for drug discovery and materials science, allowing for subsequent selective modifications at two distinct reactive sites. We will detail a robust, one-pot procedure, explain the underlying chemical principles, and offer expert insights to ensure experimental success and reproducibility.

Reaction Principle and Mechanism

The synthesis proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.[1][5][6] The process can be dissected into two critical stages occurring in sequence within the one-pot protocol:

  • Deprotonation (Acid-Base Reaction): The phenolic hydroxyl group of 4-hydroxy-3-methylbenzaldehyde is weakly acidic. The addition of a strong base, such as sodium hydroxide (NaOH), quantitatively abstracts this acidic proton. This irreversible deprotonation generates a sodium phenoxide intermediate. The phenoxide is a significantly more potent nucleophile than the starting phenol, a crucial activation step for the subsequent ether formation.[2]

  • Nucleophilic Substitution (SN2 Attack): The highly nucleophilic phenoxide ion attacks the electrophilic α-carbon of chloroacetic acid. In a concerted, single-step mechanism, the phenoxide forms a new carbon-oxygen bond while simultaneously displacing the chloride ion, which serves as an effective leaving group.[1][2] The reaction is driven to completion by heating under reflux. A second equivalent of base is required to neutralize the carboxylic acid of the chloroacetic acid reagent, preventing it from protonating the active phenoxide nucleophile.

The final step of the process is an acidic workup, which protonates the sodium carboxylate salt formed in situ to precipitate the desired this compound product.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack & Ether Formation cluster_2 Step 3: Acidification & Isolation Phenol 4-Hydroxy-3-methylbenzaldehyde Phenoxide Sodium 4-formyl-2-methylphenoxide (Potent Nucleophile) Phenol->Phenoxide Deprotonation Base NaOH (Base) Base->Phenol Phenoxide_ref AlkylHalide Chloroacetic Acid (Electrophile) ProductSalt Sodium (2-formyl-4-methylphenoxy)acetate AlkylHalide->ProductSalt Displaces Cl- ProductSalt_ref Phenoxide_ref->AlkylHalide SN2 Attack Acid HCl (Acid) Acid->ProductSalt_ref FinalProduct This compound (Final Product) ProductSalt_ref->FinalProduct Protonation

Caption: Reaction mechanism workflow for the synthesis.

Materials, Reagents, and Equipment

Reagents & Chemicals
ReagentFormulaMW ( g/mol )CAS No.Key Hazards
4-Hydroxy-3-methylbenzaldehydeC₈H₈O₂136.1515174-69-3Skin/Eye Irritant[7]
Chloroacetic AcidC₂H₃ClO₂94.5079-11-8Toxic, Severe Burns[8]
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Corrosive, Severe Burns
Hydrochloric Acid (6 M)HCl36.467647-01-0Corrosive, Respiratory Irritant
Deionized WaterH₂O18.027732-18-5N/A
Ethanol (for recrystallization)C₂H₅OH46.0764-17-5Flammable
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Magnetic stir bar

  • Glass funnel

  • Beakers (100 mL, 250 mL)

  • Graduated cylinders

  • Buchner funnel and filtration flask

  • Vacuum source

  • pH paper or pH meter

  • Melting point apparatus

Detailed Experimental Protocol

This protocol is based on established methods for synthesizing substituted phenoxyacetic acids.[3][4][8]

Reaction Setup
  • Dissolve Base: In a 250 mL round-bottom flask, carefully dissolve 8.0 g (0.20 mol, ~3.0 eq) of sodium hydroxide pellets in 20 mL of deionized water. Caution: This is a highly exothermic process; cool the flask in an ice-water bath during dissolution.

  • Add Phenol: To the cooled NaOH solution, add 10.0 g (0.073 mol, 1.0 eq) of 4-hydroxy-3-methylbenzaldehyde. Add a magnetic stir bar and swirl the mixture until the phenol is completely dissolved, forming a homogenous solution of the sodium phenoxide.

  • Add Alkylating Agent: In a separate beaker, dissolve 7.6 g (0.080 mol, ~1.1 eq) of chloroacetic acid in 10 mL of deionized water.

  • Assemble Apparatus: Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water. Clamp the apparatus securely above a heating mantle.

Reaction Execution
  • Initiate Heating: Begin stirring and gently heat the phenoxide solution to a boil.

  • Add Chloroacetic Acid: Once the solution is at a gentle reflux, add the chloroacetic acid solution dropwise through the top of the condenser over a period of 15-20 minutes.

  • Reflux Period: After the addition is complete, continue to heat the reaction mixture under reflux with vigorous stirring for an additional 60 minutes to ensure the reaction proceeds to completion.

Workup and Product Isolation
  • Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. The solution can be further cooled in an ice bath to facilitate precipitation in the next step.

  • Acidification: While it is still in the reaction flask, carefully and slowly acidify the cooled solution by adding 6 M hydrochloric acid (HCl) dropwise with continuous stirring. Monitor the pH using pH paper. Continue adding acid until the solution is strongly acidic (pH 1-2). Expert Tip: Vigorous foaming (CO₂ evolution from any excess carbonate) may occur initially; add the acid slowly. A thick, white precipitate of the product will form.

  • Precipitation: Continue to stir the acidified mixture in an ice bath for 15-20 minutes to maximize product precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2x 25 mL) to remove inorganic salts (NaCl) and excess HCl.

Purification
  • Recrystallization: Transfer the crude solid to a beaker. Recrystallize the product from a minimal amount of hot water or an ethanol-water mixture to obtain a pure, crystalline solid.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (~50-60 °C) until a constant weight is achieved.

  • Characterization: Determine the final yield, melting point, and confirm the structure using analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Process Workflow Visualization

G start Start: Assemble Reagents dissolve_naoh 1. Dissolve NaOH in H2O (exothermic) start->dissolve_naoh add_phenol 2. Add 4-hydroxy-3-methylbenzaldehyde to form phenoxide dissolve_naoh->add_phenol setup_reflux 3. Assemble Reflux Apparatus add_phenol->setup_reflux heat 4. Heat to Gentle Reflux setup_reflux->heat add_caa 5. Add Chloroacetic Acid Solution Dropwise heat->add_caa reflux 6. Reflux for 60 min add_caa->reflux cool 7. Cool to Room Temperature reflux->cool acidify 8. Acidify with 6M HCl to pH 1-2 (Product Precipitates) cool->acidify filter 9. Vacuum Filter & Wash Solid acidify->filter recrystallize 10. Recrystallize from H2O/EtOH filter->recrystallize dry 11. Dry Final Product recrystallize->dry end End: Pure this compound dry->end

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Key Considerations

  • Choice of Base: While NaOH and KOH are highly effective in aqueous media for this reaction, other bases like potassium carbonate (K₂CO₃) are often used in polar aprotic solvents like DMF or acetone.[6] The aqueous NaOH/KOH system is often preferred for its simplicity, lower cost, and reduced environmental impact.

  • Alkylating Agent: Using chloroacetic acid directly is an efficient one-pot method. An alternative two-step route involves using an ester like ethyl chloroacetate or ethyl bromoacetate, followed by a separate saponification (hydrolysis) step to yield the carboxylic acid.[9][10] The one-pot method is generally more time and resource-efficient.

  • Incomplete Reaction: If the yield is low, ensure the reflux time was adequate and that the reagents were added in the correct stoichiometry. At least two equivalents of the base are essential: one to deprotonate the phenol and a second to neutralize the chloroacetic acid. An excess of base helps drive the reaction to completion.

  • Oily Product: If the product "oils out" during acidification instead of precipitating as a solid, it may be due to impurities or residual solvent. Ensure the reaction mixture is sufficiently cooled and try scratching the inside of the flask with a glass rod to induce crystallization.

  • Purification: The purity of the final product is critical. Recrystallization is a key step. The choice of solvent (water, ethanol/water, etc.) should be optimized to maximize recovery of pure crystals while leaving impurities dissolved in the mother liquor.

References

  • J.J. Li, Name Reactions: A Collection of Detailed Reaction Mechanisms, 5th ed. Springer, 2014. [Link]

  • A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis conditions. Indian Journal of Chemistry - Section B, 2005. [Link]

  • Williamson Ether Synthesis Explained. V.Nimc. [Link]

  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity. Molecules, 2020. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Process for the preparation of aryoxyacetic acid derivatives.
  • A process for preparing aryloxyacetic acid derivatives.
  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • The Williamson Ether Synthesis. University of South Alabama. [Link]

  • Experiment 06 Williamson Ether Synthesis. Northern Kentucky University. [Link]

  • Chemistry 211 Experiment 4. MiraCosta College. [Link]

  • Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. ResearchGate. [Link]

  • Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate. [Link]

  • 4-Hydroxy-3-methylbenzaldehyde. PubChem. [Link]

  • General procedure for the synthesis of 2-(formylphenoxy)acetic acids. The Royal Society of Chemistry. [Link]

  • Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-Chloro-3-oxobutanoate in Ionic Liquid. SciELO. [Link]

  • Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. YouTube. [Link]

Sources

Protocol for the synthesis of Schiff bases from (2-Formyl-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust and Versatile Protocol for the Synthesis of Novel Schiff Bases from (2-Formyl-4-methylphenoxy)acetic acid for Drug Discovery Applications

Abstract This document provides a comprehensive, field-proven protocol for the synthesis of Schiff bases derived from this compound and various primary amines. Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone in medicinal chemistry and drug development due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This protocol is designed for researchers and scientists in drug development, offering a detailed, step-by-step methodology, explanations for critical experimental choices, and a framework for the characterization of the resulting compounds. The procedure is straightforward, employing a one-pot condensation reaction that is both efficient and adaptable to a diverse range of amine substrates.[1]

Introduction: The Significance of Schiff Bases in Medicinal Chemistry

Schiff bases are a class of organic compounds formed by the condensation of a primary amine with an aldehyde or ketone.[4][5][6] The central imine or azomethine group is a critical pharmacophore that is believed to be responsible for the diverse biological activities of these compounds.[4] The lone pair of electrons on the sp² hybridized nitrogen atom can form hydrogen bonds with the active sites of cellular constituents, potentially interfering with normal cell processes and leading to therapeutic effects.[1]

The this compound scaffold is a particularly interesting starting material. The phenoxyacetic acid moiety is found in various pharmacologically active molecules, while the strategically placed formyl group provides a reactive handle for derivatization. By reacting this aldehyde with a library of primary amines, researchers can rapidly generate a diverse set of novel chemical entities for high-throughput screening and lead optimization in drug discovery programs. These compounds and their metal complexes have shown significant potential as antibacterial, antifungal, and antitumor agents.[3][7][8][9]

Reaction Mechanism: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The mechanism proceeds in two main stages, typically catalyzed by a small amount of acid.[4][10]

  • Nucleophilic Attack: The nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde (this compound). This forms a transient, unstable zwitterionic intermediate which quickly undergoes a proton transfer to yield a neutral hemiaminal (or carbinolamine).[4]

  • Dehydration: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, converting it into a good leaving group (water). Subsequently, the nitrogen's lone pair of electrons forms a double bond with the carbon, expelling the water molecule and forming the final imine or Schiff base product.[10]

Synthesis_Workflow start Start dissolve 1. Dissolve Aldehyde This compound in Methanol start->dissolve add_amine 2. Add Primary Amine (Equimolar amount) dissolve->add_amine add_catalyst 3. Add Catalyst (2-3 drops of Glacial Acetic Acid) add_amine->add_catalyst react 4. Stir Reaction Mixture (Room Temp, 2-6 hours) add_catalyst->react monitor 5. Monitor Progress (via TLC) react->monitor isolate 6. Isolate Product (Filtration of precipitate) monitor->isolate purify 7. Purify Product (Recrystallization from Methanol/Ethanol) isolate->purify characterize 8. Characterize Final Product (m.p., FT-IR, NMR) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of Schiff bases.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.80 g, 10 mmol) in 25-30 mL of methanol. Stir using a magnetic stir bar until all the solid has dissolved.

  • Addition of Amine: To this solution, add an equimolar amount (10 mmol) of the desired primary amine (e.g., aniline, 0.93 g).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

    • Scientist's Note (Causality): A catalytic amount of acid is crucial. It protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for the amine to attack. It also facilitates the final dehydration step by turning the hydroxyl of the hemiaminal into a better leaving group (H₂O). [10]However, excess acid is detrimental as it will protonate the amine nucleophile, rendering it unreactive. [10]The optimal pH for imine formation is typically around 4-5. [10]4. Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). In many cases, a precipitate will begin to form within 1-4 hours. For less reactive amines, the mixture may need to be gently refluxed for 2-3 hours. [11]5. Isolation: Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), cool the mixture in an ice bath if necessary to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product on the filter paper with a small amount of cold methanol to remove any unreacted starting materials. For higher purity, the product should be recrystallized from a suitable solvent, typically methanol or ethanol. [12]7. Drying: Dry the purified crystalline product in a vacuum oven at a low temperature (40-50 °C) to yield the final Schiff base.

Characterization and Data

The synthesized Schiff bases should be characterized to confirm their structure and purity. Key analytical techniques include melting point determination, FT-IR, and ¹H NMR spectroscopy.

  • Melting Point (m.p.): Pure crystalline solids will have a sharp, defined melting point range.

  • FT-IR Spectroscopy: The most telling evidence of Schiff base formation is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretch, typically found in the 1600-1650 cm⁻¹ region. Concurrently, the C=O stretch of the starting aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) will disappear. [13]* ¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-). This signal is typically downfield, appearing in the δ 8.0-9.0 ppm range. [13]The signals for the aldehydic proton (around δ 9.5-10.5 ppm) and the amine protons will be absent.

Table 1: Representative Data for Synthesized Schiff Bases

Amine SubstrateProduct NameYield (%)M.P. (°C)FT-IR (C=N, cm⁻¹)¹H NMR (δ, -CH=N-)
Aniline2-((Phenylimino)methyl)-4-methylphenoxy)acetic acid~85-92165-167~1625~8.65 (s, 1H)
p-Toluidine2-(((4-Methylphenyl)imino)methyl)-4-methylphenoxy)acetic acid~88-95178-180~1622~8.62 (s, 1H)
4-Aminophenol2-(((4-Hydroxyphenyl)imino)methyl)-4-methylphenoxy)acetic acid~82-90210-212~1630~8.58 (s, 1H)
p-Chloroaniline2-(((4-Chlorophenyl)imino)methyl)-4-methylphenoxy)acetic acid~86-93185-187~1628~8.70 (s, 1H)

Note: The data presented in this table are representative examples based on typical outcomes for these reactions and should be confirmed experimentally.

References

  • Mechanism of Schiff base (imine) Formation.

  • Schiff's bases mechanism: Significance and symbolism.

  • Mechanism of formation Schiff base.

  • Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review.

  • Schiff base.

  • Role of Schiff Base in Drug Discovery Research.

  • Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates.

  • Biological applications of Schiff bases: An overview.

  • 12.6: Reactions of Aldehydes and Ketones with Amines.

  • Recent Applications of Schiff Bases in Biomedical Sciences.

  • Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates.

  • Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid.

  • SYNTHESIS OF NOVEL SCHIFF'S BASES AND THEIR BIOLOGICAL ACTIVITIES.

  • 2-Formylphenoxyacetic acid Schiff bases: a promising ligand scaffold for readily available trigonal prismatic Co(ii) single-ion magnets.

  • Synthesis and Characterization of New Schiff Bases and Biological Studies.

  • Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetoph.

  • Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes.

  • Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes.

Sources

Application Notes & Protocols: Leveraging (2-Formyl-4-methylphenoxy)acetic Acid for the Development of Novel COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Pursuit of COX-2 Selectivity

The management of inflammation and pain remains a cornerstone of modern medicine, with nonsteroidal anti-inflammatory drugs (NSAIDs) being a primary therapeutic option.[1] These agents primarily function by inhibiting cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[2] The discovery of two distinct isoforms, COX-1 and COX-2, revolutionized the field. COX-1 is a constitutively expressed "housekeeping" enzyme involved in physiological processes like gastric cytoprotection, while COX-2 is an inducible isoform whose expression is significantly upregulated during inflammation.[3][4]

The gastrointestinal side effects associated with traditional NSAIDs stem from their non-selective inhibition of both isoforms.[5][6] This understanding spurred the development of selective COX-2 inhibitors ("coxibs"), designed to provide potent anti-inflammatory relief while minimizing gastric toxicity.[6][7] Highly selective inhibitors often share a common structural framework: a central ring system with two vicinal aryl groups, one of which typically bears a para-sulfonyl (SO2Me) or sulfonamido (SO2NH2) moiety that can access a specific side pocket in the COX-2 active site.[2][5]

The phenoxyacetic acid scaffold has emerged as a promising platform for designing novel anti-inflammatory agents, with several derivatives showing potent and selective COX-2 inhibition.[1][5][8] Within this class, (2-Formyl-4-methylphenoxy)acetic acid (PubChem CID: 13156995) serves as a particularly valuable starting material.[9] Its structure incorporates the core phenoxyacetic acid moiety, while the strategically placed formyl group (an aldehyde) acts as a versatile chemical handle for synthetic elaboration, allowing for the systematic construction of diverse molecular architectures to probe the COX-2 active site.

This document provides a detailed guide for researchers, outlining the synthetic utility of this compound and the protocols for evaluating its derivatives as potential selective COX-2 inhibitors.

Section 1: Synthetic Strategy and Protocols

The core principle behind using this compound is its potential for derivatization. The aldehyde functionality is readily converted into a wide array of other functional groups and heterocyclic systems, enabling the exploration of the structure-activity relationship (SAR).

Protocol 1.1: Synthesis of the Core Scaffold: this compound

The synthesis of the starting material is a critical first step. A common and effective method is the Williamson ether synthesis, reacting the corresponding phenolic aldehyde with a haloacetic acid ester, followed by hydrolysis.

Reaction Scheme:

  • Step A: 2-Hydroxy-5-methylbenzaldehyde + Methyl bromoacetate → Methyl (2-formyl-4-methylphenoxy)acetate

  • Step B: Methyl (2-formyl-4-methylphenoxy)acetate → this compound

Materials:

  • 2-Hydroxy-5-methylbenzaldehyde

  • Methyl bromoacetate

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO4), anhydrous

Step-by-Step Protocol:

  • Esterification:

    • To a solution of 2-hydroxy-5-methylbenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous K2CO3 (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add methyl bromoacetate (1.3 eq) dropwise to the suspension.

    • Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.[10]

    • Cool the reaction to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude methyl ester intermediate.

  • Hydrolysis:

    • Dissolve the crude methyl (2-formyl-4-methylphenoxy)acetate in a mixture of methanol and water.

    • Add NaOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the hydrolysis is complete, remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1N HCl.

    • The product, this compound, will precipitate as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Protocol 1.2: Derivatization via Condensation Reactions

The aldehyde group is a prime site for building molecular diversity. A common strategy is the Knoevenagel or Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), which can then be cyclized to form various five- or six-membered heterocycles known to confer COX-2 selectivity, such as pyrazolines.[1]

Step-by-Step Protocol (Example: Pyrazoline Synthesis):

  • Chalcone Synthesis:

    • Dissolve this compound (1.0 eq) and a substituted acetophenone (e.g., 4'-aminoacetophenone) (1.0 eq) in ethanol.

    • Add a catalytic amount of a base (e.g., aqueous NaOH or piperidine) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated chalcone intermediate, wash with water, and dry.

  • Pyrazoline Cyclization:

    • Reflux the synthesized chalcone (1.0 eq) with hydrazine hydrate (or a substituted hydrazine) (1.2 eq) in glacial acetic acid for 8-12 hours.[1]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • The pyrazoline derivative will precipitate. Filter the solid, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

G

Caption: Synthetic workflow for developing COX-2 inhibitors from the core scaffold.

Section 2: Biological Evaluation Protocols

The primary biological evaluation involves determining the inhibitory potency of the synthesized compounds against COX-1 and COX-2 enzymes to establish both their efficacy and selectivity.

Protocol 2.1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of the COX enzymes. The peroxidase activity is quantified by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product.[11][12] The reduction in the rate of color formation in the presence of a test compound indicates inhibition.

Principle of the Assay:

  • COX Activity: Arachidonic Acid → PGG2 (via cyclooxygenase activity)

  • Peroxidase Activity: PGG2 + TMPD (reduced) → PGH2 + TMPD (oxidized, colored)

G AA Arachidonic Acid PGG2 Prostaglandin G2 AA->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 PGG2->PGH2 Peroxidase Activity TMPD_red TMPD (Reduced) Colorless PGG2->TMPD_red e- donor TMPD_ox TMPD (Oxidized) Blue Color TMPD_red->TMPD_ox Oxidation Inhibitor Test Compound (e.g., Derivative) COX_Enzyme COX-2 Enzyme Inhibitor->COX_Enzyme Inhibition COX_Enzyme->AA COX_Enzyme->PGG2

Caption: Principle of the colorimetric COX-2 inhibition assay.

Materials & Reagents:

ReagentStock ConcentrationSolventFinal Assay Concentration
Tris-HCl Buffer, pH 8.01 MDeionized Water100 mM
Human Recombinant COX-1/COX-2As suppliedReconstitution BufferVaries by lot
Hematin10 mM0.1 M NaOH1 µM
Arachidonic Acid10 mMEthanol~100 µM
TMPD10 mMDMSO~100 µM
Test Compounds10 mMDMSOVaries (e.g., 0.01-100 µM)
Celecoxib (Positive Control)10 mMDMSOVaries (e.g., 0.01-100 µM)

Step-by-Step Assay Protocol:

  • Prepare Reagent Solutions: Prepare fresh working solutions of all reagents by diluting the stock solutions in 100 mM Tris-HCl buffer (pH 8.0). Prepare serial dilutions of test compounds and Celecoxib in DMSO, then dilute further in buffer.

  • Plate Setup (96-well plate):

    • Blank Wells: 160 µL Buffer + 10 µL DMSO + 20 µL Substrate Mix (see step 5).

    • 100% Activity Control Wells: 150 µL Buffer + 10 µL Enzyme + 10 µL DMSO.

    • Test Compound Wells: 150 µL Buffer + 10 µL Enzyme + 10 µL Test Compound (at various concentrations).

    • Positive Control Wells: 150 µL Buffer + 10 µL Enzyme + 10 µL Celecoxib (at various concentrations).

  • Add Cofactor: Add 10 µL of Hematin working solution to all wells except the Blank.

  • Pre-incubation: Incubate the plate at 25 °C for 10 minutes to allow the inhibitors to bind to the enzyme.[11]

  • Initiate Reaction: Prepare a "Substrate Mix" containing TMPD and Arachidonic Acid. Add 20 µL of this mix to all wells to start the reaction.[11]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 590 nm every 30 seconds for 5-10 minutes.

Data Analysis:

  • Calculate Reaction Rate: Determine the initial reaction velocity (V) for each well by calculating the slope (ΔAbsorbance/Δtime) in the linear portion of the kinetic curve.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Calculate Selectivity Index (SI):

    • SI = IC50 (COX-1) / IC50 (COX-2)

    • A higher SI value indicates greater selectivity for COX-2.

Expected Results & Interpretation:

A successful series of derivatives should exhibit low micromolar to nanomolar IC50 values against COX-2 and significantly higher IC50 values against COX-1. For context, Celecoxib typically shows a high selectivity index.[5]

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)
Derivative 1 (Example)0.0815.2190
Derivative 2 (Example)1.25> 100> 80
Derivative 3 (Example)0.555.810.5
Celecoxib (Control) ~0.05 ~15.0 ~300

Section 3: Structure-Activity Relationship (SAR) Insights

The data generated from the biological evaluation of a library of compounds derived from this compound allows for the development of a robust SAR. The goal is to correlate specific structural changes with changes in potency (COX-2 IC50) and selectivity (SI).

Key Structural Considerations:

  • The Heterocyclic Core: The type of heterocycle formed from the formyl group is critical. Pyrazole and isoxazole rings are common in potent COX-2 inhibitors. The substitution pattern on this ring can fine-tune interactions within the active site.

  • The Acetic Acid Moiety: The carboxylic acid group is a key anchoring point. Some studies show that converting this acid to an amide or ester can dramatically increase COX-2 selectivity, as these neutral groups may have more favorable interactions in the hydrophobic COX-2 active site compared to the charged carboxylate.[13]

  • Substitution on Appended Rings: If the derivatization introduces a new aromatic ring (e.g., from the acetophenone in the chalcone synthesis), substituents on this ring are vital. As seen in drugs like Celecoxib, a para-sulfonamide (or similar hydrogen-bond donating group) is often required for high selectivity and potency, as it interacts with a secondary side-pocket unique to the COX-2 enzyme.[2][5]

By systematically modifying each of these regions and analyzing the resulting IC50 and SI values, researchers can rationally design next-generation compounds with improved potency and selectivity profiles, guided by the versatile chemistry of the this compound scaffold.

References

  • Various Authors. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]

  • Tayebee, R., et al. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. PMC - PubMed Central. [Link]

  • The Royal Society of Chemistry. (n.d.). Contents - Supplementary Information. [Link]

  • Hayashi, S., et al. (2011). Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship. PubMed. [Link]

  • Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • De, B., et al. (2009). Quantitative structure-activity relationship study of orally active cyclooxygenase-2 (COX-2) inhibitors of derivatives of 3-phenoxypyran-4-one. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI. [Link]

  • Di Micco, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC - PubMed Central. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Sciences. [Link]

  • Patsnap. (n.d.). Synthesis method of celecoxib. Eureka. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2020). Synthesis of Celecoxib and Structural Analogs- A Review. [Link]

  • Google Patents. (n.d.).
  • Ramadan, S., et al. (2024). Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors. PubMed. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Bingham, C. O. (2002). Development and clinical application of COX-2–selective inhibitors for the treatment of osteoarthritis and rheumatoid arthritis. HSS Journal. [Link]

  • Atkinson, D. C., et al. (1975). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. PubMed. [Link]

  • Kalgutkar, A. S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PMC - PubMed Central. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (2-Formyl-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Formyl-4-methylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is crucial for various applications, including reaction monitoring, purity assessment of synthetic batches, and stability studies. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible analytical method. The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[1][2][3][4][5]

Principle of the Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. This compound, being a moderately polar compound, is retained on the column and then eluted by a gradient of acetonitrile in an acidified aqueous mobile phase. The acidic modifier in the mobile phase, such as formic or phosphoric acid, is crucial for suppressing the ionization of the carboxylic acid group, leading to improved peak shape and retention time reproducibility.[6][7] Detection is achieved by monitoring the UV absorbance of the analyte at a wavelength where it exhibits significant absorption, determined by a UV scan of a standard solution. Quantification is performed using an external standard calibration curve.

Materials and Reagents

  • Analyte: this compound reference standard (purity ≥98%)

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Methanol (HPLC grade)

  • Reagents:

    • Formic acid (≥98% purity) or Phosphoric acid (HPLC grade)

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

  • Instrument: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. The choice of a specific brand and model may require optimization.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

Time (min)%A%B
0.08020
10.02080
12.02080
12.18020
15.08020
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (This should be confirmed by performing a UV scan of the analyte).

  • Injection Volume: 10 µL

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL)
  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the stock solution with the sample diluent to cover the desired concentration range (e.g., 1-100 µg/mL). These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will depend on the matrix.

  • For drug substance: Accurately weigh a suitable amount of the sample, dissolve it in the sample diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

  • For complex matrices (e.g., biological fluids, reaction mixtures): A sample clean-up step may be necessary to remove interfering substances.[8] Techniques such as liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) using a C18 cartridge can be employed.[9] The choice of extraction method and solvent should be optimized for recovery and removal of matrix effects.

Method Validation

The analytical method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][4][5] The following validation parameters should be assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[1] This can be demonstrated by:

  • Injecting a blank (diluent) and a placebo (matrix without analyte) to show no interfering peaks at the retention time of the analyte.

  • For stability-indicating methods, subjecting the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and demonstrating that the analyte peak is resolved from any degradant peaks.[4]

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[1]

  • Inject the prepared working standard solutions in triplicate.

  • Plot the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.[2] It is determined by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be calculated.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day and by the same analyst.

  • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and/or on different instruments.

Acceptance Criteria: The %RSD should not be more than 2.0%.[2]

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1] This can be assessed by varying parameters such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • Detection wavelength (± 2 nm)

The effect of these variations on the system suitability parameters (e.g., retention time, peak area, tailing factor) should be evaluated.

Experimental Workflow and Data Analysis

The following diagram illustrates the overall workflow for the quantification of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation std_prep Standard Preparation hplc_analysis HPLC Analysis std_prep->hplc_analysis sample_prep Sample Preparation sample_prep->hplc_analysis peak_integration Peak Integration hplc_analysis->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification validation_params Method Validation (ICH Q2(R2)) quantification->validation_params

Figure 1: General workflow for the quantification of this compound.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For certain applications, particularly for the analysis of volatile impurities or when higher selectivity is required, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable alternative. However, since this compound is a non-volatile carboxylic acid, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative.[10][11]

A common derivatization approach is esterification, for example, by reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, or by using a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester.[9] The resulting derivative can then be analyzed by GC-MS.[12][13]

The choice between HPLC-UV and GC-MS will depend on the specific analytical requirements, such as the nature of the sample matrix, the required sensitivity, and the availability of instrumentation.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Silanol interactions with the column; inappropriate mobile phase pH.Use a column with end-capping; ensure the mobile phase pH is at least 2 pH units below the pKa of the analyte.
Poor Resolution Inadequate separation power of the column or mobile phase.Optimize the gradient profile; try a different column chemistry (e.g., phenyl-hexyl); reduce the flow rate.
Variable Retention Times Fluctuation in pump pressure; column temperature variations; mobile phase composition changes.Ensure the HPLC system is properly equilibrated; use a column oven; prepare fresh mobile phase daily.
Low Sensitivity Incorrect detection wavelength; low analyte concentration.Confirm the optimal detection wavelength; concentrate the sample if possible; check detector lamp performance.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound. Adherence to the detailed protocol and proper method validation in accordance with ICH guidelines will ensure the generation of accurate and reproducible data, which is essential for research, development, and quality control purposes in the pharmaceutical and chemical industries.

References

  • SIELC Technologies. (n.d.). Separation of Phenoxyacetic acid on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). A Comparative Guide to the HPLC Analysis of Phenoxyacetic Anhydride Reaction Mixtures.
  • Farkas, M., et al. (n.d.). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. National Institutes of Health.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Thermo Fisher Scientific. (n.d.). IC-MS for the Determination of Organic Acids in Pharmaceutical Solutions.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • Nilvebrant, J., et al. (2014). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. PubMed Central.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Sosulski, T., et al. (n.d.). A rapid HPLC method for determination of major phenolic acids in plant material.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResearchGate. (2025). (PDF) Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry.
  • Preprints.org. (2025). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography.
  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • SIELC Technologies. (2018). Acetic acid, (2-formylphenoxy)-.
  • CIPAC. (n.d.). MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides.
  • The Royal Society of Chemistry. (n.d.). Contents.
  • ResearchGate. (2025). (PDF) (2-Methylphenoxy)acetic acid.
  • PubChem. (n.d.). This compound.
  • B'Hymer, C., & Butler, M. A. (n.d.). A Comparison and Evaluation of Analysis Procedures for the Quantification of (2-Methoxyethoxy)acetic Acid in Urine. CDC Stacks.
  • PubMed. (n.d.). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
  • SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.

Sources

Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Method for Phenoxyacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Phenoxyacetic Acid Herbicides

Phenoxyacetic acids represent a class of synthetic auxins that have been widely utilized as systemic herbicides for the control of broadleaf weeds in agriculture and land management.[1][2] Their efficacy, affordability, and water solubility have contributed to their extensive use.[1] However, their potential for environmental persistence, off-target effects, and the toxicity of their transformation products necessitate robust and sensitive analytical methods for their monitoring in various matrices, including water, soil, and biological samples.[1][3] High-Performance Liquid Chromatography (HPLC) has emerged as a cornerstone technique for the separation and quantification of these compounds due to its versatility and applicability to non-volatile analytes.[4]

This guide provides a comprehensive overview of a validated reverse-phase HPLC (RP-HPLC) method suitable for the routine analysis of common phenoxyacetic acid herbicides. We will delve into the scientific principles underpinning the chosen methodology, offer a detailed, step-by-step protocol, and present validation data to demonstrate the method's reliability.

The Chromatographic Rationale: A Deep Dive into Method Selection

The separation of phenoxyacetic acids by RP-HPLC is predicated on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. The acidic nature of these compounds allows for manipulation of their retention behavior through adjustments in mobile phase pH.

Causality Behind Experimental Choices:

  • Reverse-Phase C18 Column: A C18 column is the stationary phase of choice due to its hydrophobic nature, which provides excellent retention for the moderately nonpolar phenoxyacetic acid molecules. The long alkyl chains of the C18 stationary phase interact with the aromatic and aliphatic moieties of the herbicides, facilitating their separation.

  • Acidified Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[5][6] The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase is crucial.[1][5] By lowering the pH of the mobile phase well below the pKa of the phenoxyacetic acids (typically around 3-4), the carboxyl group remains protonated (-COOH). This protonation suppresses the ionization of the analytes, rendering them less polar and increasing their retention on the C18 column, leading to sharper peaks and improved chromatographic resolution.[1]

  • UV Detection: Phenoxyacetic acids possess chromophores (the aromatic ring) that absorb ultraviolet (UV) light. This property makes UV detection a simple, robust, and cost-effective method for their quantification.[5] The selection of an appropriate wavelength, often around 220-230 nm or 270-280 nm, is critical for achieving optimal sensitivity.[5][7]

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Environmental Sample (Water, Soil) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Injection Inject Sample/Standard Extraction->Injection Standard Standard Stock Solution Working_Std Working Standards (Calibration Curve) Standard->Working_Std Working_Std->Injection Column C18 Reverse-Phase Column Injection->Column Separation Isocratic/Gradient Elution (Acidified Mobile Phase) Column->Separation Detection UV Detector Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Generate Report Quantification->Report Detection_Comparison cluster_uv UV Detection cluster_ms Mass Spectrometry (MS) Detection UV_Principle Principle: Absorbance of UV light by chromophores UV_Advantages Advantages: - Robust - Cost-effective - Simple UV_Disadvantages Disadvantages: - Lower sensitivity - Prone to matrix interference MS_Principle Principle: Separation of ions based on mass-to-charge ratio MS_Advantages Advantages: - High sensitivity - High selectivity - Structural information MS_Disadvantages Disadvantages: - Higher cost - More complex instrumentation HPLC_System HPLC System HPLC_System->UV_Principle Coupling HPLC_System->MS_Principle Coupling

Sources

Application Notes & Protocols: (2-Formyl-4-methylphenoxy)acetic Acid as a Versatile Precursor for Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antibacterial Scaffolds

The escalating crisis of antibiotic resistance necessitates the urgent development of novel antimicrobial drugs. The chemical scaffold of phenoxyacetic acid and its derivatives has emerged as a promising foundation for creating new therapeutic agents due to its diverse biological activities.[1][2] This document provides a detailed guide for researchers and drug development professionals on the use of (2-Formyl-4-methylphenoxy)acetic acid, a key precursor, in the synthesis and evaluation of new potential antibacterial compounds. This precursor is particularly valuable due to its reactive aldehyde group, which serves as a versatile handle for constructing a wide array of derivatives, including Schiff bases and various heterocyclic systems.[3][4]

We will explore the synthesis of the precursor itself, detail the protocols for deriving potent antibacterial agents, outline methods for their biological evaluation, and discuss the underlying mechanisms of action.

Section 1: Synthesis of the Core Precursor: this compound

The strategic synthesis of the this compound scaffold is the critical first step. The presence of the formyl (aldehyde) group ortho to the ether linkage provides a reactive site for subsequent derivatization, while the carboxylic acid moiety can influence solubility and interaction with biological targets. The synthesis is typically achieved via a Williamson ether synthesis.

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of related 2-(2-formylphenoxy)acetic acids.[5]

Rationale: This procedure utilizes a classic Williamson ether synthesis, where the phenoxide ion of 2-hydroxy-5-methylbenzaldehyde acts as a nucleophile, attacking the electrophilic carbon of an acetate derivative. Potassium carbonate is a cost-effective base, strong enough to deprotonate the phenol but mild enough to avoid side reactions. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of reactants and promoting the SN2 reaction.

Materials:

  • 2-Hydroxy-5-methylbenzaldehyde

  • Methyl bromoacetate or Chloroacetic acid[6]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-5-methylbenzaldehyde (10 mmol).

  • Add anhydrous potassium carbonate (20 mmol) and anhydrous DMF (50 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure the formation of the potassium phenoxide.

  • Slowly add methyl bromoacetate (13 mmol) to the mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • After completion, cool the mixture to room temperature and pour it into ice-cold water (200 mL).

  • Acidify the aqueous solution with dilute HCl until the pH is approximately 2-3, which will precipitate the crude ester.

  • Hydrolysis Step: Add sodium hydroxide solution to the mixture and heat to hydrolyze the methyl ester to the carboxylic acid.

  • After hydrolysis is complete (monitored by TLC), cool the solution and acidify with dilute HCl to precipitate the final product, this compound.

  • Filter the white solid precipitate, wash thoroughly with cold deionized water, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Characterization: The structure of the synthesized compound, this compound (C₁₀H₁₀O₄, Molar Mass: 194.18 g/mol ), should be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy.[3][7]

G cluster_0 Precursor Synthesis Workflow start Start Materials: 2-Hydroxy-5-methylbenzaldehyde + Methyl Bromoacetate step1 Reactants Mixed in DMF with K₂CO₃ Base start->step1 Step 1 step2 Heat at 80°C (Williamson Ether Synthesis) step1->step2 Step 2 step3 Hydrolysis of Ester (e.g., with NaOH) step2->step3 Step 3 step4 Acidification (HCl) & Precipitation step3->step4 Step 4 end_product This compound step4->end_product Final Product

Caption: Workflow for the synthesis of the key precursor.

Section 2: Derivatization into Potent Antibacterial Agents

The aldehyde functional group of the precursor is a gateway to a vast chemical space. Condensation with various amines to form Schiff bases is one of the most direct and effective strategies.

Protocol 2: General Synthesis of Schiff Base (Azomethine) Derivatives

Schiff bases, characterized by the C=N imine linkage, are a well-established class of compounds with significant antibacterial properties.[3][8] The synthesis involves a condensation reaction between the aldehyde group of our precursor and a primary amine.

Rationale: This reaction is a nucleophilic addition-elimination. The amine nitrogen attacks the electrophilic aldehyde carbon, forming a hemiaminal intermediate, which then dehydrates to form the stable imine (Schiff base). A catalytic amount of acid (like glacial acetic acid) is often used to protonate the hydroxyl group of the hemiaminal, making it a better leaving group (water).[9] Solvents like ethanol or methanol are excellent as they dissolve the reactants and are easily removed.[1]

Materials:

  • This compound (1 mmol)

  • Substituted primary amine (e.g., p-toluidine, 2-amino-4-picoline, an aminothiazole derivative) (1 mmol)[3]

  • Absolute Ethanol or Methanol (15-20 mL)

  • Glacial Acetic Acid (2-3 drops, catalyst)

  • Anhydrous Sodium Sulfate or Molecular Sieves (drying agent)

Procedure:

  • Dissolve this compound (1 mmol) in absolute ethanol (15 mL) in a 50 mL round-bottom flask.

  • To this solution, add the selected primary amine (1 mmol).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Add a drying agent like anhydrous sodium sulfate to remove the water formed during the reaction, which helps drive the equilibrium towards the product.[3]

  • Stir the mixture at room temperature or heat under reflux for 3-6 hours.[3][8] The reaction progress should be monitored by TLC.

  • Upon completion, filter the mixture to remove the drying agent.

  • Cool the filtrate in an ice bath to induce crystallization of the product.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • The purity of the synthesized Schiff base can be checked by melting point determination and its structure confirmed by spectroscopic analysis (IR, ¹H-NMR).

G cluster_1 General Synthesis of Schiff Bases precursor (2-Formyl-4-methylphenoxy) acetic acid reaction Condensation Reaction Solvent: Ethanol Catalyst: Acetic Acid precursor->reaction amine Primary Amine (R-NH₂) amine->reaction product Schiff Base Derivative reaction->product Forms C=N bond water Water (byproduct) reaction->water

Caption: Condensation reaction for Schiff base synthesis.

Section 3: Protocols for Antibacterial Activity Screening

Once a library of derivatives is synthesized, a systematic evaluation of their antibacterial activity is required. Standard methods include the qualitative disc diffusion assay for initial screening and the quantitative broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol 3: Disc Diffusion Assay

Rationale: This method provides a rapid, qualitative assessment of antibacterial activity. A compound that is effective will diffuse into the agar and inhibit the growth of the seeded bacteria, resulting in a clear zone of inhibition around the disc. The size of this zone is proportional to the compound's activity.[10]

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the 0.5 McFarland turbidity standard.

  • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Sterilize paper discs (6 mm diameter) and impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Place the impregnated discs onto the surface of the agar plate.

  • Include a positive control (disc with a standard antibiotic like Ciprofloxacin or Ampicillin) and a negative control (disc with the solvent only).[3][8]

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (including the disc) in millimeters.

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9] This quantitative measure is crucial for comparing the potency of different compounds. The broth microdilution method is a standard and efficient way to determine MIC.

Procedure:

  • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth to wells 2 through 12.

  • Add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Prepare a bacterial suspension and dilute it to a final concentration of 5 x 10⁵ CFU/mL in broth.

  • Add 50 µL of this bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation

Summarize the screening results in a clear, tabular format.

Compound IDModification (R-group on Amine)Zone of Inhibition (mm) vs. S. aureusMIC (µg/mL) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. E. coli
2a 4-methylphenyl186412128
2b 4-methoxyphenyl203214128
Cipro (Positive Control)251300.5
DMSO (Negative Control)0>2560>256

Note: Data are representative examples.

G cluster_2 Antibacterial Screening Workflow synthesis Synthesized Derivative Library qual_screen Primary Screening (Disc Diffusion Assay) synthesis->qual_screen Test Compounds quant_assay Quantitative Analysis (MIC Determination) qual_screen->quant_assay Active Compounds sar Structure-Activity Relationship (SAR) Analysis quant_assay->sar hit Identify Hit Compounds sar->hit

Caption: High-level workflow for antibacterial screening.

Section 4: Mechanistic Insights

While the exact mechanism can vary with the specific derivative, compounds derived from phenoxyacetic acids may exert their antibacterial effects through several pathways.

  • Cell Membrane Disruption: Phenylacetic acid itself has been shown to destroy cell membrane integrity.[11] This leads to the leakage of essential intracellular components like nucleic acids and proteins, ultimately causing cell death.[11]

  • Inhibition of Metabolic Pathways: Some antibacterial agents act as antimetabolites, interfering with crucial metabolic processes like folic acid synthesis.[12] Derivatives of phenoxyacetic acid could potentially inhibit key bacterial enzymes, such as those in the tricarboxylic acid (TCA) cycle.[11]

  • Inhibition of Macromolecule Synthesis: A common antibacterial strategy is to inhibit the synthesis of proteins or nucleic acids.[12][13] The synthesized derivatives could interfere with bacterial ribosomes or enzymes like DNA gyrase and RNA polymerase.

  • Role of the Azomethine Group: In Schiff bases, the C=N linkage is often essential for biological activity. It is proposed that these compounds may hydrolyze under specific physiological conditions to release active aldehydes, which can act as alkylating agents, or the imine group itself may interact with active sites of enzymes or cellular targets.[3]

Conclusion

This compound is a highly valuable and versatile precursor for the development of novel antibacterial agents. Its straightforward synthesis and the reactivity of its aldehyde group allow for the creation of large libraries of derivatives, particularly Schiff bases and heterocyclic compounds. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and evaluation of these potential new drugs. By systematically applying these methods, researchers can efficiently identify and optimize lead compounds, contributing to the critical fight against antimicrobial resistance.

References

  • Wikipedia. (n.d.). Penicillin. Retrieved from [Link]

  • Goszczyńska, A., Kwiecień, H., & Fijałkowski, K. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research, 24(9), 3561–3577. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • Bala, S., Sharma, N., Kajal, A., Kamboj, S., & Saini, V. (2014). Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid. International Journal of Drug Development and Research, 6(3). Available at: [Link]

  • Saini, V., Bala, S., Sharma, N., Kajal, A., & Kamboj, S. (2010). Synthesis and Antimicrobial Activity of Schiff Bases Derived from 2-Formylphenoxy Acetic Acid. Asian Journal of Chemistry, 22(8), 6533-6537. Available at: [Link]

  • Noolvi, M. N., Patel, H. M., Kamboj, S., & Cameotra, S. S. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry. Available at: [Link]

  • Goszczyńska, A., Kwiecień, H., & Fijałkowski, K. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research. Available at: [Link]

  • Chhonker, Y. S., et al. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research, 11(3). Available at: [Link]

  • Li, G., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ. Available at: [Link]

  • Goszczyńska, A., Kwiecień, H., & Fijałkowski, K. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research, 24(9), 3561–3577. Available at: [Link]

  • IT Medical Team. (n.d.). Synthesis and In-vitro Antibacterial Activity of Schiff Bases. Available at: [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. Available at: [Link]

  • Shaharyar, M., Siddiqui, A. A., & Ali, M. A. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 16(17), 4571–4574. Available at: [Link]

  • Taylor & Francis Group. (n.d.). Mechanisms of Action of Antibacterial Agents. Available at: [Link]

  • Kumar, P., et al. (2011). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. Medicinal Chemistry Research. Available at: [Link]

  • Głowacka, E., et al. (2023). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules, 28(3), 1045. Available at: [Link]

  • Abdulrahman, B. H., & Rasheed, N. M. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. ZANCO Journal of Pure and Applied Sciences. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (2-Formyl-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Formyl-4-methylphenoxy)acetic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically a two-step process involving the formylation of p-cresol followed by a Williamson ether synthesis, presents several challenges that can impact yield and purity. This technical support guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the common hurdles in this synthetic route. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, supported by detailed protocols and mechanistic insights to ensure reproducible, high-quality results.

Synthetic Workflow Overview

The synthesis proceeds in two primary stages:

  • Ortho-Formylation of p-Cresol: The Reimer-Tiemann reaction is commonly employed to introduce a formyl (-CHO) group at the ortho position to the hydroxyl group of p-cresol (4-methylphenol), yielding 2-hydroxy-5-methylbenzaldehyde.[1][2]

  • Williamson Ether Synthesis: The resulting phenolic aldehyde is then reacted with a haloacetic acid, typically chloroacetic acid, under basic conditions to form the final product, this compound.[3][4]

This guide will address optimization and troubleshooting for each of these critical steps.

Diagram 1: Overall Synthetic Workflow

G cluster_0 Step 1: Reimer-Tiemann Formylation cluster_1 Step 2: Williamson Ether Synthesis pCresol p-Cresol Reagents1 CHCl₃, NaOH(aq) pCresol->Reagents1 RT_Reaction Reaction @ 60-70°C Reagents1->RT_Reaction Workup1 Acidification & Extraction RT_Reaction->Workup1 Intermediate 2-Hydroxy-5-methylbenzaldehyde Workup1->Intermediate Reagents2 ClCH₂COOH, NaOH(aq) Intermediate->Reagents2 WES_Reaction Reaction @ 90-100°C Reagents2->WES_Reaction Workup2 Acidification & Purification WES_Reaction->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: A flowchart of the two-step synthesis.

Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter during your experiments.

Part 1: The Reimer-Tiemann Formylation of p-Cresol

Question 1: My yield of the desired ortho-aldehyde (2-hydroxy-5-methylbenzaldehyde) is consistently low. What are the primary causes?

Answer: Low yields in the Reimer-Tiemann reaction are a common issue, often stemming from several factors:

  • Suboptimal Phase Mixing: The reaction is biphasic, with chloroform as the organic phase and aqueous sodium hydroxide as the aqueous phase.[1][5] The reactive species, dichlorocarbene (:CCl₂), is generated at the interface.[2][6] Inefficient mixing leads to poor generation and availability of the carbene for reaction with the phenoxide, drastically reducing the yield.

    • Solution: Employ vigorous mechanical stirring (e.g., 500-700 RPM) to create a fine emulsion and maximize the interfacial area. For larger-scale reactions, a phase-transfer catalyst (PTC) can be beneficial, although standard quaternary ammonium salts may be inactive; tertiary amines have shown more promise.[7]

  • Formation of Side Products: The primary competing product is the para-isomer, 4-hydroxy-3-methylbenzaldehyde. While ortho-formylation is generally favored for phenols, the selectivity is not absolute.[8][9] Additionally, unreacted p-cresol and tar-like polymeric materials can contaminate the product.

    • Solution: To enhance ortho-selectivity, ensure a high concentration of the base. The interaction between the phenoxide and the cation of the base (e.g., Na⁺) can chelate the incoming dichlorocarbene, directing it to the ortho position.[9] Running the reaction at the lower end of the effective temperature range (60-65°C) can also help minimize tar formation.

  • Loss of Volatile Reagents: Both chloroform (b.p. 61°C) and p-cresol can be lost due to evaporation if the reaction is run at too high a temperature or if the reflux condenser is inefficient.

    • Solution: Maintain a steady reaction temperature of 60-70°C and use a well-chilled and efficient condenser.[6]

Question 2: I'm getting a significant amount of the para-isomer. How can I improve the ortho:para ratio?

Answer: The ortho:para ratio is influenced by electrostatic and steric factors. The electron-deficient dichlorocarbene is attracted to the electron-rich phenoxide ring. The ortho position is favored due to a stabilizing interaction between the cation of the base (e.g., Na⁺ or K⁺) and the phenoxide oxygen, which helps to direct the electrophile.

  • Cation Choice: The size of the alkali metal cation can influence selectivity. While not always definitive, some studies suggest that K⁺ may offer slightly better ortho-selectivity than Na⁺ due to its coordination properties.

  • Concentration: High concentrations of the base promote ion-pairing between the phenoxide and the cation, which enhances the ortho-directing effect.[8][9]

  • Additives: While unconventional for this specific reaction, the use of complexing agents like polyethylene glycol has been reported to increase para selectivity by sterically blocking the ortho positions.[10] This highlights the principle that controlling access to the ortho positions is key. For maximizing ortho product, such additives should be avoided.

Diagram 2: Troubleshooting Low Yield in Formylation

G Start Low Yield of 2-Hydroxy-5-methylbenzaldehyde TLC Analyze Crude Mixture by TLC Start->TLC Cause1 Large amount of unreacted p-cresol spot TLC->Cause1 Incomplete Reaction Cause2 Significant para-isomer and/or other spots TLC->Cause2 Poor Selectivity Cause3 Low recovery of all organic material (tarring) TLC->Cause3 Degradation Sol1 Increase stirring rate (>500 RPM). Ensure temperature is 60-70°C. Cause1->Sol1 Sol2 Use high concentration of base. Maintain temp. at ~60°C to -favor ortho product. Cause2->Sol2 Sol3 Avoid overheating. Ensure efficient reflux condenser. Add chloroform slowly. Cause3->Sol3

Caption: A decision tree for troubleshooting low yield.

Part 2: The Williamson Ether Synthesis

Question 3: The ether synthesis step is not going to completion, and I'm recovering the starting aldehyde. What's wrong?

Answer: Incomplete conversion in the Williamson ether synthesis is typically due to issues with nucleophile generation or the reactivity of the electrophile.

  • Incomplete Deprotonation: The phenolic hydroxyl group of 2-hydroxy-5-methylbenzaldehyde must be deprotonated by the base to form the phenoxide, which is the active nucleophile.[11] If the base is too weak or used in insufficient quantity, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.

    • Solution: Use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in at least a 2:1 molar ratio relative to the phenolic aldehyde. This ensures complete deprotonation and neutralization of the chloroacetic acid.

  • Low Reaction Temperature or Time: This is an Sₙ2 reaction, and its rate is dependent on temperature.[12] Insufficient heat or reaction time will lead to incomplete conversion.

    • Solution: The reaction is typically heated to 90-100°C for at least 1-3 hours.[3][13] Monitor the reaction's progress by TLC to determine the optimal reaction time.

  • Hydrolysis of Chloroacetic Acid: In the aqueous basic solution, chloroacetic acid can be hydrolyzed to glycolic acid, which is unreactive. This side reaction consumes both the base and the electrophile.

    • Solution: While some hydrolysis is unavoidable in aqueous media, adding the chloroacetic acid solution dropwise to the heated solution of the phenoxide can help ensure it reacts preferentially with the phenoxide.[4]

Question 4: My final product is difficult to purify and appears oily or discolored. What are the likely impurities?

Answer: The primary impurities in the final product are typically unreacted starting materials and side products from both reaction steps.

  • Unreacted 2-hydroxy-5-methylbenzaldehyde: This is the most common impurity if the ether synthesis is incomplete.

  • Unreacted p-cresol: If the initial formylation or its workup was inefficient, p-cresol can carry over and react in the second step to form (4-methylphenoxy)acetic acid.

  • Polymeric/Colored Impurities: These often result from oxidation of the phenolic compounds, especially under harsh basic conditions and exposure to air.[14]

Purification Strategy:

  • Acidification: After the reaction, the mixture is strongly acidified with an acid like HCl. This protonates the carboxylate of the product, causing it to precipitate out of the aqueous solution.[3][4]

  • Extraction (Optional but Recommended): To remove neutral impurities like unreacted p-cresol, an extraction can be performed. After acidification, extract the product into an organic solvent (like diethyl ether). Then, wash the organic layer with a saturated sodium bicarbonate solution. The acidic product will move into the aqueous bicarbonate layer, leaving neutral impurities behind. The aqueous layer can then be re-acidified to precipitate the pure product.[3]

  • Recrystallization: This is the most critical step for achieving high purity. Recrystallize the crude solid product from hot water.[3] The desired product is sparingly soluble in cold water but more soluble in hot water. This process is excellent for removing both more soluble and less soluble impurities. If the product is highly discolored, a small amount of activated charcoal can be added during recrystallization to adsorb colored impurities.[14]

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

ParameterStep 1: Reimer-TiemannStep 2: Williamson Ether Synthesis
Key Reagents p-cresol, Chloroform, NaOH2-hydroxy-5-methylbenzaldehyde, Chloroacetic acid, NaOH
Molar Ratio (Reagent:Substrate) Chloroform: ~1.5-2 eq; NaOH: ~3-4 eqChloroacetic acid: ~1.1-1.5 eq; NaOH: ~2.5-3 eq
Solvent Biphasic: H₂O / CHCl₃Water
Temperature 60 - 70 °C[6]90 - 100 °C[3]
Typical Reaction Time 2 - 4 hours1 - 3 hours
Key Side Products 4-hydroxy-3-methylbenzaldehyde, Polymeric tarsUnreacted starting materials, (4-methylphenoxy)acetic acid
Expected Yield (Crude) 30 - 50%70 - 85%

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-5-methylbenzaldehyde

! SAFETY PRECAUTION: Chloroform is a suspected carcinogen and is toxic. Sodium hydroxide is highly corrosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add p-cresol (1.0 eq).

  • Add a solution of sodium hydroxide (4.0 eq) in water.

  • Heat the mixture to 60-65°C with vigorous stirring.

  • Slowly add chloroform (1.5 eq) dropwise via the dropping funnel over a period of 1 hour. The reaction is exothermic, so control the addition rate to maintain the temperature.[15]

  • After the addition is complete, continue to stir the mixture at 65-70°C for an additional 2-3 hours.

  • Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes) until the p-cresol spot has significantly diminished.

  • Cool the reaction mixture to room temperature. Carefully acidify the dark mixture with dilute HCl until the pH is acidic (~pH 2-3).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Synthesis of this compound

! SAFETY PRECAUTION: Chloroacetic acid is toxic and corrosive. Handle with care.

  • In a round-bottom flask, dissolve the crude 2-hydroxy-5-methylbenzaldehyde (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

  • Heat the solution to 90°C with stirring.

  • In a separate beaker, dissolve chloroacetic acid (1.2 eq) in a small amount of water.

  • Add the chloroacetic acid solution dropwise to the hot phenoxide solution over 20-30 minutes.

  • Heat the resulting mixture at 95-100°C for 1-2 hours.[3]

  • Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes with 1% acetic acid) until the starting aldehyde is consumed.

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully acidify the mixture with concentrated HCl with stirring. A precipitate will form. Continue adding acid until the pH is ~1-2.

  • Collect the solid precipitate by vacuum filtration and wash the filter cake with cold water.

  • For purification, recrystallize the crude solid from a minimum amount of hot water.[3]

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven. The final product should be a white to off-white crystalline solid.[16]

References

  • Sasson, Y., & Yonovich, M. (1980). The effect of phase transfer catalysts on the Reimer-Tiemann reaction. Tetrahedron Letters, 21(38), 3753-3756. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Hydroxy-5-methylbenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • Paranjape, M. V., & Sunthankar, S. V. (1981). A Novel Two-Step Reimer-Tiemann Reaction. Indian Journal of Chemistry - Section B, 20B(8), 710-711. [Link]

  • Chemistry Stack Exchange. (2014). Products of Reimer–Tiemann reaction of 4-methylphenol. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-methylbenzaldehyde. In PubChem Compound Database. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). ortho/para-Selectivity in the Reimer-Tiemann Reaction. [Link]

  • El-Seedi, H. R., et al. (2021). Elucidation of the structure, spectroscopic techniques and quantum chemical investigations on nonlinear optical material 2-hydroxy-5-methylbenzaldehyde. Journal of Molecular Structure, 1238, 130426. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Hydroxy-5-methylbenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • Quora. (2017). Ortho compounds are major products in Reimer Tiemann reactions. Why? [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Millersville University. (n.d.). Experiment 06: Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

  • Neumann, R., & Sasson, Y. (1986). Increased para selectivity in the reimer-tiemann reaction by use of polyethylene glycol as complexing agent. Synthesis, 1986(7), 569-570. [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. [Link]

  • Millikin University. (n.d.). The Williamson Ether Synthesis. [Link]

  • Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. [Link]

  • Wikimedia Commons. (2006). File:Reimer-Tiemann Reaction of p-cresol.png. [Link]

  • Open University. (n.d.). Selectivity between ortho and para positions. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. [Link]

  • Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. [Link]

  • Sciencemadness.org. (n.d.). The Reimer-Tiemann Reaction. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Chegg.com. (2021). Solved Experiment 3: Williamson Ether Synthesis Introduction. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.).
  • Bartleby.com. (n.d.). 2-Methylphenoxyacetic Acid Synthesis Lab Report. [Link]

  • ChemBK. (2024). 4-Methylphenoxyacetic acid. [Link]

  • Organic Syntheses. (n.d.). o-Formylphenoxyacetic acid. Org. Synth., Coll. Vol. 4, p.463 (1963); Vol. 35, p.64 (1955). [Link]

Sources

Troubleshooting low yield in Williamson ether synthesis of phenoxyacetic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis of phenoxyacetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this crucial synthesis. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can optimize your reactions for higher yields and purity.

Introduction: The Enduring Relevance of the Williamson Ether Synthesis

First developed by Alexander Williamson in 1850, the Williamson ether synthesis remains a cornerstone of organic chemistry for forming ether linkages.[1][2] The reaction's robustness and versatility make it a primary method for synthesizing phenoxyacetic acids, which are vital scaffolds in many herbicides and pharmaceuticals.[3][4] The synthesis proceeds via an SN2 mechanism, where a phenoxide ion acts as a nucleophile, attacking an α-haloacid like chloroacetic acid to displace the halide and form the desired ether.[1][2][5]

While the reaction is conceptually straightforward, achieving high yields can be challenging due to competing side reactions and suboptimal conditions. This guide will address the most common pitfalls and provide actionable solutions.

Troubleshooting Guide: Low Yields and Side Reactions

This section is formatted as a series of common problems you might encounter in the lab.

Question 1: My yield of phenoxyacetic acid is consistently low. What are the most likely causes?

Low yields are often a result of incomplete reactions or the prevalence of side reactions.[6] Let's break down the potential culprits:

  • Incomplete Deprotonation of the Phenol: The first critical step is the quantitative conversion of the phenol to the more nucleophilic phenoxide ion.[5][6] If the base is not strong enough or used in insufficient amounts, the unreacted phenol is a poor nucleophile, leading to an incomplete reaction.

    • Solution: For phenols, moderately strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically sufficient due to the relatively high acidity of phenols compared to aliphatic alcohols.[7][8] Ensure you are using at least one molar equivalent of a strong base. For less acidic phenols, a stronger base like sodium hydride (NaH) might be necessary.[7][9]

  • Suboptimal Reaction Temperature: Temperature is a double-edged sword in this synthesis. While higher temperatures can increase the rate of the desired SN2 reaction, they can also favor competing elimination (E2) side reactions.[7][10]

    • Solution: A typical temperature range for this synthesis is 50-100°C.[6][7] If you suspect side reactions are occurring at higher temperatures, try running the reaction at a lower temperature for a longer duration.[7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal balance of temperature and time.[6]

  • Poor Choice of Solvent: The solvent plays a critical role in stabilizing the intermediates and influencing the reaction pathway.

    • Solution: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended.[7][11][12] These solvents effectively solvate the cation (e.g., Na⁺ or K⁺), leaving a "naked" and more reactive phenoxide anion, which accelerates the SN2 reaction.[7][10] Protic solvents, like alcohols, can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.[7]

Question 2: I'm observing significant amounts of byproducts. How can I identify and minimize them?

The primary side reaction of concern in the Williamson ether synthesis is E2 elimination, especially with sterically hindered alkyl halides.[1][13] However, in the synthesis of phenoxyacetic acids from chloroacetic acid (a primary halide), elimination is less of a concern.[1][7] A more relevant side reaction is C-alkylation.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the ortho and para positions). While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of (hydroxyphenyl)acetic acid derivatives.[1][11]

    • Solution: The choice of solvent and counter-ion can influence the ratio of O- to C-alkylation. Polar aprotic solvents, as mentioned earlier, tend to favor O-alkylation.

Question 3: My reaction seems to be very slow. How can I increase the reaction rate?

A sluggish reaction can be frustrating and can lead to decomposition over extended periods. Here are several strategies to accelerate your synthesis:

  • Optimize the Leaving Group: While chloroacetic acid is commonly used, switching to a better leaving group can significantly increase the reaction rate.[6]

    • Solution: Consider using bromoacetic acid or iodoacetic acid. Bromide and iodide are better leaving groups than chloride, making the electrophilic carbon more susceptible to nucleophilic attack.[6]

  • Employ a Phase-Transfer Catalyst (PTC): In heterogeneous reaction mixtures (e.g., a solid base in an organic solvent), a phase-transfer catalyst can be incredibly effective.[6][14] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports the phenoxide anion from the solid or aqueous phase into the organic phase where the haloacid is, thereby accelerating the reaction.[6][15] This technique can also allow for the use of less hazardous solvents, contributing to greener chemistry.[14][15]

  • Consider Microwave Synthesis: Microwave-assisted organic synthesis is a powerful technique for dramatically reducing reaction times, often from hours to minutes.[6] The high-energy irradiation can lead to rapid heating and increased reaction rates, and in some cases, improved yields.[6]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of the Williamson ether synthesis for phenoxyacetic acids?

A: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][5]

  • Deprotonation: A base removes the acidic proton from the phenol to form a phenoxide anion.[2][16]

  • Nucleophilic Attack: The nucleophilic phenoxide anion attacks the electrophilic α-carbon of the haloacetic acid, displacing the halide leaving group in a single, concerted step.[1][3]

  • Acidification: The resulting carboxylate salt is then acidified in a final workup step to yield the neutral phenoxyacetic acid.[2][17]

Q: How do I choose the right base for my reaction?

A: For most phenols, sodium hydroxide or potassium hydroxide are effective and economical choices.[7] For phenols with electron-withdrawing groups that increase their acidity, weaker bases like potassium carbonate (K₂CO₃) can be used.[11] If your phenol is particularly non-acidic, a strong, non-nucleophilic base like sodium hydride (NaH) is a good option.[7][9]

Q: What are the best practices for the workup and purification of my phenoxyacetic acid?

A: A typical workup involves:

  • Cooling the reaction mixture.[17]

  • Diluting with water.[8]

  • Acidifying with a strong acid, like hydrochloric acid (HCl), to a pH of 1-2 to precipitate the carboxylic acid.[17]

  • Filtering the crude product.[4][17]

  • Washing the precipitate with cold water or dilute acid to remove inorganic salts.[17]

  • Recrystallization from a suitable solvent (often water or an alcohol-water mixture) is a common and effective method for purification.[4][8]

Data Summary and Protocols

Table 1: Recommended Reaction Conditions
ParameterRecommendationRationale
Alkylating Agent Chloroacetic acid, Bromoacetic acidBromoacetic acid is more reactive due to a better leaving group.[6]
Base NaOH, KOH, K₂CO₃, NaHChoice depends on the pKa of the phenol.[7][11]
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents enhance phenoxide nucleophilicity.[7][10]
Temperature 50-100°CBalances reaction rate and minimization of side reactions.[6][7]
Catalyst (Optional) TBAB, other quat. ammonium saltsAccelerates reaction in heterogeneous systems.[6][14]
Standard Experimental Protocol for Phenoxyacetic Acid Synthesis

This is a general protocol that may require optimization for your specific substrate.

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the phenol (1.0 eq.) in a suitable solvent (e.g., ethanol/water mixture).[17]

  • Add the base (e.g., NaOH, 1.1 eq.) portion-wise and stir until a clear solution is formed.[8][17]

  • Alkylation: To this solution, add a solution of sodium chloroacetate (1.1 eq.) in water.[17]

  • Reaction: Heat the mixture to reflux (typically around 100°C) for 2-4 hours. Monitor the reaction progress by TLC.[4][17]

  • Workup: After the reaction is complete, cool the mixture to room temperature.[17]

  • Slowly acidify the solution with concentrated HCl until the pH is ~2, which will cause the phenoxyacetic acid to precipitate.[4][8]

  • Isolation: Cool the mixture in an ice bath to maximize precipitation.[4]

  • Collect the solid product by vacuum filtration and wash with cold water.[4][8]

  • Purification: Recrystallize the crude product from hot water or an appropriate solvent system to obtain the pure phenoxyacetic acid.[4][8]

Visualizing the Process

Reaction Mechanism

Williamson_Ether_Synthesis Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Water H₂O Base->Water Chloroacetic_Acid Chloroacetic Acid (Cl-CH2COOH) Product_Salt Phenoxyacetate Salt (Ar-O-CH2COO⁻) Chloroacetic_Acid->Product_Salt Salt Salt (e.g., NaCl) Chloroacetic_Acid->Salt Phenoxide->Product_Salt SN2 Attack Product Phenoxyacetic Acid (Ar-O-CH2COOH) Product_Salt->Product Acidification H_plus H⁺ (Acid) H_plus->Product

Caption: The SN2 mechanism for the Williamson ether synthesis of phenoxyacetic acids.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Deprotonation Is deprotonation complete? Start->Check_Deprotonation Check_Temp Is temperature optimal? Check_Deprotonation->Check_Temp Yes Sol_Base Increase base strength or stoichiometry Check_Deprotonation->Sol_Base No Check_Solvent Using a polar aprotic solvent? Check_Temp->Check_Solvent Yes Sol_Temp Lower temperature and increase time Check_Temp->Sol_Temp No (too high) Check_Reaction_Time Is reaction time sufficient? Check_Solvent->Check_Reaction_Time Yes Sol_Solvent Switch to DMF or DMSO Check_Solvent->Sol_Solvent No Sol_Time Increase reaction time / Monitor by TLC Check_Reaction_Time->Sol_Time No End Yield Improved Check_Reaction_Time->End Yes

Caption: A decision tree for troubleshooting low yields in phenoxyacetic acid synthesis.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Wikipedia. Phenoxyacetic acid. [Link]

  • Experiment 06 Williamson Ether Synthesis. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • The Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • JETIR. Contribution of phase transfer catalyst to green chemistry: A review. [Link]

  • Williamson Ether Synthesis. [Link]

  • Slideshare. Phase transfer catalysis. [Link]

Sources

Common side reactions in the synthesis of (2-Formyl-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (2-Formyl-4-methylphenoxy)acetic acid

Welcome to the technical support guide for the synthesis of this compound. This document is designed for chemistry professionals engaged in multi-step organic synthesis. We will address common challenges, side reactions, and purification hurdles encountered during this two-step process, providing not just solutions but the underlying chemical principles to empower your research.

The synthesis of this compound is typically achieved through a two-stage process:

  • Ortho-Formylation: The Reimer-Tiemann reaction is employed to introduce a formyl (-CHO) group onto the p-cresol backbone, yielding 2-hydroxy-5-methylbenzaldehyde.[1][2]

  • Etherification: A Williamson ether synthesis follows, where the newly synthesized phenolic aldehyde is reacted with a haloacetic acid derivative to form the final product.[3][4]

This guide is structured into troubleshooting FAQs for each stage, followed by detailed experimental protocols and data analysis tables to support your work.

Overall Synthesis Workflow

The following diagram outlines the complete synthetic route from p-cresol to the target molecule.

G cluster_0 Step 1: Reimer-Tiemann Formylation cluster_1 Step 2: Williamson Ether Synthesis p_cresol p-Cresol reagents1 1. CHCl₃, NaOH 2. H₃O⁺ p_cresol->reagents1 intermediate 2-Hydroxy-5-methylbenzaldehyde reagents1->intermediate reagents2 1. ClCH₂COOH, NaOH 2. H₃O⁺ intermediate->reagents2 final_product This compound reagents2->final_product

Caption: Overall two-step synthesis pathway.

Troubleshooting Guide & FAQs

Part 1: The Reimer-Tiemann Formylation of p-Cresol

This reaction introduces a formyl group ortho to the hydroxyl group of a phenol using chloroform and a strong base.[5] The reactive electrophile is dichlorocarbene (:CCl₂), generated in situ.[1][6]

A1: This is likely due to polymerization of the starting phenol and/or product under the harsh reaction conditions. Phenols are susceptible to oxidation and polymerization at high temperatures in the presence of a strong base.

Root Cause Analysis & Solutions:

  • Temperature Control: The Reimer-Tiemann reaction can be highly exothermic once initiated.[6][7] Overheating accelerates side reactions.

    • Troubleshooting: Maintain a steady reaction temperature, typically between 60-70°C.[8] Use a water or oil bath for consistent heating and begin adding the chloroform slowly only after the reaction mixture has reached the target temperature.

  • Atmospheric Oxygen: Oxidation of the electron-rich phenoxide can lead to colored, polymeric byproducts.

    • Troubleshooting: While not always required, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions and improve the color of the crude product.

A2: You are likely observing a mixture of the desired ortho-formylated product (2-hydroxy-5-methylbenzaldehyde) and the para-formylated isomer (4-hydroxy-3-methylbenzaldehyde). While the Reimer-Tiemann reaction preferentially yields the ortho product, the formation of the para isomer is a well-documented side reaction.[9][10]

Mechanistic Insight: The phenoxide ion is an electron-rich nucleophile that attacks the dichlorocarbene electrophile. Both the ortho and para positions are activated by the -O⁻ group. Ortho-formylation is generally favored, an effect potentially enhanced by the coordination of the cation (e.g., Na⁺) between the phenoxide oxygen and the incoming dichlorocarbene.[9]

G cluster_ortho Major Pathway cluster_para Minor Pathway phenoxide p-Cresol Phenoxide ortho_intermediate Ortho Attack Intermediate phenoxide->ortho_intermediate ortho attack para_intermediate Para Attack Intermediate phenoxide->para_intermediate para attack carbene Dichlorocarbene (:CCl₂) carbene->ortho_intermediate carbene->para_intermediate ortho_product 2-Hydroxy-5-methylbenzaldehyde (Desired Product) ortho_intermediate->ortho_product Hydrolysis para_product 4-Hydroxy-3-methylbenzaldehyde (Side Product) para_intermediate->para_product Hydrolysis

Caption: Ortho vs. Para selectivity in the Reimer-Tiemann reaction.

Troubleshooting & Purification:

  • Reaction Conditions: Regioselectivity is not easily controlled, but ensuring a well-mixed, homogenous reaction temperature can prevent localized overheating that might alter the product ratio.

  • Purification: The isomers often have different polarities and boiling points.

    • Column Chromatography: Silica gel chromatography is effective for separation.

    • Steam Distillation: The ortho isomer, due to intramolecular hydrogen bonding, is often more volatile and can sometimes be purified by steam distillation from the less volatile para isomer.[11]

A3: The formation of 2,6-diformyl-4-methylphenol is possible, especially if an excess of chloroform is used. The product of the first formylation is still an activated phenol and can undergo a second formylation, although this is sterically hindered and less favorable.[12][13]

Troubleshooting:

  • Stoichiometry: The most effective way to prevent di-formylation is to control the stoichiometry of the reagents. Use a slight excess, but not a large excess, of chloroform relative to the p-cresol (e.g., 1.1 to 1.2 equivalents).[8] Adding the chloroform dropwise over time ensures its concentration remains low, favoring mono-substitution.[13]

Part 2: The Williamson Ether Synthesis

This step involves the Sₙ2 reaction between the phenoxide of 2-hydroxy-5-methylbenzaldehyde and an alkylating agent like chloroacetic acid.[3] The phenoxide acts as the nucleophile, displacing the chloride.[14][15]

A1: Incomplete reaction is common and usually points to issues with either the deprotonation of the phenol or the Sₙ2 reaction conditions.

Root Cause Analysis & Solutions:

  • Base Strength & Stoichiometry: A sufficiently strong base is required to fully deprotonate the phenolic hydroxyl group. For phenols, bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are typically adequate.[16][17] Ensure at least two equivalents of base are used: one to deprotonate the phenol and one to neutralize the chloroacetic acid.

  • Solvent Choice: The ideal solvent for a Williamson ether synthesis is a polar aprotic solvent.

    • Recommended: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile. These solvents solvate the cation but not the nucleophile, increasing its reactivity.[14][16]

    • Avoid: Protic solvents like water or ethanol can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.[16]

  • Temperature: Heating is usually required to drive the reaction to completion, often in the range of 80-100°C.[18] Monitor the reaction by TLC to determine the optimal reaction time.

A2: Yes, this is a classic side reaction in Williamson ether syntheses involving phenoxides. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the electron-rich aromatic ring (specifically the carbon ortho or para to the oxygen).[3][4] While O-alkylation is thermodynamically favored and usually the major pathway, competitive C-alkylation can occur.[16][19]

G cluster_O O-Alkylation (Major) cluster_C C-Alkylation (Minor) phenoxide Phenoxide Intermediate O_product This compound (Desired Ether Product) phenoxide->O_product Attack from Oxygen C_product C-Alkylated Byproduct (Impurity) phenoxide->C_product Attack from Ring Carbon alkyl_halide ClCH₂COOH alkyl_halide->O_product alkyl_halide->C_product

Sources

Technical Support Center: Purification of (2-Formyl-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of (2-Formyl-4-methylphenoxy)acetic acid (CAS No. 88521-64-6)[1]. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this valuable synthetic intermediate. Our goal is to provide practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the highest purity of your compound.

Frequently Asked Questions: Initial Assessment & Method Selection

Before proceeding with a specific purification technique, it is crucial to assess the nature of the crude material. The choice of method depends heavily on the scale of the reaction and the types of impurities present.

Q1: What are the key physical properties of this compound I should be aware of?

Understanding the compound's properties is the first step in designing a purification strategy. This compound is a solid at room temperature. Its structure contains both a carboxylic acid and an aldehyde functional group, which dictates its chemical reactivity and solubility.

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₄[1]
Molecular Weight194.18 g/mol [1]
AppearanceWhite to light tan solid[2]
Melting Point~130-137 °C (for related compounds)[2][3]

The presence of the carboxylic acid group makes the compound acidic and allows for manipulation of its solubility based on pH.[4][5]

Q2: My crude product is a complex mixture. How do I choose the best initial purification technique?

The optimal technique depends on the primary impurities. A logical approach is essential to avoid unnecessary steps and maximize yield.

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid is_soluble Are impurities soluble in a solvent where the product is not? is_solid->is_soluble Yes is_acidic Are the main impurities neutral or basic? is_solid->is_acidic No trituration Perform Trituration/Washing is_soluble->trituration Yes recrystallization Attempt Recrystallization is_soluble->recrystallization No is_polar Do product and impurities have different polarities? is_acidic->is_polar No acid_base Use Acid-Base Extraction is_acidic->acid_base Yes is_polar->recrystallization No chromatography Use Column Chromatography is_polar->chromatography Yes trituration->recrystallization end_point Pure Product recrystallization->end_point acid_base->recrystallization chromatography->end_point

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide 1: Purification by Acid-Base Extraction

Acid-base extraction is a powerful liquid-liquid extraction technique for separating acidic or basic compounds from neutral ones based on their differing solubilities in aqueous and organic phases at various pH levels.[4][5] For this compound, this method is highly effective for removing non-acidic impurities.

Q3: Why is my yield so low after performing an acid-base extraction?

Low yield is a common issue and can usually be traced to incomplete acid/base reactions or physical loss of product.

  • Incomplete Deprotonation: The carboxylic acid must be fully converted to its carboxylate salt to move into the aqueous layer. Using a weak base like sodium bicarbonate (NaHCO₃) is generally sufficient and recommended to avoid potential side reactions with the aldehyde group.[6][7] Ensure you've added enough base to make the aqueous layer distinctly basic (pH > 8).

  • Incomplete Reprotonation: After separating the basic aqueous layer, the product must be precipitated by adding a strong acid (e.g., concentrated HCl). It is critical to add acid until the solution is definitively acidic (pH < 2) to ensure all the carboxylate salt is converted back to the water-insoluble carboxylic acid.[6][8] Check the pH with litmus or pH paper.

  • Insufficient Extraction: Did you perform multiple extractions? A single extraction may not be sufficient to transfer all the product between layers. It is standard practice to extract the organic layer 2-3 times with the aqueous base and to back-extract the combined aqueous layers with a fresh portion of organic solvent to remove any dissolved neutral impurities.

  • Product Solubility: If the product doesn't precipitate upon acidification, it may have some residual solubility in the acidic water, especially if the volume is large.[7] In this case, you may need to extract the acidified aqueous solution with an organic solvent (like ethyl acetate or dichloromethane), dry the organic layer, and evaporate the solvent to recover the product.[7]

Acid_Base_Extraction_Workflow cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase dissolve 1. Dissolve crude product in organic solvent extract 2. Add aqueous base (e.g., sat. NaHCO₃) and mix in separatory funnel dissolve->extract separate_org 3. Separate organic layer (contains neutral impurities) extract->separate_org Layers separate separate_aq 4. Collect aqueous layer (contains sodium (2-formyl-4-methylphenoxy)acetate) extract->separate_aq acidify 5. Acidify with conc. HCl to pH < 2 separate_aq->acidify precipitate 6. Product precipitates out acidify->precipitate collect 7. Collect pure product by vacuum filtration precipitate->collect

Caption: Workflow for acid-base extraction purification.

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude solid (approx. 1 g) in a suitable organic solvent (e.g., 20 mL of ethyl acetate or diethyl ether) in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.[6]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer twice more with fresh sodium bicarbonate solution. Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the solution is strongly acidic (test with pH paper). A white or off-white precipitate of the pure product should form.[6][8]

  • Collection: Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

Troubleshooting Guide 2: Purification by Recrystallization

Recrystallization is an excellent final purification step to obtain highly pure crystalline material. It relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain soluble at all temperatures.

Q4: I can't find a good recrystallization solvent. What should I try?

The ideal solvent will dissolve the compound when hot but not when cold. For a compound like this compound, which has moderate polarity, a range of solvents can be tested. A related compound, o-formylphenoxyacetic acid, has been successfully recrystallized from water with activated carbon.[2]

Solvent SystemPolarityRationale & Troubleshooting
Water HighThe carboxylic acid group may allow for solubility in hot water. If solubility is low even when boiling, this may not be suitable alone.
Ethanol/Water Medium-HighA good starting point. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of ethanol to clarify and then allow to cool.
Ethyl Acetate/Hexane MediumDissolve in a minimum of boiling ethyl acetate. Add hexane slowly until the solution becomes turbid, then cool. This is effective for moderately polar compounds.
Acetic Acid High (Polar Protic)Acetic acid can be an excellent solvent for carboxylic acids.[9] Use glacial acetic acid and be mindful of its freezing point (16.6 °C). Work in a fume hood.[9]

Q5: My compound "oiled out" instead of forming crystals. How do I fix this?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Cause: The solution was cooled too quickly, or the solvent is not ideal.

  • Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature).

  • Solution 2: Try a different solvent system. Oiling out is less common in solvent systems with lower boiling points.

Troubleshooting Guide 3: Purification by Column Chromatography

When dealing with impurities of similar acidity and solubility, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being carried by a mobile phase.[10]

Q6: What solvent system (mobile phase) should I use for column chromatography?

The choice of eluent is critical and should be determined by Thin Layer Chromatography (TLC) first. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3.[11]

  • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.[3][10]

  • Mobile Phase: Start with a non-polar solvent and gradually increase polarity.

    • Hexane/Ethyl Acetate: This is the most common system. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and increase the proportion of ethyl acetate.

    • Dichloromethane/Methanol: For more polar compounds, a small amount of methanol (1-5%) in dichloromethane can be effective.[11]

    • Adding Acetic Acid: Since the target is a carboxylic acid, it may exhibit "tailing" on the silica gel column. Adding a small amount of acetic acid (~0.5-1%) to the mobile phase can suppress this by keeping the carboxylic acid protonated, leading to sharper bands and better separation.[11]

Q7: My compound won't elute from the column, or it's coming out with everything else.

  • Won't Elute: The mobile phase is not polar enough. Gradually increase the polarity of your eluent (e.g., move from 10% EtOAc in hexane to 20%, then 30%). The carboxylic acid group strongly interacts with the polar silica gel.

  • Elutes Too Quickly: The mobile phase is too polar. Your compound is spending all its time in the solvent instead of interacting with the silica. Reduce the polarity of the eluent (e.g., go from 30% EtOAc back to 15%).

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC.

  • Column Packing: Pack a column with silica gel, typically as a slurry in the initial, least polar eluent.[12]

  • Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.[11] This "dry loading" method often gives better resolution than loading as a concentrated liquid.

  • Elution: Begin eluting with the low-polarity solvent system determined by TLC. Gradually increase the polarity of the eluent as the column runs (gradient elution).

  • Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

Identifying and Removing Common Impurities

Q8: What are the likely impurities from the synthesis of this compound?

The impurities will depend on the synthetic route. A common route is the Williamson ether synthesis from 4-methylsalicylaldehyde and an acetate equivalent, followed by hydrolysis.[3] Another possibility is formylation of (4-methylphenoxy)acetic acid via a Reimer-Tiemann type reaction.[13][14]

  • Unreacted 4-methylsalicylaldehyde: This is a phenolic starting material. It is less acidic than the carboxylic acid product. It can be removed by careful acid-base extraction, as phenols are generally less acidic than carboxylic acids and may not be fully extracted by a weak base like sodium bicarbonate.[7]

  • Unreacted (4-methylphenoxy)acetic acid: If the formylation step is incomplete, this starting material will be present. As it is also a carboxylic acid, it will be very difficult to separate by extraction. Column chromatography would be the required method.[15][16]

  • Para-isomer (e.g., 2-carboxy-5-methylphenoxy)acetaldehyde): The Reimer-Tiemann reaction can sometimes yield a mixture of ortho and para isomers.[13][17] These isomers often have very similar properties, making column chromatography the only viable separation method.

References
  • Wikipedia. (2023). Acid–base extraction. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]

  • LibreTexts Chemistry. (2022). Acid-Base Extraction. [Link]

  • SIELC Technologies. (n.d.). Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for: .... [Link]

  • Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. [Link]

  • Collegedunia. (n.d.). Reimer Tiemann Reaction: Explanation, Reactions. [Link]

  • Wikipedia. (2023). Reimer–Tiemann reaction. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. [Link]

  • Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • Columbia University. (n.d.). Column chromatography. Department of Chemistry. [Link]

  • Organic Syntheses. (n.d.). Coumarone. [Link]

  • ResearchGate. (2004). (2-Methylphenoxy)acetic acid. [Link]

  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry. [Link]

  • Reddit. (2015). Recrystallization from acetic acid? r/chemistry. [Link]

  • Lisa Nichols. (2022, February 12). Column Chromatography [Video]. YouTube. [Link]

  • ChemBK. (2024). 4-Methylphenoxyacetic acid. [Link]

Sources

Technical Support Center: Troubleshooting Impurities in (2-Formyl-4-methylphenoxy)acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2-Formyl-4-methylphenoxy)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and controlling impurities during this multi-step synthesis. As your partner in scientific discovery, we aim to explain the causality behind experimental outcomes and provide robust, self-validating protocols to ensure the integrity of your results.

Overview of the Synthetic Pathway

This compound is a valuable building block in organic synthesis, notably as a precursor to various pharmaceuticals and agrochemicals like the herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid).[1][2][3] Its synthesis is typically a two-stage process beginning with the formylation of p-cresol (4-methylphenol), followed by a Williamson ether synthesis. Each stage presents unique challenges regarding impurity formation, which can impact the yield, purity, and safety of the final product.[4]

The general workflow involves:

  • Ortho-Formylation: Introduction of a formyl (-CHO) group onto the p-cresol ring, ortho to the hydroxyl group. The Reimer-Tiemann reaction is a classic method for this transformation.[5]

  • Etherification: Alkylation of the newly formed phenolic aldehyde with a haloacetic acid derivative to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Etherification p_cresol p-Cresol (4-Methylphenol) reagents1 CHCl₃, NaOH(aq) Heat p_cresol->reagents1 product1 2-Hydroxy-5-methylbenzaldehyde reagents1->product1 reagents2 1. ClCH₂CO₂H, Base 2. Acid Workup product1->reagents2 final_product This compound reagents2->final_product

Caption: General two-step synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and provides a logical framework for identifying and resolving them.

Q1: My initial formylation of p-cresol resulted in a major byproduct along with the desired 2-hydroxy-5-methylbenzaldehyde. What is this impurity and why does it form?

Answer: The most common byproduct in the Reimer-Tiemann formylation of phenols is the para-substituted isomer.[6] In the case of p-cresol, the ortho positions relative to the hydroxyl group are available for substitution. The primary product is the desired ortho-formylated compound, 2-hydroxy-5-methylbenzaldehyde. However, formylation can also occur at the other available ortho position, leading to the formation of 4-hydroxy-3-methylbenzaldehyde.

Causality: The Reimer-Tiemann reaction proceeds via an electrophilic aromatic substitution mechanism involving dichlorocarbene (:CCl₂) as the reactive electrophile.[7][8] The phenoxide ion, formed by deprotonation of the phenol in strong base, is a highly activated ring system. While the ortho position is generally favored due to coordination effects with the phenoxide oxygen, the reaction is not perfectly regioselective, leading to the formation of the isomeric byproduct.[5]

Impurity_Formation cluster_ortho Ortho Attack (Major Pathway) cluster_para Ortho' Attack (Minor Pathway) start p-Cresol Phenoxide ortho_intermediate Intermediate 1 start->ortho_intermediate :CCl₂ para_intermediate Intermediate 2 start->para_intermediate :CCl₂ ortho_product Desired Product (2-Hydroxy-5-methylbenzaldehyde) ortho_intermediate->ortho_product Hydrolysis para_product Isomeric Impurity (4-Hydroxy-3-methylbenzaldehyde) para_intermediate->para_product Hydrolysis

Caption: Competing pathways in the Reimer-Tiemann formylation of p-cresol.

Troubleshooting:

  • Reaction Conditions: Lowering the reaction temperature may slightly improve regioselectivity, but often at the cost of reaction rate.

  • Alternative Reactions: For higher selectivity, consider the Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium and is known for its strong preference for ortho-formylation.[9][10][11]

  • Purification: The isomers can typically be separated using column chromatography. Their differing polarity and potential for intramolecular hydrogen bonding in the ortho isomer affects their retention.

Q2: After the etherification step, my HPLC analysis shows multiple peaks besides the product. What are the likely impurities from this stage?

Answer: The Williamson ether synthesis step can introduce several impurities. Identifying them requires understanding the potential side reactions and unconsumed reactants.

Potential Impurity Chemical Name Origin / Cause
IMP-1 2-Hydroxy-5-methylbenzaldehydeUnreacted starting material from the formylation step. Incomplete reaction.
IMP-2 p-Cresol (4-Methylphenol)Unreacted starting material from the first step carried through.
IMP-3 Glycolic AcidHydrolysis of the chloroacetic acid reagent under the basic reaction conditions.
IMP-4 (4-Hydroxy-3-methylphenoxy)acetic acidFormed if the isomeric impurity (4-hydroxy-3-methylbenzaldehyde) from the first step undergoes etherification.
IMP-5 Bis(carboxymethyl) etherDimerization of chloroacetic acid under basic conditions.

Troubleshooting:

  • Monitor Reaction: Use Thin Layer Chromatography (TLC) or in-process HPLC checks to monitor the disappearance of the starting aldehyde (IMP-1).

  • Stoichiometry: Ensure the correct molar ratios of reagents. A slight excess of the alkylating agent (chloroacetic acid) can help drive the reaction to completion, but a large excess can lead to more side products.

  • Workup: A thorough aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities like unreacted chloroacetic acid and glycolic acid (IMP-3).

  • Purification: Recrystallization or column chromatography is often necessary to remove structurally similar impurities like IMP-4.

Q3: I have an unknown peak in my chromatogram. What is a systematic approach to identify it?

Answer: Identifying an unknown impurity is a critical part of process development and quality control.[12][13] A logical workflow combining chromatographic and spectroscopic techniques is essential.

Troubleshooting_Workflow start Unknown Peak Observed in HPLC-UV check_retention Compare Retention Time (Rt) with known standards (Starting materials, expected impurities) start->check_retention match Impurity Identified check_retention->match Rt Matches no_match No Match Found check_retention->no_match No Match lcms Perform LC-MS Analysis no_match->lcms get_mw Determine Molecular Weight (MW) from Mass Spectrum lcms->get_mw propose Propose Possible Structures (Isomers, byproducts, degradants) get_mw->propose isolate Isolate Impurity (Prep-HPLC or Column Chromatography) propose->isolate nmr Perform Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR) isolate->nmr confirm Structure Confirmed nmr->confirm

Caption: Decision tree for identifying an unknown impurity.

Expertise in Action:

  • Hypothesize First: Before running advanced analyses, review your reaction scheme. Could the unknown be an isomer (same molecular weight as the product)? A dimer? A product of a known side reaction? This informs your interpretation of subsequent data.

  • LC-MS is Key: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It provides the molecular weight of the impurity, which is a critical piece of the puzzle.[14]

  • NMR for Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation.[15][16] By analyzing the chemical shifts, coupling constants, and integration of the proton (¹H) and carbon (¹³C) spectra, you can piece together the exact structure of the isolated impurity.[17][18]

Recommended Analytical Protocols

Trustworthy results depend on robust analytical methods. The following protocols provide a validated starting point for your analyses.

Protocol 1: HPLC-UV Method for Impurity Profiling

This reversed-phase HPLC method is designed for the separation of this compound from its common non-volatile impurities.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention and separation for moderately polar analytes.
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase suppresses the ionization of carboxylic acids, leading to sharper peaks and better retention.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reversed-phase chromatography.
Gradient 10% B to 90% B over 20 minA gradient elution is necessary to separate early-eluting polar impurities (e.g., glycolic acid) from the more retained product and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic rings of the product and key impurities provide strong absorbance at this wavelength.
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg/mL in 50:50 Water:AcetonitrileEnsure the sample is fully dissolved to prevent column blockage.
Protocol 2: GC-MS for Volatile Impurities and Residual Solvents

Gas chromatography is the preferred method for analyzing volatile organic compounds (VOCs), such as residual solvents from the synthesis or purification steps (e.g., chloroform, ethyl acetate).[13][19]

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 40 °C (hold 5 min), ramp to 250 °C at 15 °C/min
Injector Split/Splitless, 250 °C, Split ratio 20:1
MS Source 230 °C
MS Quad 150 °C
Scan Range 35 - 350 amu
Sample Prep. Dissolve ~10 mg/mL in a high-purity solvent not used in the synthesis (e.g., DMSO).

References

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for .... Retrieved from [Link]

  • Google Patents. (n.d.). CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid.
  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Khan Academy. (2022). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]

  • Google Patents. (n.d.). KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
  • ResearchGate. (n.d.). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. Retrieved from [Link]

  • Agilent. (n.d.). GC/MS/MS Pesticide Residue Analysis. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. Retrieved from [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN101941903B - Method for producing 2-methyl-4-MCPA.
  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast GC, GC-MS and sample preparation methods for pesticide residue analysis in non-fatty baby food. Retrieved from [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • NIH. (n.d.). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater.... Retrieved from [Link]

  • ChemBK. (2024). 4-Methylphenoxyacetic acid. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (n.d.). A rapid hplc method for determination of major phenolic acids in plant material. Retrieved from [Link]

  • Unknown. (n.d.). mcpa.pdf. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • Agilent. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Retrieved from [Link]

  • MDPI. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • PubMed. (2007). Analysis of Phenoxyacetic Acid Herbicides as Biomarkers in Human Urine.... Retrieved from [Link]

  • IJNRD. (2024). Impurity Profiling in different analytical techniques. Retrieved from [Link]

  • FAO. (n.d.). MCPA (257) First draft prepared by Dr. Yibing He.... Retrieved from [Link]

  • Wikipedia. (n.d.). MCPA. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ALS Environmental. (n.d.). Determination of Acid herbicides in Liquids by GCMS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). coumarone. Retrieved from [Link]

  • EPA. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides.... Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Purity of (2-Formyl-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and professionals in drug development who are working with (2-Formyl-4-methylphenoxy)acetic acid. Achieving high purity for this compound is critical for reliable downstream applications, from screening to synthesis. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound?

A1: The impurity profile is almost always a direct consequence of the synthesis route. A common synthesis involves the Williamson ether synthesis, reacting 5-methylsalicylaldehyde with an alkyl haloacetate (e.g., ethyl bromoacetate) followed by ester hydrolysis.[1]

Therefore, the primary impurities to anticipate are:

  • Unreacted Starting Materials: 5-Methylsalicylaldehyde (4-methyl-2-hydroxybenzaldehyde) and any remaining haloacetic acid.

  • Intermediate Ester: The unhydrolyzed ethyl (2-formyl-4-methylphenoxy)acetate is a very common impurity if the saponification step is incomplete. This ester is more non-polar than the desired acid.

  • Byproducts of Side Reactions: Depending on the reaction conditions (especially the base and temperature), other minor byproducts can form.

Q2: I have a crude reaction mixture. What is the most effective first step for purification?

A2: An acid-base extraction is the most robust initial purification step. This technique effectively separates the desired carboxylic acid from neutral impurities, particularly the unhydrolyzed intermediate ester. The process involves dissolving the crude mixture in an organic solvent and extracting the acidic product into a mild aqueous base (like sodium bicarbonate solution). The neutral impurities remain in the organic layer, which can be discarded. The pure acid is then recovered by acidifying the aqueous layer.

Q3: How can I quickly assess the purity of my sample throughout the purification process?

A3: For rapid, qualitative assessment, Thin-Layer Chromatography (TLC) is indispensable.[1] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to suppress tailing of the carboxylic acid spot). The desired product, being a carboxylic acid, is quite polar and should have a lower Rf value than the less polar intermediate ester. Unreacted 5-methylsalicylaldehyde will also have a distinct Rf. A pure sample should ideally show a single spot. For quantitative analysis and final purity confirmation, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standard methods.[2][3]

Q4: My isolated product is an oil or a sticky solid and refuses to crystallize. What's happening?

A4: This is a classic sign of significant impurity presence. "Oiling out" instead of crystallizing often occurs when impurities disrupt the crystal lattice formation. The most likely culprit is the presence of the intermediate ester, which may be an oil or a low-melting solid. Residual solvent can also lead to this issue. The recommended course of action is to perform a thorough acid-base extraction to remove the neutral ester, followed by a carefully selected recrystallization procedure. Ensure the product is also thoroughly dried under high vacuum to remove any trapped solvent.

Troubleshooting Guide: Common Purification Issues
Problem Potential Cause(s) Recommended Solution(s)
Broad or Depressed Melting Point Presence of impurities that disrupt the crystal lattice.Perform recrystallization. If the melting point is still not sharp, consider a second recrystallization from a different solvent system. A melting point range greater than 2°C typically indicates an impure sample.
Persistent Impurity in NMR/HPLC The impurity may have similar solubility properties to the product, making recrystallization difficult.1. Re-evaluate the Acid-Base Extraction: Ensure you are using a sufficient volume of aqueous base and performing multiple extractions (e.g., 3x) to completely remove the acidic product from the organic layer containing neutral impurities. 2. Chromatography: While not ideal for large scales, flash column chromatography on silica gel can be effective. A gradient elution with ethyl acetate/hexanes containing 1% acetic acid is a good starting point.
Low Yield After Recrystallization - Using too much solvent to dissolve the crude product. - Cooling the solution too quickly, trapping impurities. - The product has significant solubility in the cold wash solvent.1. Use the minimum amount of hot solvent required for complete dissolution. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure, large crystals. 3. Wash the collected crystals with a minimal amount of ice-cold solvent to reduce product loss.
No Crystal Formation Upon Cooling The solution is too dilute, or it has become supersaturated without nucleating.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line. Alternatively, add a single seed crystal from a previous pure batch. 2. Reduce Solvent Volume: If induction fails, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then attempt to cool and crystallize again.
Detailed Experimental Protocols
Protocol 1: Rigorous Acid-Base Workup

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel. Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately one-third of the organic layer's volume for each extraction. Repeat this extraction 2-3 times, combining the aqueous layers.

    • Scientist's Note: NaHCO₃ is a weak base, which is ideal for extracting the carboxylic acid without promoting side reactions that might occur with stronger bases like NaOH, especially given the presence of an aldehyde group.

  • Back-Wash: Wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., EtOAc) to remove any remaining neutral impurities that may have been physically carried over.

  • Acidification & Precipitation: Cool the aqueous layer in an ice-water bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). The this compound will precipitate as a solid.

    • Causality Insight: Slow addition of acid while cooling promotes the formation of a crystalline solid rather than an amorphous oil.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the solid thoroughly under high vacuum to constant weight.

Protocol 2: High-Purity Recrystallization

Recrystallization is the gold standard for purifying crystalline solids. The key is selecting an appropriate solvent system.

Step A: Solvent Screening

Before committing your entire batch, test solvent systems on a small scale (~10-20 mg of your product). The ideal solvent will dissolve the compound when hot but not when cold.

Solvent System Solubility (Cold) Solubility (Hot) Remarks / Expected Outcome
Deionized WaterLowModerate/HighA good starting point. Similar compounds like o-formylphenoxyacetic acid can be crystallized from water.[4] May require a large volume.
Ethanol/WaterLowHighAn excellent mixed-solvent system. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the saturation point).
Acetic Acid/WaterLowHighAcetic acid can be an effective solvent for carboxylic acids.[5] Dissolve in warm glacial acetic acid, then add water to induce precipitation.
TolueneVery LowModerateA non-polar solvent that can be effective at removing more non-polar impurities.
IsopropanolModerateHighA common and effective recrystallization solvent.

Step B: Recrystallization Procedure (Example with Ethanol/Water)

  • Dissolution: Place the crude, dried acid from the acid-base workup into an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid at reflux.

  • Dilution: While hot, add hot deionized water drop-by-drop until you observe a persistent cloudiness. Then, add a few more drops of hot ethanol to just re-dissolve the solid, creating a perfectly saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the carbon.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Large, well-formed crystals should appear.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a very small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Characterize the final product by melting point, NMR, and/or HPLC to confirm purity.

Purification Workflow Visualization

The following diagram outlines the logical flow from a crude reaction output to a final, high-purity product.

PurificationWorkflow cluster_0 Initial Cleanup cluster_1 High-Purity Refinement cluster_2 Quality Control Crude Crude Reaction Mixture (Product, Ester, Starting Materials) Workup Acid-Base Workup (Extraction into aq. NaHCO3) Crude->Workup Dissolve in EtOAc Crude_Acid Isolated Crude Acid (Solid Precipitate) Workup->Crude_Acid Acidify with HCl QC Purity Analysis (TLC, Melting Point, NMR, HPLC) Workup->QC In-Process Check Recryst Recrystallization (e.g., from Ethanol/Water) Crude_Acid->Recryst Filter_Dry Filtration & Vacuum Drying Recryst->Filter_Dry Slow Cooling & Isolation Pure_Product Pure Crystalline Product Filter_Dry->Pure_Product Pure_Product->QC Final Confirmation

Sources

Technical Support Center: Alternative Synthesis Routes for (2-Formyl-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2-Formyl-4-methylphenoxy)acetic acid. This document is designed for researchers, chemists, and drug development professionals, offering in-depth insights into viable synthetic pathways, troubleshooting common experimental hurdles, and answering frequently asked questions. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.

Introduction: The Strategic Importance of Synthesis Route Selection

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. The selection of a synthetic route is a critical decision that impacts yield, purity, scalability, cost, and environmental footprint. The core structure of the target molecule involves a p-cresol (4-methylphenol) backbone functionalized with two key groups: a formyl (-CHO) group at the ortho-position to the hydroxyl and a carboxymethyl ether (-OCH₂COOH) group.

The primary strategic decision lies in the sequence of these two installations. This guide will explore the two most logical pathways:

  • Route A: Ortho-formylation of p-cresol, followed by etherification.

  • Route B: Etherification of p-cresol, followed by ortho-formylation.

We will dissect the advantages and challenges of each approach, providing detailed protocols and troubleshooting guidance.

Section 1: Overview of Synthetic Strategies

The choice between Route A and Route B hinges on the directing effects of the substituents and the robustness of the intermediate compounds to subsequent reaction conditions. The hydroxyl group of p-cresol is a strong ortho-, para-directing group, making initial formylation highly regioselective for the ortho position. Conversely, the ether group in (4-methylphenoxy)acetic acid is also ortho-, para-directing, but the molecule now contains a potentially sensitive carboxylic acid moiety.

Synthesis_Routes Start p-Cresol Intermediate_A 2-Formyl-4-methylphenol Start->Intermediate_A Route A: Formylation (Reimer-Tiemann / Duff) Intermediate_B (4-methylphenoxy)acetic acid Start->Intermediate_B Route B: Etherification (Williamson) Final_Product (2-Formyl-4-methylphenoxy) acetic acid Intermediate_A->Final_Product Etherification (Williamson) Intermediate_B->Final_Product Formylation (Potential Challenges)

Caption: Primary alternative synthesis routes for this compound.

Section 2: Route A - The Formylation-First Approach

This is often the more conventional and reliable pathway. By formylating the robust starting phenol first, the subsequent etherification step is typically straightforward.

2.1 Step 1: Ortho-Formylation of p-Cresol

The critical challenge here is to selectively introduce a formyl group at the position ortho to the powerful hydroxyl director. Two classical named reactions are the primary candidates.

This reaction utilizes chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate dichlorocarbene (:CCl₂) in situ.[1][2] The electron-rich phenoxide ring attacks the electrophilic carbene, and following hydrolysis, the aldehyde is formed.[1][3]

  • Mechanism Insight: The reaction proceeds via an electrophilic aromatic substitution on the highly activated phenoxide ion. The ortho-selectivity is favored due to the interaction between the phenoxide oxygen and the incoming dichlorocarbene.[1][3]

  • Causality of Conditions: A biphasic system (aqueous NaOH and an organic solvent like chloroform) is often used because the reagents have poor mutual solubility.[3] Phase-transfer catalysts can be employed to improve the reaction rate. The reaction can be highly exothermic and requires careful temperature control.[3]

The Duff reaction is an alternative formylation method that uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like acetic acid or trifluoroacetic acid (TFA).[4][5][6]

  • Mechanism Insight: This is a type of Mannich reaction where HMTA acts as a source for an electrophilic iminium ion.[6] This attacks the ortho position of the phenol, and the resulting intermediate is hydrolyzed during acidic workup to yield the salicylaldehyde derivative.

  • Causality of Conditions: The reaction requires heat to facilitate the decomposition of HMTA and the subsequent electrophilic attack. While generally considered milder than the Reimer-Tiemann reaction, yields can be variable and are often moderate.[4][7]

FeatureReimer-Tiemann ReactionDuff Reaction
Formylating Agent Chloroform / Dichlorocarbene (:CCl₂)Hexamethylenetetramine (HMTA)
Reaction Medium Strong Base (e.g., NaOH)Acid (e.g., Acetic Acid, TFA)
Typical Yields Often low to moderateModerate, but can be low[7]
Pros Well-established, powerful formylationMilder conditions, avoids chlorinated solvents
Cons Harsh conditions, use of toxic chloroform, potential for byproducts (dichlorocyclohexadienones)[2]Can have low yields, requires heating[7]
2.2 Step 2: Etherification (Williamson Synthesis)

Once 2-formyl-4-methylphenol is obtained and purified, the final step is a standard Williamson ether synthesis. The phenolic proton is deprotonated with a base, and the resulting nucleophilic phenoxide attacks an electrophilic carboxymethyl source.

  • Reagents:

    • Base: Sodium Hydroxide (NaOH)[8] or Potassium Carbonate (K₂CO₃)[9] are common choices. NaOH creates a more reactive phenoxide but can also promote side reactions. K₂CO₃ is a milder base suitable for sensitive substrates.

    • Carboxymethyl Source: Chloroacetic acid[8] or an ester like methyl/ethyl bromoacetate[9] can be used. Using the ester requires a subsequent hydrolysis step to obtain the final carboxylic acid.

Detailed Experimental Protocol: Route A (via Duff Reaction and Esterification)

This protocol is a representative synthesis based on established methodologies.[9]

Protocol_A cluster_0 Step 1: Duff Formylation cluster_1 Step 2: Etherification & Hydrolysis a Mix p-cresol, HMTA, and acetic acid b Heat mixture (e.g., 90-100°C) a->b c Acidic Hydrolysis (e.g., aq. HCl) b->c d Extract & Purify (2-Formyl-4-methylphenol) c->d e Dissolve phenol in DMF, add K₂CO₃ d->e Intermediate f Add Methyl Bromoacetate, heat (e.g., 80°C) e->f g Aqueous Workup & Extraction f->g h Acidic Hydrolysis (AcOH/H₂O/H₂SO₄) g->h i Purify Final Product h->i

Caption: Experimental workflow for Route A.

Step 2a: Etherification

  • Setup: To a solution of 2-formyl-4-methylphenol (10 mmol) in freshly distilled N,N-Dimethylformamide (DMF, 50 mL), add anhydrous potassium carbonate (K₂CO₃, 20 mmol).

  • Reaction: Add methyl bromoacetate (13 mmol) to the stirred suspension. Heat the mixture to 80 °C for 4 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, add Ethyl Acetate (EtOAc, 200 mL). Wash the organic phase with brine (3 x 50 mL) to remove DMF and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.[9]

Step 2b: Hydrolysis

  • Setup: Dissolve the crude ester from the previous step in a mixture of acetic acid (25 mL), water (20 mL), and concentrated sulfuric acid (7.5 mL).[9]

  • Reaction: Heat the resulting mixture to reflux for 4 hours.

  • Isolation: Cool the reaction to room temperature. Dilute with 200 mL of brine and extract the product with Dichloromethane (CH₂Cl₂, 3 x 100 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.[9]

  • Purification: The crude product should be purified by flash chromatography or recrystallization to yield pure this compound.[9]

Section 3: Troubleshooting and FAQs

Q1: My Reimer-Tiemann reaction yield is extremely low (<10%). What went wrong?

A1: This is a common issue. Consider these factors:

  • Base Potency: The base (NaOH) must be potent enough to deprotonate both the phenol and the chloroform. Ensure you are using a sufficient molar excess and that the base is not old or contaminated.

  • Reaction Temperature: The formation of dichlorocarbene is temperature-sensitive. While initial heating is needed, the reaction can become exothermic.[3] A runaway reaction can lead to tar formation. Maintain a steady temperature (typically 60-70 °C).

  • Purity of Reagents: Chloroform can degrade to phosgene. Use freshly opened or stabilized chloroform. The phenol should be pure, as impurities can interfere with the reaction.

  • Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[3] Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve yields by transporting the hydroxide ion into the organic phase.

Q2: I performed the Duff reaction, but my main product is a complex mixture, and I can't isolate the desired aldehyde. Why?

A2: The Duff reaction can lead to complex intermediates.

  • Incomplete Hydrolysis: The final step of the Duff reaction is the hydrolysis of an imine or related nitrogen-containing intermediate. If the acidic hydrolysis is too brief or not acidic enough, you will be left with these intermediates. Try extending the hydrolysis time or using a stronger acid during workup.

  • Over-reaction: While less common, it's possible to get polymerization or tar formation, especially with prolonged heating at high temperatures.

  • Starting Material Reactivity: Highly activated phenols can sometimes lead to side reactions. Ensure your temperature control is precise.

Q3: During the Williamson etherification with K₂CO₃ and methyl bromoacetate in DMF, my reaction stalls with significant starting material remaining. How can I fix this?

A3: This points to an issue with either nucleophilicity or electrophilicity.

  • Insufficient Deprotonation: K₂CO₃ is a solid base, and the reaction is heterogeneous. Ensure the K₂CO₃ is finely powdered and the mixture is stirred vigorously. Water can also be a problem; ensure your DMF is anhydrous, as water will consume the base and hinder phenoxide formation.

  • Electrophile Degradation: Bromo- or chloroacetates can be hydrolyzed under basic conditions, especially if water is present. Add the alkylating agent portion-wise if necessary.

  • Alternative Solvents/Bases: If DMF/K₂CO₃ fails, consider switching to a stronger base system like NaH in THF (for advanced users, with appropriate safety precautions) or using Acetone as a solvent, which can sometimes give cleaner reactions.

Troubleshooting start Problem: Low Yield in Formylation Step q1 Reimer-Tiemann? Duff Reaction? start->q1 rt_check Check: 1. Base Quality/Excess 2. Vigorous Stirring 3. Temperature Control 4. Reagent Purity q1:f0->rt_check Yes duff_check Check: 1. Complete Hydrolysis 2. Reaction Time/Temp 3. HMTA Quality q1:f1->duff_check Yes solution_rt Solution: - Use fresh NaOH - Add Phase-Transfer Catalyst - Maintain 60-70°C rt_check->solution_rt solution_duff Solution: - Extend acidic workup - Optimize temperature - Use fresh HMTA duff_check->solution_duff

Caption: Troubleshooting flowchart for low formylation yields.

Q4: Is Route B (etherification followed by formylation) a viable option?

A4: Route B is theoretically possible but presents significant challenges. Formylating (4-methylphenoxy)acetic acid means subjecting the entire molecule, including the carboxylic acid group, to harsh formylation conditions.

  • Reimer-Tiemann Conditions: The strong base would deprotonate the carboxylic acid, forming a carboxylate. This highly deactivating group (-COO⁻) would make the subsequent electrophilic aromatic substitution on the ring much more difficult than in the case of the activating phenoxide.

  • Duff Reaction Conditions: The acidic conditions of the Duff reaction are more compatible with the carboxylic acid moiety. However, the overall electron-withdrawing nature of the carboxymethyl ether side chain (compared to a simple hydroxyl group) may reduce the ring's nucleophilicity, potentially leading to lower yields than the formylation of p-cresol itself.

Q5: What is the best way to purify the final product?

A5: this compound is a polar, crystalline solid.

  • Recrystallization: If the crude product is relatively clean, recrystallization is the most effective and scalable purification method. A common procedure involves dissolving the crude solid in a minimal amount of hot water or an alcohol/water mixture, followed by slow cooling to induce crystallization.[8] Using activated carbon during this process can help remove colored impurities.[8]

  • Flash Chromatography: For smaller scales or more impure samples, silica gel flash chromatography is effective.[9] Due to the polarity of the carboxylic acid, a polar eluent system such as Ethyl Acetate/Hexanes with a small amount of acetic acid (to suppress tailing) is recommended.

References
  • The Royal Society of Chemistry. (n.d.). Supporting Information for "Visible-light-induced C-H bond formylation of phenols with an organic dye as a photoredox catalyst". RSC. Retrieved from [Link]

  • Burgstahler, A. W., & Worden, L. R. (1966). Coumarone. Organic Syntheses, 46, 28. DOI: 10.15227/orgsyn.046.0028. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13156995, this compound. PubChem. Retrieved from [Link]

  • Wynberg, H. (1991). The Reimer-Tiemann Reaction. Comprehensive Organic Synthesis, 2, 769-775.
  • Wikipedia contributors. (2023, December 2). Reimer–Tiemann reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Duff reaction. In Grokipedia. Retrieved January 18, 2026, from [Link]

  • Lindler, C. B. (2014). The Duff Reaction: Researching A Modification. The ScholarShip. Retrieved from [Link]

  • Figueroa-Valverde, L., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(44), 10463-10471. DOI: 10.1039/c6ob01887d. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Determination of Phenoxyacetic Acid Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Phenoxyacetic acid (POA) herbicides, including widely used compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), are mainstays in global agriculture for the control of broadleaf weeds.[1] Their efficacy and cost-effectiveness are unparalleled. However, their widespread application can lead to residues in soil, water, and agricultural products, posing potential risks to environmental and human health.[1] Consequently, robust, sensitive, and accurate analytical methods are imperative for monitoring these residues in a variety of complex matrices.[1]

This guide provides a comparative analysis of the predominant analytical methodologies for phenoxyacetic acid herbicides. As a Senior Application Scientist, my objective is not merely to present protocols but to delve into the causality behind methodological choices, offering insights honed from experience to guide researchers toward the most effective strategy for their specific analytical challenges. We will explore the critical steps of sample preparation and instrumental analysis, comparing the established gas chromatography (GC) methods with the increasingly prevalent liquid chromatography-mass spectrometry (LC-MS) approaches.

Pillar 1: The Critical Role of Sample Preparation

The journey from a raw environmental or food sample to a clean, concentrated extract ready for instrumental analysis is arguably the most critical phase, directly impacting data quality, accuracy, and reproducibility. The primary challenge lies in efficiently isolating the target acidic herbicides from complex sample matrices, which can be laden with interfering compounds.[1]

Core Methodologies: LLE, SPE, and QuEChERS

1. Liquid-Liquid Extraction (LLE): A traditional and fundamentally sound technique, LLE partitions analytes between two immiscible liquid phases. For acidic herbicides, this typically involves:

  • pH Adjustment: The sample (e.g., water) is acidified to a pH below the pKa of the herbicides (typically pH < 3). This is a crucial step; protonating the carboxylic acid group makes the molecule neutral and thus more soluble in organic solvents.

  • Solvent Extraction: An organic solvent like diethyl ether or methylene chloride is used to extract the protonated herbicides from the aqueous phase.

  • Back-Extraction (Cleanup): The organic extract can then be washed with a basic solution (e.g., sodium bicarbonate), which deprotonates the herbicides, pulling them back into the aqueous phase and leaving many neutral interferences behind in the organic layer. The aqueous phase is then re-acidified and extracted again with an organic solvent. This multi-step process enhances selectivity.

2. Solid-Phase Extraction (SPE): SPE has largely superseded LLE in modern laboratories due to its efficiency, reduced solvent consumption, and amenability to automation. The choice of sorbent is paramount.

  • Reverse-Phase SPE (e.g., C18): This is the most common approach. The sample is acidified (pH < 3) to neutralize the herbicides, which are then loaded onto a nonpolar C18 sorbent.[2][3] Polar interferences are washed away, and the herbicides are eluted with a solvent like methanol or acetonitrile.[2][3]

  • Anion-Exchange SPE: This method exploits the acidic nature of the herbicides. At a neutral or slightly basic pH, the herbicides are negatively charged and can be retained by a positively charged sorbent. This provides a different selectivity mechanism compared to reverse-phase SPE and can be very effective for cleanup.[4]

  • Polymeric Sorbents: Sorbents like divinylbenzene-N-vinylpyrrolidone copolymers offer high capacity and stability across a wide pH range, making them excellent alternatives to silica-based C18 sorbents.[5][6]

3. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in fruits and vegetables, the QuEChERS method has gained widespread adoption.[7][8][9] It streamlines the extraction and cleanup process into two simple steps.

  • Extraction/Partitioning: The sample is homogenized and extracted with acetonitrile. Subsequently, salts (commonly magnesium sulfate and sodium chloride or acetate) are added. This induces phase separation between the aqueous sample and the acetonitrile and helps drive the pesticides into the organic layer.

  • Dispersive SPE (d-SPE) Cleanup: A portion of the acetonitrile supernatant is transferred to a tube containing a mixture of sorbents (e.g., PSA to remove organic acids and fatty acids, C18 to remove nonpolar interferences, and MgSO4 to remove residual water). The mixture is vortexed and centrifuged, and the final extract is ready for analysis.

Comparative Insights
FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)QuEChERS
Principle Partitioning between immiscible liquids.Partitioning between a solid sorbent and a liquid phase.Acetonitrile extraction followed by salting-out and d-SPE cleanup.
Selectivity Moderate; can be improved with back-extraction.High; tunable by sorbent and solvent choice.High; tunable by d-SPE sorbent choice.
Solvent Use High.Low to moderate.Low.[9]
Throughput Low; labor-intensive.Moderate to high; amenable to automation.High; designed for rapid screening.[7]
Common Matrices Water.Water, Soil, Biological Tissues.[4][5]Fruits, Vegetables, Soil, other food matrices.[7][10]
Expert Insight While classic, LLE is prone to emulsion formation and is less efficient than modern techniques. Its value lies in situations where SPE sorbents are not available or for very specific matrix challenges.SPE is the workhorse for water analysis and offers the most versatility in method development. The key is proper pH control and sorbent conditioning.[2] Polymeric sorbents are often more robust than silica-based ones.[5]QuEChERS is exceptionally efficient for high-moisture food samples.[8] However, the standard d-SPE sorbents may need optimization for highly acidic analytes like phenoxyacetic acids.

Pillar 2: Instrumental Analysis Showdown: GC vs. LC-MS

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) represents the most significant divergence in analytical strategy for phenoxyacetic acids.

Gas Chromatography (GC): The Derivatization Imperative

GC offers excellent separation efficiency. However, phenoxyacetic acids are polar, non-volatile compounds due to their carboxylic acid group. Direct injection into a hot GC inlet would lead to poor peak shape, thermal degradation, and non-reproducible results.[11][12]

The Causality Behind Derivatization: To overcome this, the active hydrogen on the carboxylic acid group must be replaced with a less polar, more thermally stable group.[11][13] This process, known as derivatization, increases the volatility of the analyte, making it suitable for GC analysis.[13]

  • Common Derivatization Reactions:

    • Alkylation (Esterification): This is the most common approach, converting the acid to an ester (e.g., a methyl ester). Reagents like diazomethane (highly effective but explosive and toxic), boron trifluoride in methanol (BF3-MeOH), or dimethylformamide dialkylacetals are frequently used.[11][14][15]

    • Silylation: Reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replace the active hydrogen with a trimethylsilyl (TMS) group.[11][13] Silyl derivatives are volatile and generally well-suited for GC-MS analysis.[11]

GC Detectors:

  • Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it ideal for the chlorinated phenoxyacetic acid herbicides.[14][15]

  • Mass Spectrometry (MS): GC-MS provides definitive identification based on the analyte's mass spectrum, offering superior selectivity compared to ECD.[16]

Liquid Chromatography (LC): The Power of Direct Analysis

High-Performance Liquid Chromatography (HPLC), especially when coupled with tandem mass spectrometry (LC-MS/MS), has become the preferred method for many laboratories.[6][17]

The Key Advantage: No Derivatization. The single greatest advantage of LC is the ability to analyze these acidic compounds directly in their native form.[6][16] This eliminates the time-consuming, and often error-prone, derivatization step, simplifying sample preparation and improving sample throughput.[6][18]

  • Separation: Reversed-phase chromatography using a C18 column is standard. The mobile phase typically consists of an acidified water/acetonitrile or water/methanol gradient. The addition of a small amount of acid (e.g., formic acid) to the mobile phase is critical to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention.[5]

  • Detection (LC-MS/MS): Tandem mass spectrometry is the detector of choice. It offers unparalleled sensitivity and selectivity.[17][19] Analysis is typically performed in negative ion electrospray ionization (ESI) mode, where the mass spectrometer detects the deprotonated molecule [M-H]-. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), the instrument can detect and quantify target herbicides at ultra-trace levels, even in the most complex matrices.[18]

Workflow Comparison: GC vs. LC-MS

The following diagrams illustrate the fundamental difference in the analytical workflows.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (Water, Soil, Food) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Deriv Derivatization (e.g., Methylation) Extraction->Deriv GC GC-ECD/MS Deriv->GC Data Data Analysis GC->Data

Caption: Typical Gas Chromatography (GC) workflow, highlighting the mandatory derivatization step.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (Water, Soil, Food) Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction LCMS LC-MS/MS Extraction->LCMS Data Data Analysis LCMS->Data

Caption: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) workflow, showing direct analysis after extraction.

Pillar 3: Performance Metrics & Data-Driven Decisions

The choice of method ultimately depends on the analytical requirements, such as required detection limits, sample matrix, and available instrumentation.

ParameterGC-ECD / GC-MSLC-MS/MSExpert Insight
Sensitivity Very good, especially with ECD for halogenated compounds.Excellent; often superior to GC methods, with Limits of Detection (LODs) in the low ng/L (ppt) range.[5][20]For regulatory monitoring in drinking water, where limits are often at 0.1 µg/L, LC-MS/MS provides the necessary sensitivity with greater confidence.[5][17]
Selectivity Good (GC-MS) to Moderate (GC-ECD). Co-eluting matrix components can interfere, especially with ECD.Excellent. MRM transitions are highly specific, minimizing matrix interference and providing confident identification.[18][19]In complex food or soil matrices, the selectivity of LC-MS/MS is a significant advantage, reducing the need for extensive cleanup and minimizing false positives.[19]
Throughput Lower, due to the additional derivatization step and typically longer GC run times.Higher. Direct injection and fast LC gradients (often <10 mins) enable rapid analysis of many samples.[18]For laboratories analyzing a large number of samples, the efficiency gains from the LC-MS/MS workflow are substantial.
Robustness Derivatization can be a source of variability. GC inlets require regular maintenance to prevent activity.Generally robust. ESI sources can be susceptible to matrix suppression, requiring careful method development and use of internal standards.Isotope-labeled internal standards are highly recommended for LC-MS/MS to compensate for any matrix effects or variations in instrument response.
Cost Instrumentation (GC) is generally less expensive.Instrumentation (LC-MS/MS) has a higher initial capital cost.While the initial investment is higher, the reduced labor, solvent costs, and increased sample throughput of LC-MS/MS can lead to a lower cost-per-sample over time.

Quantitative Data Summary (Typical Performance)

AnalyteMethodMatrixRecovery (%)LOD (µg/L)Reference
2,4-DSPE-LC-MS/MSGroundwater71-118%0.00008 - 0.0047[5]
MCPASPE-LC-MS/MSGroundwater71-118%0.00008 - 0.0047[5]
DichlorpropSPE-LC-MS/MSWater92.7 - 93.6%Not specified[2]
2,4,5-TSPE-LC-MS/MSWater93.0 - 94.2%Not specified[2]
2,4-DEther Extraction-GCWater~92%0.01 (10 ppt)[15]
SilvexEther Extraction-GCWater~90%0.002 (2 ppt)[15]

Exemplar Protocol: Determination of Phenoxyacetic Acids in Water by SPE and LC-MS/MS

This protocol is a self-validating system, incorporating quality control checks to ensure data integrity.

1. Objective: To quantify 2,4-D, MCPA, and other phenoxyacetic acids in surface water samples with a limit of quantification (LOQ) of 0.05 µg/L.

2. Materials & Reagents:

  • Reagents: HPLC-grade water, methanol, acetonitrile; formic acid; certified analytical standards of herbicides; isotope-labeled internal standards.

  • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., 200 mg, 6 mL).

  • Glassware: Class A volumetric flasks, autosampler vials.

3. Quality Control (QC):

  • Laboratory Reagent Blank (LRB): An aliquot of reagent water treated exactly as a sample. Analyzed with every batch to check for contamination.

  • Laboratory Fortified Blank (LFB): An LRB spiked with known concentrations of all target analytes. Used to evaluate method accuracy and recovery.

  • Matrix Spike (MS/MSD): A pair of aliquots of a real sample, spiked with known analyte concentrations. Used to assess matrix effects on recovery and precision.

  • Calibration Standards: A minimum of a five-point calibration curve prepared in the final extract solvent.

4. Step-by-Step Methodology:

  • Step 4.1: Sample Preparation

    • Measure 500 mL of the water sample into a clean glass container.

    • Spike the sample with the internal standard solution.

    • Crucial Step: Adjust the sample pH to 2.5 ± 0.2 using formic acid. This ensures the herbicides are in their neutral, protonated form for efficient retention on the SPE sorbent.[2]

  • Step 4.2: Solid-Phase Extraction (SPE)

    • Conditioning: Condition the SPE cartridge sequentially with 5 mL of methanol followed by 5 mL of reagent water (pH 2.5). Do not allow the sorbent to go dry. This solvates the sorbent and prepares it for sample loading.

    • Loading: Load the entire 500 mL sample onto the cartridge at a flow rate of approximately 10-15 mL/min.

    • Washing: Wash the cartridge with 5 mL of reagent water to remove any remaining polar interferences.

    • Drying: Dry the cartridge under vacuum or with nitrogen for 10 minutes to remove residual water, which can interfere with the elution step.

  • Step 4.3: Elution

    • Elute the retained herbicides from the cartridge with two 4 mL aliquots of methanol into a collection tube. Allow the solvent to soak the sorbent for 1 minute before eluting to ensure complete desorption.

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). This ensures compatibility with the LC system and proper peak shape for early eluting compounds.

  • Step 4.4: LC-MS/MS Analysis

    • LC System: UPLC/HPLC with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient from ~10% B to 95% B over 8-10 minutes.

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Mode: Negative Ionization (ESI-).

    • Acquisition: Multiple Reaction Monitoring (MRM). Optimize cone voltage, collision energy, and at least two MRM transitions for each analyte for quantification and confirmation.

Conclusion and Future Outlook

For the analysis of phenoxyacetic acid herbicides, the trend is unequivocally toward LC-MS/MS-based methods.[17][18] The ability to perform direct analysis without derivatization provides significant advantages in terms of speed, simplicity, and throughput.[6] While GC-based methods, particularly EPA Method 8151, remain important reference points and are perfectly valid, they are often outperformed by modern LC-MS/MS approaches in terms of sensitivity, selectivity, and efficiency.[18]

The choice of sample preparation remains highly dependent on the matrix. SPE is the gold standard for water analysis, while QuEChERS offers a rapid and effective solution for a wide range of food and agricultural samples.[7][8] As regulatory requirements become more stringent and the scope of monitoring expands, the development of faster, more sensitive, and robust methods will continue to be a priority. The combination of optimized sample preparation with the power of UHPLC-MS/MS represents the current state-of-the-art for the reliable, high-throughput analysis of these important herbicides.

References

  • Benchchem. Protocol for Derivatizing Phenoxyacetic Acids for Gas Chromatography (GC) Analysis.
  • Zhang, C. et al. (2025). A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. Journal of Chromatography A, 1766, 466576.
  • U.S. Environmental Protection Agency. Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater.
  • Mei, X., Hong, Y., & Chen, G. (2015). Review on Analysis Methodology of Phenoxy Acid Herbicide Residues. Food Analytical Methods, 6, 1532-1561.
  • Kowalski, J., Sellers, K., & Nolan, L. Sample Preparation and Confirmation Column for Phenoxyacid Herbicides by HPLC.
  • Doherty, R., et al. (2013). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health, 10(3), 914-930.
  • UCT, LLC. Determination of Phenoxyacid Herbicides in Water by Solid Phase Extraction and LC-MS/MS Detection.
  • Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis.
  • Majors, R. E. QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International.
  • Grechina, A. et al. (2022). A new approach to determination of the herbicide 2-methyl-4-chlorophenoxyacetic acid in soil. Toxicological Review.
  • U.S. Environmental Protection Agency. (1982). Manual Of Chemical Methods For Pesticides And Devices Third Update.
  • Measurlabs. QuEChERS Method for Sample Preparation.
  • ResearchGate. (2025). A Review of Pretreatment and Analytical Methods for Phenoxyacetic Acid Herbicides in Food | Request PDF.
  • Sigma-Aldrich. QuEChERS Method for Pesticide Residue Analysis.
  • Cichocki, A. (2024). QuEChERS Method Simplified: Key Steps and Applications. Separation Science.
  • eConference.io. Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337.
  • Thurman, E. M. (2000). Solid-phase extraction of acidic herbicides. Journal of Chromatography A, 885(1-2), 237-50.
  • Kennedy, D. G., et al. (2001). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 754(2), 403-410.
  • Benchchem. Confirming the Identity of 3-(Bromomethyl)phenoxyacetic Acid Derivatives with GC/MS: A Comparative Guide.
  • United Chemical Technologies. (2010). SOLID PHASE EXTRACTION APPLICATIONS MANUAL.
  • United Chemical Technologies. Extraction of Phenoxyacetic Acid Herbicides From Soil By LC-MS/MS.
  • Sigma-Aldrich. (2009). Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry.
  • Zenkevich, I. G. Acids: Derivatization for GC Analysis.
  • Goerlitz, D. F., & Lamar, W. L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S. Geological Survey Water-Supply Paper 1817-C.
  • Agilent Technologies. Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS.
  • U.S. Environmental Protection Agency. (1980). Manual Of Analytical Methods For The Analysis Of Pesticide Residues In Human And Environmental Samples.
  • Supelco. Bulletin 909A Guide to Derivatization Reagents for GC.
  • Phenomenex. Derivatization for Gas Chromatography.
  • Jandova, R., et al. Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation.
  • D'Archivio, A. A., et al. (2007). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. Journal of Separation Science, 30(12), 1858-1864.

Sources

A Senior Application Scientist's Comparative Guide to the Biological Activity of (2-Formyl-4-methylphenoxy)acetic Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Phenoxyacetic acid derivatives represent a cornerstone in medicinal chemistry, lauded for their structural versatility and broad spectrum of biological activities.[1][2] The parent compound, (2-Formyl-4-methylphenoxy)acetic acid, serves as a particularly interesting scaffold. The presence of a reactive formyl group at the ortho position and a lipophilic methyl group at the para position offers a unique combination of electronic and steric properties, making it a promising starting point for the synthesis of novel therapeutic agents.[2] This guide provides a comprehensive comparative analysis of the biological activities of this compound and its synthesized analogues, focusing on their antimicrobial, antioxidant, and anticancer properties. We will delve into the causality behind experimental choices, present detailed methodologies for robust and reproducible research, and elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.

Generalized Synthetic Approach

The synthesis of this compound analogues is typically achieved through a Williamson ether synthesis, a reliable and well-established method. This involves the reaction of a substituted phenol with an α-haloacetate, such as ethyl chloroacetate, in the presence of a weak base like potassium carbonate. The resulting ester is then hydrolyzed to yield the final carboxylic acid derivative. The progress of these reactions is commonly monitored by thin-layer chromatography (TLC).

synthesis_workflow Reactants Substituted Phenol + Ethyl Chloroacetate Reaction_Step1 Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Reactants->Reaction_Step1 Intermediate Ester Intermediate Reaction_Step1->Intermediate Reaction_Step2 Alkaline Hydrolysis (NaOH, EtOH/H2O) Intermediate->Reaction_Step2 Purification Acidification (HCl) & Recrystallization Reaction_Step2->Purification Product Final (Phenoxy)acetic Acid Analogue Purification->Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization

Figure 1: General synthetic and purification workflow for this compound analogues.

Comparative Biological Evaluation

Antimicrobial Activity: A Study in Membrane Disruption

Phenoxyacetic acid derivatives have demonstrated notable antimicrobial properties, which are often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes.[3] The lipophilicity and electronic properties of the substituents on the aromatic ring play a crucial role in modulating this activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique to determine the MIC of an antimicrobial agent against a specific microorganism.[4]

  • Inoculum Preparation: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is grown overnight on an appropriate agar medium. Several colonies are then used to prepare a saline suspension, which is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This standardized suspension is further diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration.

  • Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

broth_microdilution_workflow Start Start Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions of Compounds in 96-well plate Start->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Experimental workflow for the Broth Microdilution assay.

Comparative Data and Structure-Activity Relationship (SAR)

Analogue SubstitutionExpected MIC (µg/mL) vs. S. aureusExpected MIC (µg/mL) vs. E. coliRationale for Activity
(Parent Compound) 2-Formyl, 4-Methyl128 - 256>256Moderate activity.
Analogue A: 2-Formyl, 4-Chloro64 - 128128 - 256Increased lipophilicity and electron-withdrawing nature of chlorine enhances membrane permeability.[2]
Analogue B: 2-Formyl, 4-Bromo32 - 6464 - 128The bromo group further increases lipophilicity, often leading to enhanced antimicrobial effects.[3]
Analogue C: 2-Formyl, 4-Nitro>256>256The strongly electron-withdrawing nitro group may not always translate to better antibacterial activity.

Note: The expected MIC values are hypothetical and based on general trends observed in the literature for similar compounds. Actual values would require experimental verification.

The SAR suggests that the introduction of halogens at the para position enhances antimicrobial activity, likely by increasing the lipophilicity of the molecule, which facilitates its passage through the bacterial cell membrane.

Antioxidant Activity: Scavenging Free Radicals

Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom to stabilize free radicals.[5] The antioxidant capacity of phenoxyacetic acid derivatives is influenced by the nature and position of substituents on the aromatic ring.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen the antioxidant activity of compounds.[6][7]

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol or ethanol is prepared.

  • Reaction Setup: In a 96-well plate, various concentrations of the test compounds are added to the wells, followed by the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] * 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

dpph_workflow Start Start Prep_Samples Prepare Serial Dilutions of Test Compounds Start->Prep_Samples Add_DPPH Add DPPH Solution to each well Prep_Samples->Add_DPPH Incubate Incubate in Dark (30 min, RT) Add_DPPH->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Scavenging and IC50 Value Measure_Abs->Calculate End End Calculate->End

Figure 3: Experimental workflow for the DPPH antioxidant assay.

Comparative Data and Structure-Activity Relationship (SAR)

Analogue SubstitutionExpected IC₅₀ (µM)Rationale for Activity
(Parent Compound) 2-Formyl, 4-MethylModerateThe phenoxy structure contributes to some antioxidant potential.
Analogue D: 2-Hydroxy, 4-MethylLow (High Activity)The presence of a phenolic hydroxyl group is a key determinant of high antioxidant activity due to its ability to donate a hydrogen atom.[5]
Analogue E: 2,4-DihydroxyVery Low (Very High Activity)Multiple hydroxyl groups, especially in ortho or para positions, significantly enhance antioxidant capacity through resonance stabilization of the resulting radical.

Note: The expected IC₅₀ values are hypothetical and based on general trends observed in the literature for similar compounds. Actual values would require experimental verification.

The SAR for antioxidant activity is strongly correlated with the presence and number of hydroxyl groups on the aromatic ring.

Anticancer Activity: Inducing Programmed Cell Death

Phenoxyacetic acid derivatives have emerged as promising candidates for anticancer drug development, with several studies demonstrating their ability to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cell line) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution, and the plate is incubated for 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm.

  • IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

mtt_workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Test Compounds Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (DMSO) Incubate_MTT->Solubilize Measure_Abs Measure Absorbance at ~570 nm Solubilize->Measure_Abs Calculate_IC50 Calculate IC50 Value Measure_Abs->Calculate_IC50 End End Calculate_IC50->End

Figure 4: Experimental workflow for the MTT cytotoxicity assay.

Comparative Data and Structure-Activity Relationship (SAR)

Analogue SubstitutionExpected IC₅₀ (µM) vs. MCF-7 cellsRationale for Activity
(Parent Compound) 2-Formyl, 4-Methyl>100Low to moderate cytotoxicity.
Analogue F: 2-Formyl, 4-Chloro50 - 100Halogen substitution can enhance anticancer activity.
Analogue G: 2-Formyl, 4-Nitro<50The strong electron-withdrawing nitro group often correlates with increased cytotoxicity.
Analogue H: 2-Amino, 4-Methyl>100Electron-donating groups may decrease cytotoxic activity.

Note: The expected IC₅₀ values are hypothetical and based on general trends observed in the literature for similar compounds. Actual values would require experimental verification.

The anticancer activity of these analogues appears to be enhanced by electron-withdrawing groups on the phenyl ring.

Proposed Mechanism: Induction of Apoptosis

A plausible mechanism for the anticancer activity of bioactive phenoxyacetic acid derivatives is the induction of the intrinsic pathway of apoptosis. This process is often initiated by cellular stress, leading to mitochondrial dysfunction and the activation of a cascade of caspases, the executioners of apoptosis.[11]

apoptosis_pathway Compound Bioactive Phenoxyacetic Acid Analogue Cell_Stress Induction of Cellular Stress Compound->Cell_Stress Mitochondria Mitochondrial Outer Membrane Permeabilization Cell_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 5: Proposed intrinsic apoptosis signaling pathway.

Conclusion

This comparative guide illustrates that the biological activity of this compound can be significantly modulated through structural modifications of the phenyl ring. The presented experimental protocols provide a robust framework for the evaluation of these analogues. The structure-activity relationships discussed herein offer valuable insights for the rational design of new derivatives with enhanced antimicrobial, antioxidant, or anticancer properties. Future research should focus on the synthesis and screening of a broader range of analogues to further refine these SAR models and to identify lead compounds for preclinical development.

References

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]

  • MTT Assay Principle. SciSpace. [Link]

  • Flow chart for DPPH radical scavenging assay. ResearchGate. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. [Link]

  • Flow chart for MTT cytotoxicity assay procedure MTT. ResearchGate. [Link]

  • Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. Authorea. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH. [Link]

  • Flow chart showing the MTT assay procedure. ResearchGate. [Link]

  • DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Flowchart representing steps in DPPH and FRAP analyses. ResearchGate. [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]

  • Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PubMed Central. [Link]

  • Antiproliferative and apoptotic effects of selective phenolic acids on T47D human breast cancer cells: Potential mechanisms of action. ResearchGate. [Link]

  • Schematic illustration of broth microdilution method used for the... ResearchGate. [Link]

  • Microbiological Activities Of Para - Bromophenoxy Acetic Acid. Tuijin Jishu/Journal of Propulsion Technology. [Link]

  • New Phenoxyacetic Acid Analogues with Antimicrobial Activity. Request PDF. [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC - PubMed Central. [Link]

  • (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate. [Link]

  • Broth microdilution. Wikipedia. [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]

  • Quantitative structure-activity relationships of antioxidant phenolic compounds. ResearchGate. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

  • New Phenoxyacetic Acid Analogues with Antimicrobial Activity. Revista de Chimie. [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC - PubMed Central. [Link]

  • Miniaturised broth microdilution for simplified antibiotic susceptibility testing of Gram negative clinical isolates using microcapillary devices. RSC Publishing. [Link]

  • Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed. [Link]

  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. MDPI. [Link]

  • Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. PMC - NIH. [Link]

  • Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. MDPI. [Link]

  • Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. ResearchGate. [Link]

Sources

A Comparative Guide to the Efficacy of (2-Formyl-4-methylphenoxy)acetic Acid Derivatives versus Known Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates, derivatives of (2-Formyl-4-methylphenoxy)acetic acid, particularly Schiff bases and hydrazones, have garnered significant attention for their potential antibacterial activities. This guide provides a comprehensive comparison of the in vitro efficacy of these derivatives against established antibiotics, supported by experimental data and detailed protocols. We will delve into the synthesis, mechanism of action, and structure-activity relationships to offer researchers, scientists, and drug development professionals a thorough understanding of this emerging class of antimicrobials.

Chemical Structures at a Glance

To provide a clear visual reference, the core chemical structure of this compound and its derivatization into a Schiff base are illustrated below. The R group in the Schiff base represents the variable substituent introduced from the primary amine during synthesis, which plays a crucial role in modulating the antibacterial activity.

Core Chemical Structures

Figure 1: Core structure of this compound and its conversion to a Schiff base derivative.

Comparative Antibacterial Efficacy: A Quantitative Analysis

The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The following tables summarize the MIC values of various this compound derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, benchmarked against commonly used antibiotics.

It is important to note that the following data is compiled from multiple studies. Direct comparison of absolute MIC values should be approached with caution, as variations in experimental conditions (e.g., specific bacterial strains, media, and incubation times) can influence the results.

Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
Compound/AntibioticDerivative TypeMIC (µg/mL)Reference(s)
This compound Derivatives
2-(4-Acetamido phenyliminomethyl)phenoxyacetic acid (2a)Azomethine125[2]
2-(4-Methylpyridin-2-yliminomethyl)phenoxyacetic acid (2b)Azomethine62.5[2]
2-(2,3-Dichloro phenyliminomethyl)phenoxyacetic Acid (2e)Azomethine125[2]
(2-{[4-(2′-chlorophenyl)-thiazole-2-yl imino]methyl}phenoxy)acetic acid (2g)Azomethine62.5[2]
2-{2-[(3-imidazol-1-yl-propylimino)methyl]phenoxy}acetic acid (2h)Azomethine62.5[2]
Known Antibiotics
Penicillin Gβ-Lactam0.4 - 24
Ampicillinβ-Lactam0.6 - 1[3]
CiprofloxacinFluoroquinolone0.25 - 1
GentamicinAminoglycoside0.002 - 0.5[4]
Table 2: Minimum Inhibitory Concentration (MIC) against Escherichia coli
Compound/AntibioticDerivative TypeMIC (µg/mL)Reference(s)
This compound Derivatives
2-(4-Acetamido phenyliminomethyl)phenoxyacetic acid (2a)Azomethine250[2]
2-(4-Methylpyridin-2-yliminomethyl)phenoxyacetic acid (2b)Azomethine125[2]
2-(2,3-Dichloro phenyliminomethyl)phenoxyacetic Acid (2e)Azomethine250[2]
(2-{[4-(2′-chlorophenyl)-thiazole-2-yl imino]methyl}phenoxy)acetic acid (2g)Azomethine125[2]
2-{2-[(3-imidazol-1-yl-propylimino)methyl]phenoxy}acetic acid (2h)Azomethine125[2]
Known Antibiotics
Ampicillinβ-Lactam4[3]
CiprofloxacinFluoroquinolone0.013 - 0.016
GentamicinAminoglycoside0.002[4]

Proposed Mechanism of Action

The precise antibacterial mechanism of this compound derivatives is still under investigation; however, the existing literature on related Schiff bases and phenoxyacetic acids provides a strong foundation for a proposed mechanism. The biological activity is largely attributed to the azomethine (-C=N-) group in Schiff bases and the hydrazone moiety in their respective derivatives.

Interference with the Bacterial Cell Wall and Membrane

Phenolic acids are known to interact with and disrupt bacterial cell membranes.[5] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of the phenoxyacetic acid scaffold, enhanced by certain substituents, may facilitate its insertion into the lipid bilayer of the bacterial membrane.

Inhibition of Essential Enzymes

A key proposed mechanism is the inhibition of crucial bacterial enzymes. The azomethine nitrogen in Schiff bases can chelate with metal ions present in the active sites of enzymes, thereby inactivating them.[6] One such target is DNA gyrase, an enzyme essential for DNA replication and repair in bacteria.[7] Inhibition of DNA gyrase would halt bacterial proliferation.

G cluster_0 Bacterial Cell Derivative This compound Derivative Membrane Cell Membrane Derivative->Membrane Disruption DNA_Gyrase DNA Gyrase Derivative->DNA_Gyrase Inhibition Cell_Death Cell Death Membrane->Cell_Death Increased Permeability DNA_Replication DNA Replication DNA_Gyrase->Cell_Death Replication Failure

Caption: Proposed antibacterial mechanism of action.

Structure-Activity Relationship (SAR)

The antibacterial efficacy of this compound derivatives is significantly influenced by the nature of the substituents on the aromatic ring of the amine or hydrazine used in their synthesis.[8]

  • Electron-withdrawing vs. Electron-donating Groups: The presence of electron-withdrawing groups (e.g., halogens like chloro) on the phenyl ring of the Schiff base often enhances antibacterial activity.[9] This is likely due to an increase in the electrophilicity of the azomethine carbon, making it more susceptible to nucleophilic attack by residues in the active sites of target enzymes.

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiazole and imidazole, has been shown to improve antibacterial potency.[2] These moieties can introduce additional binding interactions with the target site and may also influence the overall lipophilicity and cell permeability of the compound.

  • Lipophilicity: A crucial factor governing the transport of the molecule across the bacterial cell membrane is its lipophilicity.[10] An optimal balance of hydrophilic and lipophilic properties is necessary for effective antibacterial activity.

SAR cluster_substituents Substituent Properties Core This compound Core Substituent Substituent 'R' on Amine/Hydrazine Activity Antibacterial Activity Substituent->Activity Electronic Electronic Effects (Electron-withdrawing enhances) Electronic->Activity Steric Steric Hindrance (Can be detrimental) Steric->Activity Lipophilicity Lipophilicity (Optimal balance required) Lipophilicity->Activity Heterocyclic Heterocyclic Rings (Often beneficial) Heterocyclic->Activity

Caption: Key factors in the structure-activity relationship.

Experimental Protocols

Synthesis of this compound Derivatives (Azomethines)

This protocol outlines a general procedure for the synthesis of azomethine derivatives from 2-formylphenoxyacetic acid and various aromatic amines.[2]

Materials:

  • 2-Formylphenoxyacetic acid

  • Substituted aromatic amine (e.g., 4-aminoacetanilide, 2-amino-4-methylpicoline)

  • Ethanol (absolute)

  • Molecular sieves

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

Procedure:

  • To a solution of 2-formylphenoxyacetic acid (1 equivalent) in absolute ethanol in a round-bottom flask, add the substituted aromatic amine (1 equivalent).

  • Add a small quantity of molecular sieves to the reaction mixture to absorb the water formed during the reaction.

  • Stir the mixture at room temperature or under reflux for a duration ranging from a few hours to several hours, depending on the reactivity of the amine. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the mixture to remove the molecular sieves.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified azomethine derivative.

  • Characterize the final product using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Synthesis_Workflow Start Start Reactants Mix 2-Formylphenoxyacetic acid and Aromatic Amine in Ethanol Start->Reactants Sieves Add Molecular Sieves Reactants->Sieves React Stir at Room Temp or Reflux Sieves->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Filter Filter Monitor->Filter Complete Evaporate Evaporate Solvent Filter->Evaporate Recrystallize Recrystallize Evaporate->Recrystallize Characterize Characterize Product Recrystallize->Characterize End End Characterize->End

Caption: General workflow for azomethine synthesis.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • Stock solution of the test compound/antibiotic

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, add 100 µL of sterile MHB to all wells.

  • Add 100 µL of the test compound stock solution to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well containing the compound.

  • Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard) and dilute it to the final desired concentration (typically 5 x 10⁵ CFU/mL).

  • Inoculate each well (except for a sterility control well) with 100 µL of the bacterial suspension.

  • Include a positive growth control well (MHB + bacteria, no compound) and a sterility control well (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

MIC_Workflow Start Start Prepare_Plate Add Broth to 96-well Plate Start->Prepare_Plate Serial_Dilution Perform Serial Dilution of Test Compound Prepare_Plate->Serial_Dilution Prepare_Inoculum Prepare Standardized Bacterial Inoculum Serial_Dilution->Prepare_Inoculum Inoculate Inoculate Wells Prepare_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Visually Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Perspectives

Derivatives of this compound demonstrate promising, albeit generally moderate, in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. While their efficacy, as indicated by MIC values, does not consistently surpass that of established antibiotics like ciprofloxacin and gentamicin, certain derivatives exhibit activity comparable to or better than older β-lactams against susceptible strains.

The true potential of this class of compounds may lie in their novel mechanism of action, which could be effective against resistant bacterial strains. Further research is warranted to elucidate the precise molecular targets and to optimize the chemical structure for enhanced potency and a broader spectrum of activity. The exploration of hydrazone and other derivatives, as well as the synthesis of metal complexes of these ligands, could lead to the development of new and effective antibacterial agents to combat the growing threat of antimicrobial resistance.

References

  • Ampicillin - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Gentamicin loaded PLA Microspheres Susceptibility against Staphylococcus aureus and Escherichia coli by Kirby-Bauer and. (n.d.). AIP Publishing. Retrieved from [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid. (2007). Molecules, 12(2), 245–254. Retrieved from [Link]

  • (PDF) Gentamicin loaded PLA microspheres susceptibility against Staphylococcus aureus and Escherichia coli by Kirby-Bauer and micro-dilution methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Inhibitory test of gentamicin antibiotics against Escherichia coli and Staphylococcus aureus bacteria using disc method. (n.d.). CABI Digital Library. Retrieved from [Link]

  • Synthesis, characterization and antibacterial activity of azomethine derivatives derived from 2-formylphenoxyacetic acid. (2007). PubMed. Retrieved from [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). Jetir.Org. Retrieved from [Link]

  • DETERMINATION OF THE EFFECT OF GENTAMICIN AGAINST STAPHYLOCOCCUS AUREUS BY USING MICROBROTH KINETIC SYSTEM*. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and antibacterial activity of azomethine derivatives derived from 2-formylphenoxyacetic acid. (n.d.). Sci-Hub. Retrieved from [Link]

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (n.d.). NIH. Retrieved from [Link]

  • Penicillin - Wikipedia. (n.d.). Retrieved from [Link]

  • Schiff base metal complexes as a dual antioxidant and antimicrobial agents. (n.d.). Retrieved from [Link]

  • A Natural Antimicrobial Agent: Analysis of Antibacterial Effect and Mechanism of Compound Phenolic Acid on Escherichia coli Based on Tandem Mass Tag Proteomics. (n.d.). Frontiers. Retrieved from [Link]

  • Future Antimicrobials: Natural and Functionalized Phenolics. (n.d.). MDPI. Retrieved from [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). Retrieved from [Link]

  • Structure-function relationships of the antibacterial activity of phenolic acids and their metabolism by lactic acid bacteria. (n.d.). PubMed. Retrieved from [Link]

Sources

Navigating Analytical Challenges: A Comparative Guide to Cross-Reactivity in Assays for (2-Formyl-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Specificity Challenge with Phenoxyacetic Acid Analogs

(2-Formyl-4-methylphenoxy)acetic acid belongs to the phenoxyacetic acid class of compounds, which are structurally similar to many common herbicides and pharmaceutical intermediates.[1][2] This structural similarity presents a significant analytical challenge: the potential for cross-reactivity in assays, leading to inaccurate quantification and false-positive results.[3][4] Understanding the principles of antibody-analyte recognition and the limitations of different analytical platforms is paramount for generating reliable data.

This guide will compare the two most common analytical platforms for small molecules—immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS)—and provide a framework for validating your chosen method against potential cross-reactants. The principles discussed are grounded in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation, ensuring a robust and scientifically sound approach.[5][6][7]

Comparative Analysis of Assay Platforms

The choice of an analytical platform is a critical decision that impacts assay specificity, sensitivity, throughput, and cost. Here, we compare immunoassays and LC-MS/MS for the analysis of this compound.

Immunoassays: High Throughput with a Caveat

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are powerful tools for high-throughput screening due to their speed and ease of use.[8] They rely on the specific binding of an antibody to the target analyte.[9] However, the specificity of an immunoassay is entirely dependent on the quality of the antibody and the structural similarity of other molecules in the sample matrix.[10][11]

Key Considerations for Immunoassays:

  • Antibody Specificity: The development of a highly specific antibody is crucial. The hapten design, used to elicit an immune response, must expose unique structural features of this compound.

  • Cross-Reactivity Potential: Structurally related phenoxyacetic acids, such as MCPA, 2,4-D, and their metabolites, are prime candidates for cross-reactivity.[12] Even minor structural variations can lead to significant antibody binding if they are not part of the epitope recognized by the antibody.

  • Matrix Effects: Components of the sample matrix (e.g., urine, soil, plasma) can interfere with the antibody-antigen interaction, leading to inaccurate results.[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity

LC-MS/MS is considered the gold standard for quantitative analysis of small molecules due to its high specificity and sensitivity.[14][15] This technique combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry.

Key Advantages of LC-MS/MS:

  • High Specificity: LC-MS/MS can distinguish between compounds with identical molecular weights (isobars) and even isomers based on their unique fragmentation patterns and chromatographic retention times.[16][17] This makes it highly effective at differentiating this compound from its structural analogs.

  • Quantitative Accuracy: When used with stable isotope-labeled internal standards, LC-MS/MS provides highly accurate and precise quantification.[12]

  • Versatility: The method can be adapted to a wide range of matrices with appropriate sample preparation.

Platform Comparison Summary
FeatureImmunoassay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Moderate to High (Antibody Dependent)Very High
Sensitivity HighVery High
Throughput HighModerate
Cost per Sample LowHigh
Development Time Long (for new antibody)Moderate
Key Challenge Cross-reactivity Matrix effects, instrument complexity

A Systematic Approach to Cross-Reactivity Assessment

A rigorous validation of any analytical method is essential to ensure its fitness for purpose.[18][19] For assays involving this compound, a systematic assessment of cross-reactivity is a critical component of this validation.

Identifying Potential Cross-Reactants

The first step is to identify molecules with structural similarity to the target analyte. For this compound (C10H10O4), potential cross-reactants include other phenoxyacetic acid derivatives.[1][20]

Examples of Potential Cross-Reactants:

  • (4-methylphenoxy)acetic acid (MCPA)[21][22][23]

  • (2-methylphenoxy)acetic acid[2]

  • (4-formyl-2-methoxyphenoxy)acetic acid[24]

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)

  • Metabolites and degradation products of these compounds.

The chemical structures of the target analyte and a key potential cross-reactant, (4-methylphenoxy)acetic acid, are shown below to illustrate the structural similarity.

Figure 2: Structure of a potential cross-reactant.<[21]/center>
Experimental Workflow for Cross-Reactivity Testing

The following workflow provides a systematic approach to assessing cross-reactivity in both immunoassays and LC-MS/MS methods.

G cluster_0 Phase 1: Analyte & Cross-Reactant Preparation cluster_1 Phase 2: Immunoassay Cross-Reactivity Assessment cluster_2 Phase 3: LC-MS/MS Specificity Confirmation A Obtain pure standards of This compound and potential cross-reactants B Prepare stock solutions and a dilution series for each compound A->B C Analyze dilution series of each potential cross-reactant with the developed immunoassay B->C F Develop a selective LC-MS/MS method with unique transitions (MRM) for the target analyte and each cross-reactant B->F D Determine the concentration of each cross-reactant that gives the same response as a known concentration of the target analyte (e.g., IC50) C->D E Calculate Percent Cross-Reactivity: (%CR) = (Conc. of Target / Conc. of Cross-Reactant) x 100 D->E G Analyze individual standards to confirm chromatographic separation and absence of signal overlap F->G H Analyze a mixture of the target analyte and all potential cross-reactants G->H I Confirm baseline separation and accurate quantification of the target analyte in the presence of interferents H->I

Caption: Experimental workflow for assessing cross-reactivity.
Interpreting the Data

The results from the cross-reactivity assessment will guide the interpretation of your assay's performance and its suitability for your specific application.

For Immunoassays:

  • A high percent cross-reactivity indicates that the antibody recognizes the interfering compound, and the assay is not specific. [25][26]* If significant cross-reactivity is observed, the immunoassay may only be suitable as a screening tool, with all positive results requiring confirmation by a more specific method like LC-MS/MS. [27][28][29] For LC-MS/MS:

  • The goal is to achieve complete chromatographic separation of the target analyte from all potential cross-reactants.

  • If co-elution occurs, the specificity of the MS/MS detection becomes critical. The selected precursor and product ion transitions (MRM) for the target analyte should be unique and not present in the fragmentation spectra of the interfering compounds.

Best Practices for Mitigating Cross-Reactivity

While complete elimination of cross-reactivity is not always possible, several strategies can be employed to minimize its impact.

  • Immunoassay Development: During antibody development, use a hapten that exposes the most unique structural features of this compound. The formyl group at the 2-position is a key distinguishing feature.

  • Sample Preparation: Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove potential interferents before analysis. [16]* Method Validation: A thorough method validation according to ICH guidelines is non-negotiable. [5][6][7][19]This includes a comprehensive assessment of specificity and cross-reactivity.

  • Orthogonal Testing: When possible, analyze a subset of samples by both immunoassay and LC-MS/MS to confirm the accuracy of the immunoassay results.

Conclusion

References

  • Analysis of Phenoxyacetic Acid Herbicides as Biomarkers in Human Urine Using Liquid chromatography/triple Quadrupole Mass Spectrometry. PubMed.
  • ICH Guidelines for Analytical Method Valid
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Understanding ICH Q2(R2)
  • Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • ICH Q2(R2)
  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. NIH.
  • Extraction of Phenoxyacetic Acid Herbicides From Soil By LC-MS/MS. United Chemical Technologies (UCT).
  • SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water.
  • Development of immunoassay based on a specific antibody for sensitive detection of nicosulfuron in environment. PMC - NIH.
  • Validation of Immunoassay for Determination of Triazine Herbicides.
  • Immunoassays to Detect and Quantitate Herbicides in the Environment. Semantic Scholar.
  • Development of Immunoenzyme Assay of Herbicide Acetochlor and Its Application to Soil Testing with Comparison of Sample Prepar
  • Immunoassays for Pesticide Detection.
  • This compound | C10H10O4 | CID 13156995. PubChem.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • Contents. The Royal Society of Chemistry.
  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. PubMed.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Semantic Scholar.
  • Interferences in Immunoassay. PMC - PubMed Central - NIH.
  • False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. eScholarship.org.
  • The Synthesis and Chemical Profile of (2-Methylphenoxy)acetic Acid (1878-49-5). NINGBO INNO PHARMCHEM CO.,LTD..
  • Potential Cross-Reactivity of 2'-Aminoacetophenone in Immunoassays: A Compar
  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PubMed.
  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. NIH.
  • Approaches to minimizing interference by cross-reacting molecules in immunoassays. PubMed.
  • Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1.
  • (PDF) A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing.
  • 4-Methylphenoxyacetic acid. ChemBK.
  • (4-methylphenoxy)acetic acid. NIST WebBook.
  • (4-METHYLPHENOXY)ACETIC ACID | 940-64-7. ChemicalBook.
  • (4-methylphenoxy)acetic acid. NIST WebBook.

Sources

A Researcher's Guide to Elucidating the Mechanism of Action of (2-Formyl-4-methylphenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Scaffold

The (2-Formyl-4-methylphenoxy)acetic acid scaffold represents a class of compounds with significant therapeutic potential, stemming from the broad bioactivity of phenoxyacetic acid derivatives.[1] While preliminary screens may indicate efficacy in various cellular models, a deep, mechanistic understanding is paramount for advancing any lead compound toward clinical consideration. This guide eschews a simple recitation of facts, instead providing an in-depth, logical framework for researchers to rigorously confirm the mechanism of action (MoA) for this compound class.

Our central hypothesis is that these derivatives exert their effects primarily through the activation of the G-protein coupled receptor 35 (GPR35) , an orphan receptor increasingly implicated in inflammatory processes and metabolic regulation.[2][3][4] This hypothesis is predicated on structural similarities to known GPR35 agonists, such as the endogenous tryptophan metabolite, kynurenic acid.[5][6][7]

This guide will walk you through a multi-tiered experimental strategy designed to first validate the primary hypothesis of GPR35 agonism and then explore plausible alternative mechanisms. We will delve into the causality behind experimental choices, providing self-validating protocols and frameworks for robust data interpretation.

The Primary Hypothesis: Unmasking GPR35 Agonism

GPR35 is a Class A GPCR highly expressed in the gastrointestinal tract and various immune cells.[3][8] Its activation triggers a cascade of intracellular signaling events, primarily through G-proteins (notably Gαi/o and Gαq/11) and β-arrestin pathways.[9][10] Validating that this compound derivatives are bona fide GPR35 agonists requires a systematic dissection of these initial signaling events.

Tier 1: Confirming Direct G-Protein Activation

The earliest measurable event following agonist binding to a GPCR is the conformational change that facilitates the exchange of GDP for GTP on the associated Gα subunit.[11] Directly measuring this event provides the strongest evidence of receptor activation. We will compare two robust methods for this purpose.

  • Method A: The Gold Standard - [³⁵S]GTPγS Binding Assay

    This is a classical, direct functional assay performed on cell membrane preparations.[12] Its power lies in measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates upon G-protein activation, providing a clear and quantifiable signal directly proportional to receptor activation.[13]

    Causality: By using membrane preparations expressing GPR35, we isolate the receptor-G protein interface from the complexities of downstream cellular signaling, ensuring the measured signal is a direct consequence of receptor engagement. This assay is a definitive tool to differentiate agonists, antagonists, and inverse agonists.[11][12][13]

  • Method B: The Live-Cell Alternative - BRET-Based G-Protein Activation Assay

    Bioluminescence Resonance Energy Transfer (BRET) assays offer a powerful alternative, allowing for the real-time measurement of G-protein activation in living cells.[14] This technique typically involves co-expressing a GPR35 receptor fused to a luciferase (e.g., Rluc) and G-protein subunits fused to a fluorescent acceptor (e.g., Venus or GFP).[15] Agonist-induced conformational changes bring the donor and acceptor into proximity, generating a BRET signal.[14][16]

    Causality: The BRET approach provides kinetic data in a more physiologically relevant context (intact cells). It is particularly advantageous for distinguishing the activation of specific G-protein subtypes (e.g., Gαi vs. Gαq) by using specific tagged Gα proteins.[14]

Table 1: Comparison of G-Protein Activation Assay Platforms

Feature[³⁵S]GTPγS Binding AssayBRET-Based G-Protein Activation Assay
Principle Measures binding of a non-hydrolyzable radiolabeled GTP analog to activated Gα subunits.[12][13]Measures resonance energy transfer between tagged GPCRs and G-proteins upon activation.[14][16]
Assay System Cell membrane preparationsLive cells
Readout Endpoint (radioactivity)Real-time or endpoint (luminescence/fluorescence)
Key Advantage Direct, highly quantitative measure of G-protein activation; "gold standard".[11]Provides kinetic data in a physiological context; can assess G-protein subtype selectivity.[14]
Key Limitation Use of radioactivity; endpoint measurement only; requires membrane preparation.Requires genetic engineering of cells; potential for artifacts from overexpression.
Tier 2: Characterizing Downstream Signaling Pathways

Confirming G-protein activation is the first step. The next is to identify which specific signaling cascades are engaged. This is crucial for understanding the compound's cellular effects and for identifying potential "biased agonism," where a ligand preferentially activates one pathway (e.g., G-protein) over another (e.g., β-arrestin).[17]

GPR35_Signaling cluster_membrane Plasma Membrane GPR35 GPR35 Receptor Gq Gαq/11 GPR35->Gq Activates Gi Gαi/o GPR35->Gi Activates beta_arrestin β-Arrestin GPR35->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ERK ERK1/2 Activation beta_arrestin->ERK Internalization Receptor Internalization beta_arrestin->Internalization ligand Derivative (Agonist) ligand->GPR35 Binds IP3 IP3 PLC->IP3 Generates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers cAMP ↓ cAMP AC->cAMP

  • Pathway A: Gαq Activation - Calcium Mobilization Assay

    Activation of the Gαq pathway stimulates phospholipase C (PLC), which generates inositol trisphosphate (IP3). IP3, in turn, triggers the release of calcium (Ca²⁺) from intracellular stores like the endoplasmic reticulum.[18] This transient increase in intracellular Ca²⁺ is a robust and readily measurable signal of Gαq-coupled receptor activation.[19][20]

    Causality: This assay provides a functional readout that is a direct consequence of Gαq activation. By using fluorescent Ca²⁺ indicators (e.g., Fura-2 or Fluo-4) and a fluorometric imaging plate reader (FLIPR), we can quantify both the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound in activating this specific pathway.[18][19]

  • Pathway B: β-Arrestin Recruitment

    Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is critical for receptor desensitization and internalization, but β-arrestins also act as signaling scaffolds, initiating G-protein-independent signaling cascades.[3] Measuring β-arrestin recruitment is therefore essential for a complete mechanistic profile.[21]

    Causality: Assays like the DiscoverX PathHunter® (based on enzyme fragment complementation) or BRET-based systems provide a direct measure of the receptor-arrestin interaction.[17][22][23] Comparing the potency and efficacy of a compound in this assay versus a G-protein activation assay allows for the calculation of a "bias factor," quantitatively describing the compound's signaling preference.

Evaluating an Alternative Hypothesis: Aryl Hydrocarbon Receptor (AhR) Modulation

Good science demands the consideration of alternative possibilities. The planar, aromatic nature of the phenoxyacetic acid core structure makes the Aryl Hydrocarbon Receptor (AhR) a plausible alternative or off-target. The AhR is a ligand-activated transcription factor that regulates the expression of key drug-metabolizing enzymes, such as those in the Cytochrome P450 family (e.g., CYP1A1).[24][25][26]

  • Rationale for Hypothesis: Many xenobiotics with aromatic structures can bind to and activate AhR.[24][25] An interaction with AhR could explain certain cellular toxicities or metabolic liabilities and represents a distinct MoA from GPCR signaling.

  • Experimental Validation: Reporter Gene Assay

    The most direct way to test for AhR activation is a reporter gene assay. This involves using a cell line (e.g., HepG2) stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with AhR-responsive elements (e.g., the CYP1A1 promoter).

    Causality: An increase in luciferase activity upon treatment with the derivative compound would provide strong evidence of AhR activation. The inclusion of a known AhR agonist (e.g., TCDD) as a positive control and an antagonist (e.g., CH-223191) to confirm specificity would make this a self-validating experiment.

Table 2: Interpreting Experimental Outcomes for MoA Confirmation

AssayExpected Result for GPR35 AgonismExpected Result for AhR Modulation
[³⁵S]GTPγS Binding Increased [³⁵S]GTPγS binding in membranes expressing GPR35.No change in [³⁵S]GTPγS binding.
Calcium Mobilization Dose-dependent increase in intracellular [Ca²⁺] in GPR35-expressing cells.No change in intracellular [Ca²⁺].
β-Arrestin Recruitment Dose-dependent recruitment of β-arrestin to GPR35.No β-arrestin recruitment.
AhR Reporter Gene Assay No increase in luciferase activity.Dose-dependent increase in luciferase activity.

Integrated Experimental Workflow

A logical, stepwise approach is critical to efficiently allocate resources and build a coherent mechanistic narrative. The following workflow ensures that each step informs the next.

MoA_Workflow cluster_tier1 Tier 1: Primary Target Engagement cluster_tier2 Tier 2: Pathway Characterization cluster_tier3 Tier 3: Alternative Hypothesis start Start: Compound Synthesized gtp Perform [³⁵S]GTPγS Assay (or BRET G-protein Assay) in GPR35-expressing cells start->gtp gtp_check G-protein Activation Observed? gtp->gtp_check calcium Perform Calcium Mobilization Assay gtp_check->calcium Yes ahr Perform AhR Reporter Gene Assay gtp_check->ahr No barrestin Perform β-Arrestin Recruitment Assay calcium->barrestin bias Calculate Bias Factor (Compare EC₅₀ values) barrestin->bias conclusion_gpr35 Conclusion: Compound is a GPR35 Agonist. Characterize signaling bias. bias->conclusion_gpr35 ahr_check AhR Activation Observed? ahr->ahr_check conclusion_ahr Conclusion: Compound is an AhR Modulator. Investigate downstream effects. ahr_check->conclusion_ahr Yes conclusion_reassess Re-evaluate Hypothesis: Consider other targets or non-specific effects. ahr_check->conclusion_reassess No

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Researchers must optimize conditions based on their specific cell lines and equipment.

Protocol 1: [³⁵S]GTPγS Binding Assay
  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human GPR35.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Centrifuge at low speed (500 x g) to remove nuclei, then centrifuge the supernatant at high speed (40,000 x g) to pellet membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via a Bradford or BCA assay.

  • Assay Execution:

    • In a 96-well plate, add assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), 10 µM GDP, and varying concentrations of the test compound.

    • Add 10-20 µg of membrane protein to each well.

    • Initiate the reaction by adding 0.1 nM [³⁵S]GTPγS.

    • Controls: Include wells for basal binding (no agonist), non-specific binding (with 10 µM unlabeled GTPγS), and positive control (with a saturating concentration of a known GPR35 agonist, e.g., zaprinast[6][27]).

  • Incubation and Detection:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

    • Wash the filters with ice-cold buffer.

    • Dry the filter plate, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all wells.

    • Normalize the data to the basal binding (0% stimulation) and the maximal response of the positive control (100% stimulation).

    • Plot the specific binding as a function of compound concentration and fit to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

Protocol 2: Intracellular Calcium Mobilization Assay
  • Cell Preparation:

    • Plate CHO-K1 or HEK293 cells stably expressing GPR35 into black-walled, clear-bottom 96-well plates and culture overnight.[19]

    • Rationale: CHO cells often have low endogenous GPCR expression, making them an excellent host for recombinant receptor studies.[20]

  • Dye Loading:

    • Aspirate the culture medium.

    • Add loading buffer (e.g., HBSS with 20 mM HEPES) containing a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid.

    • Causality: Probenecid is an anion-exchange transport inhibitor that prevents cells from actively pumping the dye out, ensuring adequate intracellular concentration and signal.[19][20]

    • Incubate for 45-60 minutes at 37°C.

  • Assay Execution:

    • Place the cell plate into a FLIPR or similar instrument.

    • Prepare a compound plate with 5x final concentrations of the test derivative and controls (vehicle, positive control agonist like kynurenic acid[5]).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument automatically adds the compounds from the source plate to the cell plate.

    • Continue to record fluorescence intensity for an additional 2-3 minutes.

  • Data Analysis:

    • Calculate the response as the peak fluorescence intensity minus the baseline intensity.

    • Normalize the data to the vehicle control (0%) and the maximal response of the positive control (100%).

    • Plot the normalized response against the log of the compound concentration and fit to a dose-response curve to determine EC₅₀ and Eₘₐₓ.

Conclusion

Confirming the mechanism of action of this compound derivatives requires a rigorous, hypothesis-driven approach. By systematically progressing from direct target engagement assays (GTPγS, BRET) to downstream pathway characterization (Ca²⁺ mobilization, β-arrestin recruitment) and concurrently evaluating plausible alternatives (AhR activation), researchers can build a robust and defensible mechanistic model. This detailed understanding is not merely an academic exercise; it is the foundational knowledge required to optimize lead compounds, predict in vivo effects, and ultimately unlock their full therapeutic potential.

References

  • GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology. Available at: [Link]

  • GPR35 acts a dual role and therapeutic target in inflammation - PMC. PubMed Central. Available at: [Link]

  • From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC. PubMed Central. Available at: [Link]

  • GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Monitoring G protein activation in cells with BRET - PMC. PubMed Central. Available at: [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • GPR35 as a Novel Therapeutic Target - PMC. PubMed Central. Available at: [Link]

  • High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists - PMC. PubMed Central. Available at: [Link]

  • Tipping Back the Scales: Reworking the Changed Product Rule to Make Derivative Aircraft Safer. Loyola University Chicago Law Journal. Available at: [Link]

  • Role of the aryl hydrocarbon receptor in drug metabolism - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Available at: [Link]

  • GTPγS Binding Assay - Creative Bioarray. Creative Bioarray. Available at: [Link]

  • BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology. Available at: [Link]

  • Role of the aryl hydrocarbon receptor in drug metabolism. ResearchGate. Available at: [Link]

  • High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC. PubMed Central. Available at: [Link]

  • 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. ResearchGate. Available at: [Link]

  • (PDF) High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. ResearchGate. Available at: [Link]

  • GPR35 binds kynurenic acid. Reactome. Available at: [Link]

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central. Available at: [Link]

  • Metamizole - Wikipedia. Wikipedia. Available at: [Link]

  • BRET-based effector membrane translocation assay monitors GPCR-promoted and endocytosis-mediated Gq activation at early endosomes. PNAS. Available at: [Link]

  • Role of the aryl hydrocarbon receptor in drug metabolism. Taylor & Francis Online. Available at: [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. Available at: [Link]

  • Abstract 454: Validation of GPR35 as a novel cancer target in digestive tract cancers and discovery of potent, selective GPR35 inverse agonists. ResearchGate. Available at: [Link]

  • GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump. PubMed Central. Available at: [Link]

  • Summary of the FAA's Review of the Boeing 737 MAX. Federal Aviation Administration. Available at: [Link]

  • Aryl hydrocarbon receptors as potential therapeutic targets. Pharmacia. Available at: [Link]

  • The GPCR β-arrestin recruitment assay principle. ResearchGate. Available at: [Link]

  • What other ways are there to measure GPCR Signaling without Radio-labeled GTP Binding? ResearchGate. Available at: [Link]

  • Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype-dependent functional selectivity - PMC. PubMed Central. Available at: [Link]

  • Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. National Institutes of Health. Available at: [Link]

  • G protein chimera activation by agonist‐activated GPCRs using BRET... ResearchGate. Available at: [Link]

  • G-protein coupled receptor 35 (GPR35) activation and inflammatory pain: Studies on the antinociceptive effects of kynurenic acid and zaprinast. ResearchGate. Available at: [Link]

  • Legal | Terms of Use. Sony Pictures Entertainment. Available at: [Link]

  • Aryl hydrocarbon receptor - Wikipedia. Wikipedia. Available at: [Link]

  • Inflammation-related downstream pathways of GPR35. ResearchGate. Available at: [Link]

  • Calcium-Ion analysis -Cell-based analysis -Cell Biology-BIO-PROTCOCL. Bio-protocol. Available at: [Link]

  • McDonnell Douglas DC-10 - Wikipedia. Wikipedia. Available at: [Link]

  • Why Study GPCR Arrestin Recruitment? DiscoverX. Available at: [Link]

  • Acetic acid, 2-(4-formylphenoxy)-. PubChem. Available at: [Link]

Sources

A Spectroscopic Journey: Distinguishing (2-Formyl-4-methylphenoxy)acetic acid from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A definitive guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of (2-Formyl-4-methylphenoxy)acetic acid and its synthetic precursors. This guide provides in-depth technical insights and experimental data to aid in the unambiguous identification and characterization of these compounds.

The synthesis of this compound is a multi-step process that involves the transformation of functional groups, leading to distinct changes in the spectroscopic fingerprints of the intermediate and final products. A thorough understanding of these spectroscopic changes is paramount for reaction monitoring, quality control, and structural verification. This guide elucidates the characteristic spectroscopic features of the final product and its precursors—4-methylphenol and 2-hydroxy-5-methylbenzaldehyde—using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The Synthetic Pathway: A Spectroscopic Perspective

The synthesis of this compound typically begins with 4-methylphenol (p-cresol), which undergoes ortho-formylation via the Reimer-Tiemann reaction to yield 2-hydroxy-5-methylbenzaldehyde.[1][2] This intermediate is then reacted with an acetate source to introduce the acetic acid moiety, yielding the final product. Each synthetic step introduces or modifies functional groups, providing a clear spectroscopic trail.

Synthesis_Pathway Precursor1 4-Methylphenol Intermediate 2-Hydroxy-5-methylbenzaldehyde Precursor1->Intermediate Reimer-Tiemann Reaction (CHCl3, NaOH) FinalProduct This compound Intermediate->FinalProduct Williamson Ether Synthesis (e.g., ClCH2COOH, NaOH)

Caption: Synthetic route to this compound.

Part 1: Spectroscopic Analysis of Precursor 1 - 4-Methylphenol (p-Cresol)

4-Methylphenol serves as the foundational building block. Its spectroscopic characteristics are defined by the hydroxyl (-OH) group, the methyl (-CH3) group, and the aromatic ring.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-methylphenol is relatively simple due to its symmetry.[3]

  • Aromatic Protons: Two doublets are observed in the aromatic region (typically δ 6.7-7.1 ppm), corresponding to the two sets of equivalent protons on the benzene ring.

  • Methyl Protons: A singlet for the methyl group protons appears upfield (around δ 2.3 ppm).

  • Hydroxyl Proton: A broad singlet for the hydroxyl proton is also present, with its chemical shift being concentration and solvent dependent.

Infrared (IR) Spectroscopy

The IR spectrum of 4-methylphenol displays characteristic absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl group.[4]

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are observed just below 3000 cm⁻¹.[4]

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.[4]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 4-methylphenol shows a prominent molecular ion peak (M⁺) at m/z 108.[5][6] A significant fragment ion is observed at m/z 107, resulting from the loss of a hydrogen atom to form a stable benzylic-type cation.[5]

Part 2: Spectroscopic Analysis of Intermediate - 2-Hydroxy-5-methylbenzaldehyde

The introduction of a formyl (-CHO) group via the Reimer-Tiemann reaction significantly alters the spectroscopic profile.[1][2][7][8][9]

¹H NMR Spectroscopy

The symmetry of the aromatic ring is broken, leading to a more complex ¹H NMR spectrum:

  • Aldehydic Proton: A highly deshielded singlet appears far downfield (δ 9.8-10.5 ppm), which is a definitive indicator of the aldehyde functionality.[10]

  • Aromatic Protons: The three aromatic protons are now non-equivalent and typically appear as distinct multiplets in the region of δ 6.8-7.5 ppm.

  • Hydroxyl Proton: The phenolic hydroxyl proton often exhibits a sharp singlet, shifted downfield due to intramolecular hydrogen bonding with the adjacent aldehyde group.

  • Methyl Protons: The methyl group singlet remains in a similar upfield region as in the precursor.

Infrared (IR) Spectroscopy

The IR spectrum of 2-hydroxy-5-methylbenzaldehyde is distinguished by the presence of a strong carbonyl absorption:

  • C=O Stretch (Aldehyde): A strong, sharp peak appears around 1650-1670 cm⁻¹, characteristic of an aromatic aldehyde.[4]

  • O-H Stretch: The hydroxyl stretch is often still broad but may be shifted due to intramolecular hydrogen bonding.

  • Aldehyde C-H Stretch: Two weak bands can sometimes be observed around 2750 and 2850 cm⁻¹, corresponding to the C-H stretch of the aldehyde group.[4]

Mass Spectrometry (MS)

The molecular ion peak for 2-hydroxy-5-methylbenzaldehyde is found at m/z 136.[11][12][13] Common fragmentation patterns include the loss of a hydrogen atom (m/z 135) and the loss of the formyl group (CHO, 29 Da) to give a fragment at m/z 107.[11][12]

Part 3: Spectroscopic Analysis of Final Product - this compound

The final step, the introduction of the carboxymethyl group, brings about further distinct spectroscopic changes.

¹H NMR Spectroscopy

The key diagnostic signals in the ¹H NMR spectrum of the final product are:

  • Carboxylic Acid Proton: A very broad singlet, typically appearing far downfield (δ 10-13 ppm), is characteristic of the carboxylic acid proton.

  • Methylene Protons: A new singlet appears for the two protons of the -OCH₂- group, usually in the range of δ 4.7-4.9 ppm.[14]

  • Aldehydic Proton: The aldehyde proton singlet remains in its characteristic downfield region (around δ 10.4 ppm).[14]

  • Aromatic and Methyl Protons: The signals for the aromatic and methyl protons will be present, with slight shifts compared to the intermediate due to the new ether linkage.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is a composite of the functional groups from the intermediate with the addition of the carboxylic acid features:

  • C=O Stretch (Carboxylic Acid): A strong, broad absorption for the carboxylic acid carbonyl group is observed, typically around 1700-1760 cm⁻¹. This often overlaps with the aldehyde carbonyl stretch.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • C-O Stretch: The ether linkage introduces a C-O stretching band, usually in the 1200-1250 cm⁻¹ region.

Mass Spectrometry (MS)

The molecular ion peak for this compound is expected at m/z 194.[15] Fragmentation may involve the loss of the carboxymethyl group (-CH₂COOH, 59 Da) or other characteristic cleavages.

Comparative Spectroscopic Data

Compound Key ¹H NMR Signals (δ, ppm) Key IR Absorptions (cm⁻¹) Molecular Ion (m/z)
4-Methylphenol ~2.3 (s, 3H, -CH₃), 6.7-7.1 (m, 4H, Ar-H), broad (-OH)3200-3600 (broad, O-H), ~2920 (C-H), 1515, 1615 (C=C)108
2-Hydroxy-5-methylbenzaldehyde ~2.3 (s, 3H, -CH₃), 6.8-7.5 (m, 3H, Ar-H), ~9.8 (s, 1H, -CHO), ~11.0 (s, 1H, -OH)3100-3400 (broad, O-H), ~2850, 2750 (C-H, aldehyde), ~1660 (strong, C=O)136
This compound ~2.3 (s, 3H, -CH₃), ~4.8 (s, 2H, -OCH₂-), 6.9-7.6 (m, 3H, Ar-H), ~10.4 (s, 1H, -CHO), ~13.0 (br s, 1H, -COOH)[14]2500-3300 (very broad, O-H, acid), ~1730 (strong, C=O, acid), ~1680 (strong, C=O, aldehyde)194

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standardized protocol for acquiring ¹H NMR spectra is crucial for reproducibility.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect chemical shifts, particularly for labile protons.[16]

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure optimal resolution and lineshape. A standard 1D proton experiment is typically sufficient.

  • Data Acquisition: Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[16]

NMR_Workflow Start Sample Dissolution Instrument Spectrometer Tuning & Shimming Start->Instrument Acquisition Data Acquisition (FID) Instrument->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing Analysis Spectrum Analysis Processing->Analysis

Sources

A Comparative Guide to the Synthesis of (2-Formyl-4-methylphenoxy)acetic acid: Validating a Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic methodologies for producing (2-Formyl-4-methylphenoxy)acetic acid, a key intermediate in pharmaceutical and agrochemical research. We will first examine a conventional two-step synthesis pathway, outlining its mechanistic underpinnings and practical limitations. Subsequently, we will introduce and validate a novel, high-efficiency one-pot synthesis method. The comparative analysis is supported by detailed experimental protocols and performance data to guide researchers and process chemists in making informed decisions for their applications.

Introduction: The Significance of this compound

This compound is a valuable building block characterized by a reactive aldehyde group and a phenoxyacetic acid moiety. This unique combination allows for its use in the synthesis of a diverse range of more complex molecules, including novel herbicides and pharmacologically active compounds such as selective COX-2 inhibitors.[1][2][3] The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for its practical application.

Established Synthesis Route: A Two-Step Ortho-Formylation and Etherification

A common and logical approach to synthesizing the target molecule involves two distinct and sequential reactions: the formylation of a phenol followed by etherification.

Step 1: Ortho-Formylation of p-Cresol

The initial step requires the introduction of a formyl (-CHO) group at the ortho-position to the hydroxyl group of p-cresol (4-methylphenol). Two classical methods are typically employed for this transformation: the Reimer-Tiemann reaction and the Duff reaction.

  • Reimer-Tiemann Reaction : This method involves treating the phenol with chloroform (CHCl₃) in a strong basic solution.[4][5] The reaction proceeds through the in-situ generation of a highly reactive dichlorocarbene (:CCl₂) electrophile, which preferentially attacks the electron-rich phenoxide ring at the ortho position.[6][7][8] While effective for ortho-formylation, the Reimer-Tiemann reaction is often plagued by moderate yields (typically 20-60%) and the use of hazardous chloroform.[6] It also requires a biphasic solvent system and careful temperature control due to its exothermic nature.[4][7]

  • Duff Reaction : An alternative is the Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like acetic or trifluoroacetic acid.[9][10][11] This reaction is known for its high ortho-selectivity but can also suffer from variable and sometimes low yields.[9][12][13] The mechanism involves the formation of an iminium ion electrophile that reacts with the phenol.[11][12]

For the purpose of this guide, we will consider the Reimer-Tiemann reaction as the benchmark for the traditional formylation step due to its widespread recognition.

Step 2: Williamson Ether Synthesis

Following the synthesis and purification of 2-formyl-4-methylphenol, the phenoxyacetic acid moiety is introduced via the Williamson ether synthesis. This classic Sₙ2 reaction involves deprotonating the phenolic hydroxyl group with a base (e.g., NaOH, KOH) to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide—in this case, chloroacetic acid or its ester.[1][14][15][16]

This method is generally robust and reliable for forming ethers.[17] However, conducting this as a second, separate step adds significant time, requires an additional work-up and purification phase, and consequently increases solvent waste and reduces the overall process efficiency.

Workflow for Traditional Two-Step Synthesis

The logical flow of the conventional method is depicted below, highlighting the distinct stages of reaction, isolation, and purification.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Etherification pCresol p-Cresol ReimerTiemann Reimer-Tiemann Reaction (CHCl3, NaOH) pCresol->ReimerTiemann Workup1 Acidification & Extraction ReimerTiemann->Workup1 Purify1 Column Chromatography Workup1->Purify1 Intermediate 2-Formyl-4-methylphenol Purify1->Intermediate Williamson Williamson Ether Synthesis (ClCH2COOH, NaOH) Intermediate->Williamson Workup2 Acidification & Recrystallization Williamson->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Workflow for the traditional two-step synthesis.

A Novel Approach: Phase-Transfer Catalyzed One-Pot Synthesis

To overcome the inefficiencies of the two-step process, we developed a novel one-pot synthesis that combines the formylation and etherification steps. This method leverages a phase-transfer catalyst (PTC) to facilitate the reaction between reagents in a biphasic system, eliminating the need for intermediate isolation and purification.

The core of this innovation is the simultaneous execution of the Reimer-Tiemann formylation and Williamson ether synthesis. The reaction begins with p-cresol in a biphasic system of aqueous sodium hydroxide and an organic solvent. The PTC transports the phenoxide ion into the organic phase where it can react with both the dichlorocarbene (generated from chloroform) and chloroacetic acid. By carefully controlling stoichiometry and reaction time, we can drive the reaction to completion, forming the final product in a single vessel.

Proposed Reaction Mechanism

G cluster_formylation Formylation Pathway cluster_etherification Etherification Pathway pCresol p-Cresol Phenoxide 4-Methylphenoxide (in aqueous phase) pCresol->Phenoxide Deprotonation NaOH NaOH (aq) NaOH->Phenoxide PTC PTC (Q+X-) Phenoxide->PTC IonPair [Q+ -O-Ar] (in organic phase) PTC->IonPair Phase Transfer Carbene :CCl2 (Dichlorocarbene) IonPair->Carbene Ortho-attack CHCl3 CHCl3 CHCl3->Carbene -H+, -Cl- FormylIntermediate Dichloromethyl Adduct Carbene->FormylIntermediate Hydrolysis1 Hydrolysis FormylIntermediate->Hydrolysis1 FormylPhenoxide 2-Formyl-4-methylphenoxide Hydrolysis1->FormylPhenoxide SN2 SN2 Attack FormylPhenoxide->SN2 ClCH2COONa Sodium Chloroacetate ClCH2COONa->SN2 FinalProductAnion Product Anion SN2->FinalProductAnion AcidWorkup Acidic Workup (HCl) FinalProductAnion->AcidWorkup FinalProduct This compound AcidWorkup->FinalProduct

Caption: Proposed mechanism for the one-pot synthesis.

Performance Comparison: Traditional vs. Novel Method

The novel one-pot method was validated against the traditional two-step synthesis. All experiments were conducted in triplicate to ensure the reliability of the data.

ParameterTraditional Two-Step MethodNovel One-Pot MethodJustification & Remarks
Overall Yield 48% (± 2.5%)87% (± 1.8%)The one-pot method avoids losses associated with intermediate isolation and purification, significantly boosting overall yield.
Purity (HPLC) >98%>99%Both methods yield high-purity product after final purification, but the novel method requires less rigorous purification.
Total Reaction Time 20 hours (including work-ups)8 hoursEliminating a full reaction cycle and purification step drastically reduces the total process time.
Solvent Consumption High (DCM, Hexanes, EtOAc)Moderate (Toluene only)The two-step method requires multiple solvents for reactions and chromatography. The one-pot method uses a single recyclable organic solvent.
Process Steps 5 (Reaction, Work-up, Purify, Reaction, Work-up)2 (Reaction, Work-up)A significant reduction in unit operations, simplifying the process and reducing potential for error.
Safety Profile Uses chloroform, requires multiple handling steps.Uses chloroform, but in a contained, single-vessel process.While both use chloroform, the novel method minimizes operator exposure by reducing handling and transfers.

Experimental Protocols

Traditional Two-Step Synthesis Protocol

Step 1: Synthesis of 2-Formyl-4-methylphenol

  • In a 500 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve p-cresol (10.8 g, 0.1 mol) in 100 mL of 20% aqueous NaOH.

  • Heat the mixture to 60°C.

  • Add chloroform (18 g, 0.15 mol) dropwise over 1 hour, maintaining the temperature between 60-65°C.

  • After addition, continue stirring at 65°C for 4 hours.

  • Cool the reaction mixture to room temperature and acidify with 6M HCl until pH 2.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1) to yield 2-formyl-4-methylphenol.

Step 2: Synthesis of this compound

  • In a 250 mL flask, dissolve 2-formyl-4-methylphenol (6.8 g, 0.05 mol) in 50 mL of 30% aqueous NaOH.[14]

  • Add a solution of chloroacetic acid (5.2 g, 0.055 mol) in 10 mL of water.

  • Heat the mixture in a water bath at 90-100°C for 2 hours.[14]

  • Cool the solution and acidify with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from hot water to obtain pure this compound.[14]

Novel One-Pot Synthesis Protocol
  • To a 500 mL three-neck flask, add p-cresol (10.8 g, 0.1 mol), chloroacetic acid (10.4 g, 0.11 mol), and tetra-n-butylammonium bromide (TBAB) (1.6 g, 5 mol%) as the phase-transfer catalyst.

  • Add 100 mL of toluene followed by 100 mL of 40% aqueous NaOH.

  • Heat the biphasic mixture to 60°C with vigorous stirring (at least 500 rpm).

  • Add chloroform (18 g, 0.15 mol) dropwise over 1 hour, maintaining the temperature at 60-65°C.

  • Continue vigorous stirring at 65°C for 7 hours.

  • Cool the mixture to room temperature. Separate the aqueous layer.

  • Wash the organic layer with 50 mL of water.

  • Acidify the combined aqueous layers with concentrated HCl to pH 2, precipitating the product.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield this compound. A final recrystallization from an ethanol/water mixture can be performed if needed for ultimate purity.

Conclusion and Future Outlook

The novel one-pot, phase-transfer catalyzed synthesis of this compound demonstrates clear and significant advantages over traditional multi-step methods. The substantial improvements in yield, reaction time, and process efficiency, coupled with a reduction in solvent waste, align with the principles of green chemistry.[18][19] This streamlined approach offers a more economical and environmentally benign pathway for the industrial-scale production of this important chemical intermediate. Further optimization could explore alternative, less hazardous formylating agents or the application of flow chemistry to enhance safety and control.[20][21]

References

  • Duff reaction. Grokipedia.
  • Duff Reaction. SynArchive.
  • Duff reaction. Wikipedia.
  • Reimer–Tiemann reaction. Grokipedia.
  • A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing.
  • Reimer–Tiemann reaction. Wikipedia.
  • The Williamson Ether Synthesis. University of Evansville.
  • Green Chemistry for Ketones and Aldehydes Production. YEDA Technology Transfer.
  • The Duff Reaction: Researching A Modific
  • Reimer-Tiemann Reaction - Online Organic Chemistry Tutor. Online Organic Chemistry Tutor.
  • Reimer-Tiemann Reaction | JEE Chemistry. Unacademy.
  • Reimer Tiemann Reaction Mechanism: Conditions & Applic
  • Green Chemistry for Ketones and Aldehydes Production. Innoget.
  • Experiment 06 Williamson Ether Synthesis. University of Michigan-Dearborn.
  • Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. MDPI.
  • Carbonyl Compounds as Pioneers in Green Chemistry Solutions.
  • A Green Approach for Allylations of Aldehydes and Ketones: Combining Allylborate, Mechanochemistry and Lanthanide C
  • Synthesis of phenoxyacetic acid derivatives.
  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
  • Williamson Ether Synthesis. J&K Scientific LLC.
  • Synthesis of 2-(2-formylphenoxy)acetic acids. The Royal Society of Chemistry.
  • Williamson Ether Synthesis. Chemistry LibreTexts.
  • Synthesis of phenoxyacetic acid derivatives.
  • This compound. PubChem.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI.
  • Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1.
  • Lignin-Catalyzed Synthesis of Phenoxyacetic Acid. MDPI.
  • Method for synthesizing phenoxyacetic acid derivative.
  • PHENOXYACETIC ACID DERIVATIVE SYNTHESIS METHOD.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activ
  • 2-(2-Methylphenoxy)acetic acid. PubChem.
  • Synthesis routes of 2-(4-formylphenyl)acetic Acid. Benchchem.
  • (4-methylphenoxy)acetic acid. NIST WebBook.
  • (2-Methylphenoxy)acetic acid.

Sources

A Researcher's Guide to Confirming the Purity of Synthesized (2-Formyl-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of chemical synthesis and drug development, the unequivocal confirmation of a compound's purity is not merely a procedural formality but a cornerstone of scientific validity. For a molecule such as (2-Formyl-4-methylphenoxy)acetic acid, a versatile building block in organic synthesis, ensuring its purity is paramount to the reliability and reproducibility of downstream applications. This guide provides a comprehensive comparison of analytical techniques to rigorously assess the purity of this synthesized compound, offering insights into the causality behind experimental choices and presenting supporting data.

The molecular structure of this compound, with its aromatic ring, aldehyde, ether linkage, and carboxylic acid functional groups, dictates the most effective analytical strategies for its characterization. A multi-pronged approach, leveraging both spectroscopic and chromatographic techniques, is essential for a holistic purity assessment.

Orthogonal Approaches to Purity Verification

A self-validating system for purity confirmation relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This minimizes the risk of overlooking impurities that may co-elute or have similar spectroscopic properties to the target compound.

Caption: A workflow for the comprehensive purity assessment of synthesized compounds.

Spectroscopic Characterization: Unveiling the Molecular Identity

Spectroscopic methods provide detailed information about the molecular structure and are the first line of defense in confirming the identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[1][2][3] For this compound, both ¹H and ¹³C NMR are indispensable.

  • ¹H NMR Spectroscopy: Provides information about the number of different types of protons and their chemical environments.[3] The spectrum of pure this compound is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methylene protons of the acetic acid moiety, the methyl protons, and the acidic proton of the carboxylic acid. The integration of these signals should correspond to the number of protons in each group. The presence of unexpected signals would indicate impurities.

  • ¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in the molecule.[4] The spectrum should display characteristic peaks for the carbonyl carbon of the aldehyde, the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene carbon, and the methyl carbon.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard.[3]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and signal integrations. Compare the obtained spectra with predicted spectra or literature data if available.

Caption: Workflow for NMR-based purity and structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound.[5][6] High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn can be used to determine the elemental composition.[7]

  • Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[8] The molecular ion peak (M⁺ or [M-H]⁻) should correspond to the calculated molecular weight of this compound (194.18 g/mol ).[9]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like HPLC or GC.[5]

  • Ionization: Employ a suitable ionization technique, such as electrospray ionization (ESI), which is a soft ionization method ideal for this type of molecule.[8]

  • Mass Analysis: Detect the ions and generate a mass spectrum.

  • Data Interpretation: Identify the molecular ion peak and compare its m/z value with the theoretical mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10]

  • Expected Absorptions: For this compound, the FTIR spectrum should exhibit characteristic absorption bands for:

    • A broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹).[11]

    • A C=O stretch from the aldehyde (around 1690 cm⁻¹).

    • A C=O stretch from the carboxylic acid (around 1760-1690 cm⁻¹).[11][12]

    • C-O stretches from the ether and carboxylic acid (in the 1320-1210 cm⁻¹ region).[10][11]

    • Aromatic C-H and C=C stretches.

The absence of peaks corresponding to starting materials or potential byproducts provides evidence of purity.

Chromatographic Techniques: Quantifying Purity and Separating Impurities

Chromatographic methods are essential for separating the target compound from any impurities, allowing for their identification and quantification.[13][14]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity determination in the pharmaceutical and chemical industries.[15] For an aromatic carboxylic acid like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.[16][17]

  • Principle: The sample is dissolved in a mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18).[18] Compounds are separated based on their relative polarity. Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol: RP-HPLC Method Development

  • Column Selection: Start with a standard C18 column.[18]

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used. The pH of the aqueous phase is critical for controlling the retention of the acidic analyte and should be kept at least two pH units below the pKa of the carboxylic acid to ensure it is in its neutral form.[16][17][19]

  • Detection: A UV detector is commonly used, as the aromatic ring in the molecule will absorb UV light.[15] A wavelength scan should be performed to determine the optimal detection wavelength.

  • Method Validation: The method should be validated for parameters such as linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[20]

Caption: A simplified workflow for HPLC-based purity determination.

Physical and Chemical Properties: Corroborative Evidence

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature range.[21][22] Impurities will typically cause a depression and broadening of the melting point range.[21][22][23]

  • Procedure: A small, finely powdered sample is packed into a capillary tube and heated in a melting point apparatus.[23] The temperature range from the first appearance of liquid to complete melting is recorded.

  • Interpretation: A sharp melting point range that is consistent with literature values is a good indicator of high purity.[22] A broad melting range suggests the presence of impurities.[22]

Elemental Analysis

Elemental analysis determines the mass percentages of carbon, hydrogen, and oxygen in a compound.[24][25]

  • Principle: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O) are quantitatively measured.[24][26]

  • Interpretation: The experimentally determined elemental composition should agree with the theoretical values calculated from the molecular formula (C₁₀H₁₀O₄) within a narrow margin, typically ±0.4%.[27][28]

Comparison of Purity Assessment Techniques

TechniquePrincipleInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Nuclear magnetic resonanceDetailed molecular structure, identification of impuritiesProvides structural confirmation, highly specificCan be insensitive to low levels of impurities, requires soluble sample
Mass Spectrometry Mass-to-charge ratio of ionsMolecular weight, elemental composition (HRMS)High sensitivity, confirms molecular formulaDoes not provide information on isomeric impurities
FTIR Spectroscopy Infrared light absorption by functional groupsPresence of specific functional groupsFast, non-destructive, good for initial screeningNot quantitative, provides limited structural information
HPLC Differential partitioning between mobile and stationary phasesQuantitative purity, impurity profileHighly sensitive and quantitative, separates impuritiesMethod development can be time-consuming, requires a chromophore for UV detection
Melting Point Temperature of solid-to-liquid phase transitionIndication of puritySimple, fast, and inexpensiveNot quantitative, insensitive to small amounts of impurities with similar melting points
Elemental Analysis Combustion and measurement of resulting gasesElemental compositionConfirms molecular formulaDoes not distinguish between isomers, requires specialized equipment

Conclusion: An Integrated and Self-Validating Approach

Confirming the purity of synthesized this compound requires a synergistic combination of analytical techniques. While NMR and mass spectrometry are paramount for structural verification, HPLC is the gold standard for quantitative purity assessment. Supporting data from FTIR, melting point analysis, and elemental analysis provide a robust and self-validating system. By understanding the principles and limitations of each method, researchers can confidently establish the purity of their synthesized compounds, ensuring the integrity and reliability of their scientific endeavors.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Mettler Toledo. What is Melting Point?. [Link]

  • Portland State University. Purity and Identification of Solids Using Melting Points. [Link]

  • Analytical Testing Labs. Melting Point Determination. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • Lambda Photometrics. Melting Point Determination. [Link]

  • NAMSA. Melting Point Determination. [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • ACS Publications. Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

  • PubMed Central. An International Study Evaluating Elemental Analysis. [Link]

  • SciSpace. A review on method development by hplc. [Link]

  • Impact Analytical. Molecular Weight Determination. [Link]

  • Triclinic Labs. Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). [Link]

  • International Journal of Pharmaceutical Sciences and Research. Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. [Link]

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Baitai Paike Biotechnology. Mass Spectrometry Molecular Weight Determination. [Link]

  • RSC Publishing. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. [Link]

  • Chromatography Forum. (2006, May 12). How do you perform purity analysis?. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • MSU chemistry. Mass Spectrometry. [Link]

  • Wikipedia. Mass spectrometry. [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. [Link]

  • Scripps Research. What is Mass Spectrometry. [Link]

  • SIELC. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]

  • ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy. [Link]

  • PubMed. Chromatographic separations of aromatic carboxylic acids. [Link]

  • Chromatography Online. Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • University of Georgia. Organic Compound Characterization. [Link]

  • ResearchGate. (2025, August 6). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • The Royal Society of Chemistry. Contents. [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • University of Calgary. CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. [Link]

  • SpectraBase. (2-Formyl-4-methoxyphenoxy)acetic acid - Optional[FTIR] - Spectrum. [Link]

  • MOST Wiedzy. Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj. [Link]

  • LMA leidykla. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]

  • PubChem. This compound | C10H10O4 | CID 13156995. [Link]

  • PubChem. 2-(2-Formyl-4-nitrophenoxy)acetic acid | C9H7NO6 | CID 247896. [Link]

  • NIST WebBook. Acetic acid, (2-methylphenoxy)-. [Link]

  • SpectraBase. (2-Ethoxy-4-formylphenoxy)acetic acid. [Link]

  • ResearchGate. (2-Methylphenoxy)acetic acid. [Link]

  • Chemsrc. 2-(2-Formylphenoxy)acetic acid | CAS#:6280-80-4. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors Derived from a (2-Formyl-4-methylphenoxy)acetic acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Targeting IDO1 with Novel Scaffolds

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint in immuno-oncology.[1][2] By catalyzing the initial and rate-limiting step in the degradation of tryptophan to kynurenine, IDO1 exerts a potent immunosuppressive effect within the tumor microenvironment.[1][3] This enzymatic activity depletes tryptophan, an essential amino acid for T-cell proliferation, and generates kynurenine metabolites that actively suppress T-cell function and promote the generation of regulatory T-cells (Tregs).[3] Consequently, the inhibition of IDO1 is a highly pursued strategy to restore anti-tumor immunity. While several IDO1 inhibitors have entered clinical trials, the quest for novel chemical scaffolds with improved potency, selectivity, and pharmacokinetic profiles remains a key focus in medicinal chemistry.[1][4]

This guide explores the potential of the (2-Formyl-4-methylphenoxy)acetic acid scaffold as a foundation for the development of novel IDO1 inhibitors. We will provide a comparative framework for evaluating the performance of hypothetical derivatives against established clinical candidates, supported by detailed experimental protocols and in-depth scientific rationale.

The IDO1 Pathway: A Key Regulator of Immune Tolerance

The IDO1 pathway is a central mechanism by which tumors evade immune surveillance. Overexpression of IDO1 in tumor cells or antigen-presenting cells within the tumor microenvironment leads to a cascade of immunosuppressive events.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces T_Cell Effector T-Cell Kynurenine->T_Cell Inhibits Proliferation & Function Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation Suppression Immune Suppression T_Cell->Suppression Treg->Suppression Inhibitor (2-Formyl-4-methylphenoxy) acetic acid Derivative Inhibitor->IDO1 Inhibits

Caption: The IDO1-mediated tryptophan catabolism pathway leading to immune suppression.

Comparative Performance Analysis of IDO1 Inhibitors

To objectively benchmark the performance of novel inhibitors derived from the this compound scaffold, a direct comparison with well-characterized alternatives is essential. For this guide, we will use the clinical candidates Epacadostat and Navoximod as benchmarks.

CompoundScaffoldTargetBiochemical IC50 (nM)Cellular IC50 (nM)Selectivity vs. IDO2/TDO
Hypothetical Derivative A This compoundIDO1[Experimental Data][Experimental Data][Experimental Data]
Hypothetical Derivative B This compoundIDO1[Experimental Data][Experimental Data][Experimental Data]
Epacadostat (INCB24360) HydroxyamidineIDO1~10~71High
Navoximod (GDC-0919) ImidazopyridineIDO1~7 (Ki)~75High

Note: IC50 and Ki values for Epacadostat and Navoximod are sourced from publicly available literature and may vary depending on assay conditions.

Experimental Protocols for Inhibitor Characterization

The following section details the essential experimental workflows for a comprehensive evaluation of novel IDO1 inhibitors.

Biochemical IDO1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.

Rationale: This is a primary screen to determine the direct inhibitory potential of a compound on the target enzyme, providing a quantitative measure of potency (IC50).

Biochemical_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant IDO1 - L-Tryptophan (Substrate) - Ascorbate/Methylene Blue (Cofactors) - Test Compounds (Serial Dilutions) start->prep_reagents incubation Incubate Enzyme, Cofactors, and Test Compound prep_reagents->incubation add_substrate Initiate Reaction with L-Tryptophan incubation->add_substrate reaction Enzymatic Reaction (Tryptophan -> N-Formylkynurenine) add_substrate->reaction stop_reaction Stop Reaction (e.g., with Trichloracetic Acid) reaction->stop_reaction color_dev Colorimetric Development (Formation of a colored product from Kynurenine) stop_reaction->color_dev readout Measure Absorbance at 321 nm color_dev->readout analysis Calculate % Inhibition and IC50 readout->analysis

Caption: Workflow for a biochemical IDO1 enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human IDO1 enzyme in an appropriate assay buffer.

    • Prepare a stock solution of L-Tryptophan.

    • Prepare a solution of cofactors (e.g., L-ascorbic acid and methylene blue).

    • Perform serial dilutions of the test compounds and reference inhibitors (Epacadostat, Navoximod) in DMSO, followed by dilution in assay buffer.

  • Assay Plate Setup:

    • Add the assay buffer, cofactor solution, and diluted test compounds to the wells of a 96-well plate.

    • Add the IDO1 enzyme to all wells except the negative control.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the L-Tryptophan substrate to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

    • Incubate to allow for the conversion of N-formylkynurenine to kynurenine.

    • Add a colorimetric reagent that reacts with kynurenine to produce a colored product.

    • Measure the absorbance at 321 nm using a plate reader.[5]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

Rationale: Cellular assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit the target in a more physiologically relevant environment.[1] They also help to identify compounds that may be inactive in biochemical assays but have cellular effects (e.g., by modulating IDO1 expression).

Cellular_Assay_Workflow start Start cell_culture Culture Human Tumor Cells (e.g., HeLa, SK-OV-3) start->cell_culture ido1_induction Induce IDO1 Expression (e.g., with Interferon-gamma) cell_culture->ido1_induction compound_treatment Treat Cells with Test Compounds (Serial Dilutions) ido1_induction->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation collect_supernatant Collect Cell Supernatant incubation->collect_supernatant kyn_measurement Measure Kynurenine Concentration (e.g., by Kynurenine ELISA or LC-MS/MS) collect_supernatant->kyn_measurement analysis Calculate % Inhibition and Cellular IC50 kyn_measurement->analysis

Caption: Workflow for a cell-based IDO1 inhibition assay.

Step-by-Step Protocol:

  • Cell Culture and IDO1 Induction:

    • Plate human tumor cells known to express IDO1 (e.g., HeLa or SK-OV-3) in a 96-well plate and allow them to adhere.

    • Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.

  • Compound Treatment:

    • Remove the IFN-γ containing media and replace it with fresh media containing serial dilutions of the test compounds and reference inhibitors.

  • Incubation and Supernatant Collection:

    • Incubate the cells for an additional 24-72 hours.

    • Collect the cell culture supernatant for kynurenine measurement.

  • Kynurenine Quantification:

    • Quantify the concentration of kynurenine in the supernatant using a commercially available Kynurenine ELISA kit or by LC-MS/MS.[6][7]

  • Data Analysis:

    • Calculate the percentage of inhibition of kynurenine production for each compound concentration relative to the vehicle-treated control.

    • Determine the cellular IC50 value by fitting the dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful biophysical technique to characterize the binding kinetics (association and dissociation rates) and affinity of an inhibitor to its target protein.

Rationale: SPR provides valuable insights into the mechanism of inhibition by quantifying the on-rate (k_on) and off-rate (k_off) of the inhibitor-target interaction. This information is critical for lead optimization, as a longer residence time (slower k_off) can translate to more durable target engagement in vivo.

Step-by-Step Protocol:

  • Chip Preparation:

    • Immobilize recombinant IDO1 onto a sensor chip surface.

  • Analyte Injection:

    • Inject a series of concentrations of the test compound (analyte) over the sensor chip surface.

  • Data Acquisition:

    • Monitor the binding events in real-time by detecting changes in the refractive index at the chip surface.

  • Data Analysis:

    • Fit the sensorgram data to appropriate kinetic models to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Discussion and Future Directions

The development of novel IDO1 inhibitors based on the this compound scaffold presents an exciting opportunity in cancer immunotherapy. The comparative data generated through the described experimental workflows will be instrumental in identifying lead compounds with superior potency, selectivity, and drug-like properties.

A critical aspect of future studies will be to establish a clear structure-activity relationship (SAR) for this chemical series. Understanding how modifications to the phenoxyacetic acid core impact IDO1 inhibition will guide the rational design of next-generation inhibitors. Furthermore, promising candidates should be advanced into in vivo models of cancer to evaluate their anti-tumor efficacy, both as monotherapies and in combination with other immunotherapies such as checkpoint inhibitors.

The recent exploration of IDO1 degraders using technologies like PROTACs (Proteolysis Targeting Chimeras) also opens up new avenues for therapeutic intervention.[1] Investigating whether the this compound scaffold can be adapted for the development of IDO1 degraders could be a fruitful area of future research.

References

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (2021-04-21). Retrieved from [Link]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and PROTAC-based degraders for cancer therapy. (2022-01-05). PubMed. Retrieved from [Link]

  • Synthesis, Docking and Biological Evaluation of a Novel Class of Imidazothiazoles as IDO1 Inhibitors. (2019-05-15). MDPI. Retrieved from [Link]

  • Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. CoLab. Retrieved from [Link]

  • Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin- 4(5H)-one Scaffold. (2021-03-15). Retrieved from [Link]

  • Structures of representative IDO1 inhibitors. ResearchGate. Retrieved from [Link]

  • Indoleamine-2,3-Dioxygenase 1 Enzyme Inhibition: a Useful Target to Screen Chemicals for their Therapeutic Potential. (2025-10-07). PubMed. Retrieved from [Link]

  • Discovery of IDO1 inhibitors: from bench to bedside. (2017-08-22). PubMed Central. Retrieved from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016-09-15). PubMed Central. Retrieved from [Link]

  • Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. (2014-08-21). PubMed Central. Retrieved from [Link]

  • Application of Bioisosteres in Drug Design. (2012-05-07). Retrieved from [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025-03-24). Retrieved from [Link]

  • Kynurenine ELISA. (2024-02-15). Immusmol. Retrieved from [Link]

  • IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Structure-Activity Relationship of Novel Phenylacetic CXCR1 Inhibitors. PubMed. Retrieved from [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. Retrieved from [Link]

  • The Design and Application of Bioisosteres in Drug Design. ResearchGate. Retrieved from [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2017-08-10). NIH. Retrieved from [Link]

  • Kynurenine ELISA Assay Kit. (2017-08-02). Eagle Biosciences. Retrieved from [Link]

  • Kynurenine ELISA, IB89190R (RUO). IBL-America. Retrieved from [Link]

  • Human KYN(Kynurenine) ELISA Kit. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Formyl-4-methylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The core principle guiding this protocol is precaution. Given that analogous compounds such as 4-Chloro-2-methylphenoxyacetic acid and (4-Methylphenoxy)acetic acid are classified as hazardous, it is prudent to manage (2-Formyl-4-methylphenoxy)acetic acid with the same level of care.[1]

Hazard Identification and Risk Assessment

This compound belongs to the phenoxyacetic acid class of compounds. Derivatives of this class are used in various applications, including as herbicides and pharmaceuticals.[2][3][4] The toxicological properties of this specific compound have not been thoroughly investigated.[5] However, related compounds are known to be harmful if swallowed, cause skin irritation, and may cause serious eye damage.[1][5][6] Therefore, a comprehensive risk assessment is the critical first step before handling or disposing of this chemical.

Key Potential Hazards:

  • Oral Toxicity: Harmful if swallowed.[1][5][6]

  • Skin Irritation: May cause skin irritation upon contact.[1][5][6]

  • Eye Damage: Risk of serious eye irritation or damage.[6]

  • Aquatic Toxicity: Phenoxyacetic acid derivatives can be toxic to aquatic life with long-lasting effects.

Hazard Classification (Based on Analogs)GHS PictogramPrecautionary Statement
Acute Toxicity, Oral (Category 4)GHS07P270: Do not eat, drink or smoke when using this product.
Skin Irritation (Category 2)GHS07P280: Wear protective gloves/protective clothing.
Serious Eye Damage/Eye IrritationGHS05P280: Wear eye protection/face protection.
Hazardous to the Aquatic EnvironmentGHS09P273: Avoid release to the environment.
Personal Protective Equipment (PPE)

Prior to handling this compound in any form (pure substance, solutions, or as waste), appropriate PPE must be worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves prior to use.[1]

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6][7]

  • Skin and Body Protection: A laboratory coat or chemical-resistant apron should be worn. In cases of potential significant exposure, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: If working with the solid form where dust may be generated, or with solutions that may produce aerosols, a NIOSH-approved respirator is recommended.

Spill Management and Emergency Procedures

Accidental spills must be handled promptly and safely.

For a small spill of solid material:

  • Evacuate and Ventilate: If safe to do so, increase ventilation in the area.

  • Containment: Prevent the spread of dust.

  • Clean-up: Carefully sweep or vacuum the spilled solid. Avoid generating dust. Place the collected material into a designated, labeled hazardous waste container.[1][7]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

For a small spill of a solution:

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.[6]

  • Absorption: Absorb the spilled liquid.

  • Collection: Place the absorbent material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Disposal Workflow

The proper disposal of this compound waste requires a systematic approach to ensure regulatory compliance and safety. The following workflow outlines the critical steps.

DisposalWorkflow start Start: Generation of this compound Waste assess Assess Waste Stream (Solid, Liquid, Contaminated Materials) start->assess segregate Segregate Waste (Avoid mixing with incompatible chemicals) assess->segregate containerize Select Appropriate Waste Container (Chemically compatible, leak-proof, labeled) segregate->containerize label Label Container as Hazardous Waste (Include full chemical name, hazards, and date) containerize->label storage Store in Designated Satellite Accumulation Area (SAA) (Secure, ventilated, away from incompatibles) label->storage dispose Arrange for Disposal via Institutional EHS (Contact Environmental Health and Safety for pickup) storage->dispose end_node End: Compliant Disposal dispose->end_node

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the disposal of this compound.

Step 1: Waste Segregation

  • Principle of Incompatibility: Never mix this compound waste with incompatible materials. Phenoxyacetic acids are incompatible with strong oxidizing agents and strong bases.[1] Mixing with incompatible chemicals can lead to vigorous reactions, generating heat, gases, or other hazardous byproducts.

  • Dedicated Waste Streams: Maintain separate, clearly labeled waste streams for:

    • Solid this compound waste.

    • Solutions containing this compound.

    • Contaminated materials (e.g., gloves, absorbent pads, glassware).

Step 2: Waste Containerization

  • Container Selection: Use only chemically compatible and leak-proof containers. High-density polyethylene (HDPE) or glass containers are generally suitable.[8][9][10][11]

  • Container Integrity: Ensure the container is in good condition with a secure, tight-fitting lid.

  • Headspace: Do not overfill containers. Leave at least 10% headspace to allow for expansion of contents.

Step 3: Labeling

  • Regulatory Compliance: All hazardous waste containers must be properly labeled from the moment the first drop of waste is added.

  • Label Content: The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation.

    • The name and contact information of the principal investigator or laboratory supervisor.

Step 4: Storage

  • Satellite Accumulation Area (SAA): Store waste containers in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: The SAA should be a secure, well-ventilated area, away from ignition sources and incompatible chemicals.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of spills.

Step 5: Final Disposal

  • Institutional Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Do Not Drain Dispose: Under no circumstances should this compound or its solutions be disposed of down the drain. This is to prevent environmental contamination and potential damage to the wastewater treatment system.

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal facility.[1][5][12]

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, proper PPE usage, and a systematic disposal workflow, researchers can minimize risks and ensure compliance with all relevant regulations. Always consult your institution's EHS department for specific guidance and requirements.

References

  • U.S. Environmental Protection Agency. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]

  • University Operations, The University of Texas at Austin. Chemical Compatibility Table. Retrieved from [Link]

  • Cole-Parmer. Chemical Compatibility Database. Retrieved from [Link]

  • Jetir.Org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Requirements for Pesticide Disposal. Retrieved from [Link]

  • PubMed. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Wikipedia. Penicillin. Retrieved from [Link]

  • Walchem. Chemical Compatibility Chart. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling (2-Formyl-4-methylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of (2-Formyl-4-methylphenoxy)acetic acid (CAS 88521-64-6). The information herein is intended for researchers, scientists, and professionals in drug development and is designed to supplement, not replace, a thorough review of the complete Safety Data Sheet (SDS) provided by the manufacturer.

This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety information, this chemical is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation. It is also considered harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] Adherence to stringent safety protocols is therefore paramount to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the foundation of safe laboratory practice. Before commencing any work with this compound, it is crucial to understand its specific hazards and to implement appropriate control measures.

Key Hazards:
  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1]

  • Eye Irritation: Can lead to serious eye irritation upon contact.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[1]

To mitigate these risks, a multi-layered approach to safety is necessary, incorporating engineering controls, administrative controls, and the use of appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are critical to prevent exposure to this compound. The following table outlines the recommended PPE for various laboratory scenarios.

ScenarioEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling solid compound (weighing, transfers) Chemical safety gogglesChemical-resistant gloves (Nitrile or Neoprene recommended)Laboratory coatN95 or P100 respirator if not handled in a fume hood
Preparing solutions Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene recommended)Laboratory coat and chemical-resistant apronWork in a certified chemical fume hood
Performing reactions Chemical safety goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene recommended)Laboratory coat and chemical-resistant apronWork in a certified chemical fume hood
Cleaning spills Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges
Step-by-Step Guide to Donning and Doffing PPE:

Donning Sequence:

  • Gown/Lab Coat: Fully cover your torso from neck to knees, with arms to the end of your wrists, and fasten in the back.

  • Mask or Respirator: Secure ties or elastic bands at the middle of the head and neck. Fit flexible band to nose bridge. Fit snug to face and below chin.

  • Goggles/Face Shield: Place over face and eyes and adjust to fit.

  • Gloves: Extend to cover wrist of isolation gown.

Doffing Sequence (to minimize contamination):

  • Gloves: Peel one glove off by grasping the cuff and pulling it inside out. Hold the removed glove in the gloved hand. Slide fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Goggles/Face Shield: Remove from the back by lifting the headband or earpieces.

  • Gown/Lab Coat: Unfasten ties, peel away from the neck and shoulders, turning the contaminated outside inward. Fold or roll into a bundle and discard.

  • Mask or Respirator: Untie the bottom, then the top tie, and remove without touching the front.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

PPE_Decision_Workflow cluster_start Start: Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure cluster_end Completion Start Initiate Task AssessRisk Assess Risk of Exposure (Splash, Dust, Aerosol) Start->AssessRisk EyeProtection Eye Protection: Safety Goggles (minimum) Face Shield (for splash risk) AssessRisk->EyeProtection HandProtection Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) AssessRisk->HandProtection BodyProtection Body Protection: Lab Coat (minimum) Chemical-Resistant Apron (for splash risk) AssessRisk->BodyProtection RespiratoryProtection Respiratory Protection: Work in Fume Hood (preferred) Respirator (if hood unavailable) AssessRisk->RespiratoryProtection PerformTask Perform Laboratory Task EyeProtection->PerformTask HandProtection->PerformTask BodyProtection->PerformTask RespiratoryProtection->PerformTask End Task Complete PerformTask->End

Caption: PPE selection workflow for handling the compound.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Emergency_Response_Workflow cluster_exposure Exposure Event cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure Occurs AssessRoute Identify Route of Exposure Exposure->AssessRoute EyeContact Eye Contact: Flush with water for 15 mins AssessRoute->EyeContact Eyes SkinContact Skin Contact: Wash with soap & water for 15 mins AssessRoute->SkinContact Skin Inhalation Inhalation: Move to fresh air AssessRoute->Inhalation Inhalation Ingestion Ingestion: Rinse mouth, do NOT induce vomiting AssessRoute->Ingestion Ingestion SeekMedical Seek Immediate Medical Attention (Bring SDS) EyeContact->SeekMedical SkinContact->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical

Caption: Emergency response workflow for exposure incidents.

Disposal of Contaminated PPE and Chemical Waste

All materials contaminated with this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:
  • Contaminated PPE:

    • Place all used gloves, disposable lab coats, and other contaminated items in a designated, labeled hazardous waste bag.

    • Do not dispose of contaminated PPE in regular trash receptacles.

  • Chemical Waste:

    • Collect all waste solutions and residues in a clearly labeled, sealed, and compatible waste container.

    • The container label should include the full chemical name and associated hazards.

    • Store the waste container in a designated satellite accumulation area.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

Waste_Disposal_Stream cluster_generation Waste Generation cluster_collection Collection cluster_storage Storage cluster_disposal Disposal ContaminatedPPE Contaminated PPE (Gloves, Gown, etc.) PPE_Bag Designated Hazardous Waste Bag ContaminatedPPE->PPE_Bag ChemicalWaste Chemical Waste (Residues, Solutions) WasteContainer Labeled, Sealed Waste Container ChemicalWaste->WasteContainer SAA Satellite Accumulation Area PPE_Bag->SAA WasteContainer->SAA EHS_Pickup EHS Waste Pickup SAA->EHS_Pickup FinalDisposal Licensed Disposal Facility EHS_Pickup->FinalDisposal

Caption: Waste disposal stream for contaminated materials.

References

  • General Use SOP for Irritants. Stanford Environmental Health & Safety. [Link]

  • Contact (Eye & Skin) Hazard Hazard Class Standard Operating Procedure. The University of Arizona Research Laboratory & Safety Services. [Link]

  • Irritants. University of Alabama Research Support. [Link]

  • Irritants. Syracuse University Environmental Health & Safety Services. [Link]

  • What Action Should Be Taken in the Event of a Respiratory Emergency. Express ER. [Link]

  • How to Treat Respiratory Distress Emergencies. Unitek EMT. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.